5-Bromo-4-fluoro-2-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-fluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSFWISANLBRRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: Identifying a Key Pharmaceutical Building Block
An In-depth Technical Guide to 5-Bromo-4-fluoro-2-nitrophenol (CAS No. 944805-22-5)
For Researchers, Scientists, and Drug Development Professionals
This compound, registered under CAS number 944805-22-5, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery.[1][2] Its strategic arrangement of a hydroxyl group, a nitro group, and two different halogen atoms (bromo and fluoro) on a benzene ring makes it a versatile and valuable intermediate for the synthesis of complex heterocyclic molecules. The presence of fluorine is a well-established strategy to enhance key drug-like properties, such as metabolic stability and binding affinity, while the nitro, hydroxyl, and bromo functionalities serve as reactive handles for a variety of synthetic transformations. This guide provides a comprehensive overview of its synthesis, properties, and critical applications, with a focus on its role in the development of targeted therapeutics like protein kinase inhibitors.
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and safety requirements is fundamental for its effective and safe use in a laboratory setting.
Chemical and Physical Properties
The properties of this compound are summarized in the table below. These data are essential for planning reactions, purification, and storage.
| Property | Value | Source |
| CAS Number | 944805-22-5 | [1] |
| Molecular Formula | C₆H₃BrFNO₃ | [1] |
| Molecular Weight | 236.00 g/mol | [1] |
| Appearance | Solid (typically light yellow to white powder) | [1][3] |
| Purity | Typically ≥97% | [1] |
| Boiling Point | 277.2 ± 35.0 °C (Predicted) | ChemicalBook |
| Density | 1.965 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 5.75 ± 0.27 (Predicted) | ChemicalBook |
| Storage | Room temperature, under inert atmosphere (e.g., nitrogen) | [1] |
| InChI Key | RYSFWISANLBRRZ-UHFFFAOYSA-N | [1] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a fume hood.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H410 (Very toxic to aquatic life with long-lasting effects).[1]
-
Signal Word: Danger.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.
-
Handling Precautions: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid release to the environment.[1]
-
Incompatible Materials: Strong oxidizing agents and strong bases.
Synthesis and Manufacturing
The synthesis of this compound is a critical process for its availability in research and development. A documented method involves a nucleophilic aromatic substitution reaction on a highly fluorinated precursor.
Synthetic Pathway Overview
A key synthesis is detailed in patent WO2007084391A2, which uses 4-bromo-2,5-difluoronitrobenzene as the starting material.[4] The core of this synthesis is the selective displacement of one fluorine atom by a hydroxyl group.
Caption: Synthetic route to this compound.
Detailed Synthesis Protocol (Based on Patent Literature)
This protocol is adapted from the procedure described for the synthesis of this compound.[4]
-
Reaction Setup: To a solution of 4-bromo-2,5-difluoronitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add a 2 M solution of sodium trimethylsilanolate in THF (3.0 eq) dropwise.
-
Reaction Execution: Upon addition, a suspension typically forms. Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed. The patent notes a reaction time of 27 hours.[4]
-
Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the THF.
-
Acidification: Add water to the residue and carefully acidify the solution with an appropriate acid (e.g., 1N HCl) to precipitate the phenol product.
-
Isolation and Purification: Collect the solid product by filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if required.
Application in Drug Discovery: A Precursor to Kinase Inhibitors
The true value of this compound is realized in its application as a strategic intermediate. Its multifunctional nature allows for sequential, site-selective modifications, making it an ideal starting point for building complex molecular scaffolds.
Role in the Synthesis of Protein Kinase B (PKB/Akt) Inhibitors
Patent WO2007084391A2 explicitly utilizes this compound as a key intermediate in the synthesis of novel thiazole compounds designed as inhibitors of Protein Kinase B (PKB, also known as Akt).[4] PKB is a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a high-value target for therapeutic intervention.
The synthetic utility of the intermediate is demonstrated in the subsequent transformations it undergoes:
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (aniline). This is a pivotal step, as the resulting amino group is a key nucleophile for subsequent ring-forming or coupling reactions.
-
Functionalization of the Phenolic Hydroxyl: The -OH group can be alkylated or used as a directing group.
-
Cross-Coupling Reactions: The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aromatic or heterocyclic fragments to build molecular complexity.
Caption: Synthetic utility in kinase inhibitor development.
Key Experimental Protocols
The following protocols are representative of the key transformations involving this compound and are based on well-established chemical methodologies.
Protocol 1: Catalytic Reduction of the Nitro Group
This protocol describes the conversion of the nitro group to a primary amine, a common and critical step in utilizing this intermediate. Catalytic hydrogenation is often preferred for its clean conversion and high yields.
-
Materials:
-
This compound (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (H₂ gas balloon or hydrogenation apparatus)
-
Inert filtering aid (e.g., Celite®)
-
-
Procedure:
-
Preparation: In a round-bottom flask or hydrogenation vessel, dissolve this compound in the chosen solvent.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely seal the vessel, evacuate the air, and backfill with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., via a balloon or at a set pressure on a Parr hydrogenator).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot (the aniline product) indicates completion.
-
Workup: Once complete, carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-4-bromo-3-fluorophenol, which can be used directly or purified further by crystallization or column chromatography.
-
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
Ensuring the purity of this compound is crucial. A reversed-phase HPLC method is a standard approach for quality control analysis.
-
Instrumentation & Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. For example, Acetonitrile and 50 mM Acetate Buffer (pH 5.0).
-
Elution Profile: Start with a suitable ratio (e.g., 80:20 Buffer:Acetonitrile) and adjust as needed for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 290 nm, determined by UV scan).
-
Injection Volume: 10-20 µL.
-
Internal Standard (Optional): A structurally similar but chromatographically distinct compound (e.g., 2-chlorophenol) can be used for precise quantification.
-
-
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Analysis: Inject the samples onto the equilibrated HPLC system.
-
Data Interpretation: The purity is determined by the relative area of the main peak compared to the total area of all observed peaks. The identity can be confirmed by comparing the retention time to a certified reference standard.
-
Conclusion
This compound (CAS: 944805-22-5) is more than a catalog chemical; it is a purpose-built intermediate for modern drug discovery. Its precisely arranged functional groups provide a logical and efficient entry point for the synthesis of complex, biologically active molecules. As demonstrated by its documented use in the development of PKB kinase inhibitors, this compound provides medicinal chemists with a reliable scaffold for generating novel therapeutics. The robust methodologies for its synthesis and subsequent transformation underscore its practical value in research and development pipelines aimed at addressing critical diseases like cancer.
References
- Title: Thiazole compounds as protein kinase b (pkb) inhibitors. Source: Google Patents (WO2007084391A2).
- Title: Benzofuran compounds and their medical uses. Source: Google Patents (CN117105916A).
-
Title: Chemical Synthesis Solutions: Utilizing 2-Bromo-4-fluoro-5-nitrophenol. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: The preparation method of 5-fluoro-2-nitrophenol. Source: Patsnap. URL: [Link]
- Title: Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. Source: Google Patents (CN103724206A).
- Title: Process for preparing 2-amino-5-nitrophenol derivatives. Source: Google Patents (US4743595A).
-
Title: Improved process for the preparation of 4-Amino-3-fluorophenol. Source: Technical Disclosure Commons. URL: [Link]
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A Comprehensive Technical Guide to 5-Bromo-4-fluoro-2-nitrophenol (CAS: 944805-22-5) for Advanced Research Applications
Executive Summary: 5-Bromo-4-fluoro-2-nitrophenol is a strategically functionalized aromatic compound that serves as a high-value building block in modern organic synthesis. Its unique substitution pattern, featuring four distinct functional groups—a hydroxyl (phenol), a nitro group, a bromine atom, and a fluorine atom—offers multiple vectors for chemical modification. This guide provides an in-depth analysis of its molecular characteristics, a representative synthesis protocol, its applications in drug discovery and other fields, and essential safety protocols. This document is intended for researchers, medicinal chemists, and process development scientists who require a versatile intermediate for constructing complex molecular architectures.
Molecular Profile and Physicochemical Properties
Chemical Identity
This compound is a substituted nitrophenol derivative. The precise arrangement of its functional groups dictates its reactivity and utility in synthetic chemistry.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 944805-22-5[1][2][3][4] |
| Molecular Formula | C₆H₃BrFNO₃[1][5][6] |
| Synonyms | This compound[6] |
Molecular Weight
The molecular weight of a compound is a fundamental property, critical for stoichiometric calculations in synthesis.
| Property | Value | Source |
| Molecular Weight | 236.00 g/mol | [1][2][3] |
| Exact Mass | 234.92803 Da | [5] |
Physicochemical Data
The physical properties of this compound are crucial for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Observation | References |
| Appearance | Solid, typically a white or brown powder. | [7][8] |
| Purity | Commercially available in purities of 97% to 99%. | [2][6][8] |
| Storage | Store at room temperature under an inert atmosphere, sealed to prevent degradation. | [1][6][8] |
| Boiling Point (Predicted) | 302.4°C at 760 mmHg (Data for isomer 2-Bromo-4-fluoro-5-nitrophenol). | [9][10] |
| Melting Point (Predicted) | 124-127°C (Data for isomer 2-Bromo-4-fluoro-5-nitrophenol). | [9] |
The Strategic Importance in Synthetic Chemistry
The utility of this compound stems from the distinct reactivity of its four functional groups, which can be addressed selectively.
-
Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance key drug properties.[11][12] It can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electronic interactions, and modulate pKa and lipophilicity, thereby improving the overall pharmacokinetic profile of a drug candidate.[11]
-
Nitro Group: The nitro group is a powerful synthetic handle. It is strongly electron-withdrawing, activating the aromatic ring for certain reactions. Critically, it can be readily reduced to an aniline derivative (amino group), which opens up a vast array of subsequent chemical transformations, including amide bond formation, diazotization, and reductive amination.[11]
-
Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed, allowing for facile O-alkylation or O-acylation to form ethers and esters, respectively.[11] This provides a straightforward method for linking the core scaffold to other molecular fragments.
-
Bromine Atom: The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the introduction of diverse substituents at this position.
Representative Synthesis Protocol
While multiple synthetic routes may exist, a common and logical approach to synthesizing substituted nitrophenols is through the electrophilic nitration of a corresponding phenol precursor.
Retrosynthetic Analysis & Mechanistic Rationale
The target molecule can be disconnected via the C-NO₂ bond, pointing to 4-bromo-3-fluorophenol as a plausible precursor. In electrophilic aromatic substitution, the hydroxyl group is a strongly activating, ortho-, para- directing group. The fluorine atom is deactivating but also ortho-, para- directing. The position ortho to the powerful hydroxyl group is the most activated site for nitration, leading to the desired 2-nitro product. The reaction is performed at low temperatures to control the strong exothermicity of nitration and to minimize the formation of undesired isomers or oxidation byproducts.
Experimental Workflow
Objective: To synthesize this compound via electrophilic nitration.
Materials & Reagents:
-
4-Bromo-3-fluorophenol (precursor)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)[13]
-
Ice bath
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Precursor Dissolution: Dissolve the 4-bromo-3-fluorophenol precursor in a suitable organic solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5°C. This step is critical to control the reaction rate and selectivity.
-
Preparation of Nitrating Agent: In a separate, cooled vessel, slowly add concentrated nitric acid to concentrated sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile.
-
Dropwise Addition: Add the cold nitrating mixture dropwise to the stirred solution of the precursor over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.[13]
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 40-80°C, depending on the substrate's reactivity) for a specified time until analysis (e.g., by TLC or LC-MS) shows consumption of the starting material.[13]
-
Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove residual acids.
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final this compound.
Synthesis Workflow Diagram
Caption: A typical workflow for the synthesis of this compound.
Key Applications in Research and Development
The compound is primarily used as a versatile intermediate for the synthesis of more complex molecules across various industries.
-
Pharmaceutical Intermediates: This is the most prominent application. The compound serves as a foundational scaffold for building novel Active Pharmaceutical Ingredients (APIs).[11][14] Its multifunctional nature is ideal for generating libraries of related compounds in lead optimization campaigns, particularly in the development of kinase inhibitors, antivirals, and other targeted therapies.
-
Agrochemicals: Related nitrophenol derivatives have established utility in the synthesis of herbicides, fungicides, and pesticides.[12] A patent for a structural isomer, 2-bromo-4-fluoro-6-nitrophenol, highlights its potential for broad-spectrum agricultural bactericidal activity and as a weed inhibitor.[13]
-
Material Science: The chromophoric properties of the nitrophenol system make it a candidate for developing specialty dyes and pigments.[12] Further functionalization could lead to advanced materials with unique optical or electronic properties.
Application Diversification Diagram
Caption: Diversification pathways from the core scaffold to various applications.
Safety, Handling, and Storage
Proper handling of this compound is essential due to its potential hazards.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.
| Hazard Class | GHS Code | Description | References |
| Acute Oral Toxicity | H301 / H302 | Toxic or harmful if swallowed. | [5][7] |
| Skin Irritation | H315 | Causes skin irritation. | [5][15] |
| Eye Irritation | H319 | Causes serious eye irritation. | [5][15] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [5][15] |
| Aquatic Hazard | H401 / H410 | Toxic or very toxic to aquatic life. | [6][7] |
Recommended Handling Procedures
-
Engineering Controls: Use only under a chemical fume hood to minimize inhalation exposure. Ensure eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[15]
-
Handling Practices: Avoid dust formation and dispersal.[7] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[15]
Storage and Disposal
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store under an inert atmosphere to maintain purity.[1][6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the material to enter surface water or sewer systems.[7]
Conclusion
This compound is more than a simple chemical; it is a sophisticated tool for molecular engineering. Its calculated molecular weight of 236.00 g/mol is just the beginning of its story.[1][2][3] The strategic placement of fluorine, bromine, a nitro group, and a phenol provides a rich chemical canvas for researchers in drug discovery, agrochemicals, and material science. By understanding its properties, synthesis, and reactivity, scientists can leverage this versatile building block to construct novel molecules with enhanced function and purpose.
References
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Pharmaffiliates. 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]
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PubChem. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-nitrophenol: A Versatile Pharmaceutical Intermediate for Advanced Organic Synthesis. [Link]
-
LookChem. This compound CAS NO.944805-22-5. [Link]
- Google Patents. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
- Google Patents.
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A Comprehensive Technical Guide to the Physical Properties of 5-Bromo-4-fluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a detailed overview of the physical properties of 5-Bromo-4-fluoro-2-nitrophenol (CAS No. 944805-22-5), a key intermediate in pharmaceutical and agrochemical research. This document moves beyond a simple recitation of data points, offering insights into the experimental methodologies used to determine these properties and the underlying chemical principles that govern them. The strategic placement of bromo, fluoro, and nitro functionalities on the phenol scaffold creates a molecule with unique electronic and steric characteristics, making a thorough understanding of its physical properties essential for its effective application in complex synthetic pathways.
Core Molecular and Physical Characteristics
This compound is a polysubstituted aromatic compound with the molecular formula C₆H₃BrFNO₃. Its structure presents a fascinating interplay of electron-withdrawing groups (nitro and halogens) and an electron-donating hydroxyl group, all of which significantly influence its physical and chemical behavior.
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 944805-22-5 | [1][2] |
| Molecular Formula | C₆H₃BrFNO₃ | [1] |
| Molecular Weight | 236.00 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [1] |
| Purity | Typically ≥97% | |
| InChI | 1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | [1] |
| InChIKey | RYSFWISANLBRRZ-UHFFFAOYSA-N | [1] |
| SMILES | O=N(=O)c1cc(F)c(Br)cc1O | [1] |
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 277.2 ± 35.0 °C at 760 mmHg | [1] |
| Density | 1.965 ± 0.06 g/cm³ | [1] |
| pKa | 5.75 ± 0.27 | [1] |
The predicted pKa of 5.75 suggests that this compound is a moderately acidic compound, a characteristic feature of nitrophenols. The presence of multiple electron-withdrawing groups (nitro, bromo, and fluoro) enhances the acidity of the phenolic hydroxyl group by stabilizing the corresponding phenoxide anion through inductive and resonance effects.
Thermal Properties: Melting and Boiling Points
The melting and boiling points are critical parameters that provide insights into the purity of a compound and the strength of its intermolecular forces. For this compound, a solid at room temperature, these properties are influenced by hydrogen bonding from the hydroxyl group, dipole-dipole interactions from the nitro and carbon-halogen bonds, and van der Waals forces.
While experimental values for the target compound are not available, data for its isomers, 2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5) and 4-Bromo-5-fluoro-2-nitrophenol (CAS 1016234-87-9), offer a valuable comparative reference.
| Compound | Melting Point (°C) | Boiling Point (°C) | Source |
| 2-Bromo-4-fluoro-5-nitrophenol | 124-127 | 302.4 at 760 mmHg | [4][5] |
| 4-Bromo-5-fluoro-2-nitrophenol | 92.0-96.0 | 266.8 ± 35.0 at 760 mmHg (Predicted) | [6][7] |
| This compound | Not available (Predicted to be a solid) | 277.2 ± 35.0 at 760 mmHg (Predicted) | [1] |
The variation in melting and boiling points among these isomers, despite having the same molecular formula and weight, underscores the significant impact of substituent positioning on crystal lattice packing and intermolecular interactions.
Experimental Determination of Melting Point
The melting point of a solid organic compound is a sharp, well-defined temperature range at which the substance transitions from a solid to a liquid. A narrow melting point range is often indicative of high purity.
This is a standard and reliable method for determining the melting point of a crystalline solid.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
Causality in Experimental Choice: The slow heating rate near the melting point is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate measurement. A rapid heating rate can lead to a reading that is higher than the true melting point.
Experimental Determination of Boiling Point
For compounds that are liquid at or near room temperature, or for solids with a relatively low melting point, the boiling point is another key physical constant. Given that this compound is a solid with a predicted high boiling point, micro-scale methods are preferable to minimize sample usage and potential decomposition at high temperatures.
This technique is suitable for small quantities of liquid and involves observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Workflow for Micro-Boiling Point Determination
Caption: Workflow for micro-scale determination of boiling point.
Self-Validating System: The principle of this method relies on the equilibrium between the vapor pressure of the substance and the external pressure. The point at which the liquid re-enters the capillary tube upon cooling represents the temperature where these two pressures are equal, providing a sharp and reproducible endpoint.
Solubility Profile
The solubility of this compound in various solvents is a critical consideration for its use in synthesis, purification, and formulation. The "like dissolves like" principle provides a foundational understanding of its expected solubility. The presence of a polar hydroxyl group suggests potential solubility in polar protic solvents, while the aromatic ring and halogen substituents indicate some affinity for nonpolar organic solvents.
Qualitative Solubility Analysis
A systematic qualitative analysis of solubility in a range of solvents can provide significant structural information.
Logical Flow for Qualitative Solubility Testing
Caption: Logical flow for the qualitative solubility analysis of this compound.
Expected Solubility:
-
Water: Likely sparingly soluble due to the polar hydroxyl group, but the large, nonpolar aromatic ring and halogens will limit solubility.
-
5% aq. NaOH: Expected to be soluble. As a phenol, it will be deprotonated by a strong base to form the highly polar sodium phenoxide salt.
-
5% aq. NaHCO₃: Solubility in sodium bicarbonate, a weaker base, will depend on its acidity. Given the predicted pKa of 5.75, it is expected to be soluble.
-
5% aq. HCl: Expected to be insoluble as it has no significant basic functional groups to be protonated.
-
Organic Solvents (e.g., Diethyl Ether, Dichloromethane, Ethyl Acetate): Expected to show good solubility due to the presence of the aromatic ring and halogen atoms.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound. While specific spectra for this compound are not widely published, a theoretical interpretation based on the functional groups present and data from related compounds can be highly informative.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum will provide information about the number, environment, and connectivity of the protons on the aromatic ring. For this compound, two aromatic protons are expected.
-
Expected Chemical Shifts (δ): The aromatic protons will be in the range of 7.0-8.5 ppm. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most downfield (highest ppm).
-
Expected Splitting Patterns: The coupling between the two aromatic protons and with the fluorine atom will lead to complex splitting patterns (doublets of doublets). The magnitude of the coupling constants (J) will provide information about the relative positions of the protons and the fluorine atom.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the aromatic ring.
-
Expected Chemical Shifts (δ):
-
The carbon bearing the hydroxyl group will be significantly deshielded (150-160 ppm).
-
The carbon bearing the nitro group will also be deshielded (around 140-150 ppm).
-
The carbons bonded to the halogens will show characteristic shifts, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant.
-
The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of specific functional groups.
-
Key Expected Absorptions:
-
O-H stretch: A broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.
-
N-O stretch (asymmetric): A strong absorption around 1500-1550 cm⁻¹.
-
N-O stretch (symmetric): A strong absorption around 1300-1350 cm⁻¹.
-
C=C stretch (aromatic): Several absorptions in the 1450-1600 cm⁻¹ region.
-
C-F stretch: A strong absorption in the 1000-1250 cm⁻¹ region.
-
C-Br stretch: An absorption in the 500-650 cm⁻¹ region.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of the nitrophenol chromophore will result in strong absorption in the UV-Vis region. The exact position of the maximum absorbance (λ_max) will be influenced by the solvent and the pH of the solution. In basic solutions, the formation of the phenoxide ion will cause a bathochromic (red) shift to a longer wavelength.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[3]
Conclusion
This technical guide has provided a comprehensive overview of the known and predicted physical properties of this compound. By integrating theoretical predictions with experimental data from closely related isomers and detailing the standard methodologies for property determination, this document serves as a valuable resource for researchers. A thorough understanding of these physical properties is paramount for the successful application of this versatile building block in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries.
References
- Sigma-Aldrich. Safety Data Sheet: this compound. Please refer to the supplier's website for the most current SDS.
-
PubChem. 5-Fluoro-2-nitrophenol. [Link]
-
PubChem. 2-Bromo-4-fluoro-5-nitrophenol. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]
-
Pharmaffiliates. 2-Bromo-4-nitrophenol. [Link]
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5-Bromo-4-fluoro-2-nitrophenol synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-fluoro-2-nitrophenol
Introduction
This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. The presence of ortho, para-directing halogen (bromine and fluorine) and hydroxyl groups, along with a meta-directing nitro group, makes it a versatile building block for the synthesis of more complex molecules. The strategic incorporation of a fluorine atom is a well-established method for enhancing the metabolic stability and bioavailability of drug candidates. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, grounded in established principles of organic chemistry and analogous transformations reported in the literature.
Core Synthesis Strategy
The most plausible and efficient synthesis of this compound involves the electrophilic bromination of a suitable precursor, 4-fluoro-2-nitrophenol. This strategy is predicated on the powerful activating and directing effects of the hydroxyl group in electrophilic aromatic substitution reactions. The synthesis of the 4-fluoro-2-nitrophenol precursor is also detailed, providing a complete pathway from commercially available starting materials.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its precursor is provided in the table below.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | 944805-22-5 | C₆H₃BrFNO₃ | 236.00 | White powder |
| 4-Fluoro-2-nitrophenol | 394-41-2 | C₆H₄FNO₃ | 157.10 | Yellow solid |
Proposed Synthesis Pathway
The proposed synthesis of this compound is a two-step process starting from 2,4-difluoronitrobenzene. The first step involves the synthesis of the key intermediate, 4-fluoro-2-nitrophenol, followed by its regioselective bromination.
Step 1: Synthesis of 4-Fluoro-2-nitrophenol
The synthesis of 4-fluoro-2-nitrophenol can be achieved from 2,4-difluoronitrobenzene via a nucleophilic aromatic substitution reaction, followed by diazotization and hydrolysis. A more direct approach involves the hydrolysis of 2,4-difluoronitrobenzene. However, a well-documented two-step synthesis proceeds through a 5-fluoro-2-nitroaniline intermediate.[1]
Reaction Scheme:
Caption: Synthesis of 4-fluoro-2-nitrophenol from 2,4-difluoronitrobenzene.
Experimental Protocol for the Synthesis of 4-Fluoro-2-nitrophenol
Materials:
-
2,4-difluoronitrobenzene
-
Concentrated aqueous ammonia
-
Sulfuric acid
-
Sodium nitrite
-
Water
Procedure:
-
Synthesis of 5-fluoro-2-nitroaniline: In a reaction vessel, 2,4-difluoronitrobenzene is reacted with concentrated aqueous ammonia. The reaction mixture is heated to drive the nucleophilic aromatic substitution, where an amino group replaces the fluorine atom at the C-4 position. The product, 5-fluoro-2-nitroaniline, is then isolated by cooling and filtration.[1]
-
Diazotization and Hydrolysis: The synthesized 5-fluoro-2-nitroaniline is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the corresponding diazonium salt. The reaction mixture is then heated, leading to the hydrolysis of the diazonium salt to yield 4-fluoro-2-nitrophenol. The product can be purified by recrystallization.[1]
Step 2: Bromination of 4-Fluoro-2-nitrophenol to Yield this compound
The final step in the synthesis is the regioselective bromination of 4-fluoro-2-nitrophenol. The regioselectivity of this electrophilic aromatic substitution is dictated by the combined directing effects of the substituents on the aromatic ring.
Mechanistic Rationale and Regioselectivity
The hydroxyl group (-OH) is a strongly activating ortho, para-director due to its ability to donate electron density to the ring through resonance. The nitro group (-NO₂) is a strongly deactivating meta-director. The fluorine atom (-F) is a deactivating but ortho, para-director. In this case, the powerful activating effect of the hydroxyl group is the dominant factor in determining the position of electrophilic attack.
The positions ortho to the hydroxyl group are C2 and C6. The C2 position is already substituted with a nitro group. The C6 position is vacant and is also meta to the deactivating nitro group, making it a favorable site for substitution. The position para to the hydroxyl group is occupied by the fluorine atom. Therefore, the incoming electrophile (Br⁺) is most likely to attack the C5 position, which is ortho to the fluorine and meta to the nitro group. This leads to the formation of this compound.
Reaction Scheme:
Caption: Bromination of 4-fluoro-2-nitrophenol.
Proposed Experimental Protocol for the Synthesis of this compound
This protocol is adapted from established procedures for the bromination of substituted phenols.[2]
Materials:
-
4-fluoro-2-nitrophenol
-
Bromine (Br₂)
-
Glacial acetic acid
-
Sodium bisulfite solution
-
Deionized water
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-nitrophenol in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture with continuous stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into cold water. The excess bromine can be quenched by the addition of a sodium bisulfite solution until the orange color disappears.
-
Isolation and Purification: The product can be extracted with an organic solvent like dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety Considerations
-
Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves.
-
Nitric acid and sulfuric acid are strong acids and oxidizers. Handle with extreme care and appropriate PPE.
-
The nitration reaction is exothermic and can be hazardous if not properly controlled. Maintain the recommended temperature throughout the reaction.
Conclusion
This technical guide outlines a robust and scientifically sound proposed pathway for the synthesis of this compound. The two-step synthesis, commencing from 2,4-difluoronitrobenzene, relies on well-established organic reactions. The key to the successful synthesis of the target molecule lies in the understanding and control of the regioselectivity during the electrophilic bromination of the 4-fluoro-2-nitrophenol intermediate. The provided experimental protocols, based on analogous reactions, offer a solid foundation for researchers and drug development professionals to produce this valuable chemical building block.
References
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google P
- CAS 320-76-3 4-Bromo-2-fluoro-6-nitrophenol - Alfa Chemistry. (URL not available)
- 4-Bromo-5-fluoro-2-nitrophenol | 1016234-87-9 - Sigma-Aldrich. (URL not available)
- Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. (URL not available)
- This compound CAS NO.944805-22-5. (URL not available)
- This compound | 944805-22-5 - Sigma-Aldrich. (URL not available)
- 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem. (URL not available)
- 2-Bromo-4-chloro-3-methyl-6-nitro-phenol - Smolecule. (URL not available)
- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google P
- The preparation method of 5-fluoro-2-nitrophenol - Eureka | P
- 2-BROMO-4-FLUORO-5-NITROPHENOL | CymitQuimica. (URL not available)
- 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem. (URL not available)
- 4-Bromo-2-nitrophenol 98 7693-52-9 - Sigma-Aldrich. (URL not available)
-
2,6-dibromo-4-nitrophenol - Organic Syntheses Procedure. [Link]
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- CN107935858B - Preparation method of 5-fluoro-2-nitrophenol - Google P
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An In-depth Technical Guide to 5-Bromo-4-fluoro-2-nitrophenol and its Structural Analogues for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-4-fluoro-2-nitrophenol and its structural analogues, compounds of increasing interest in medicinal chemistry and agrochemical research. We will delve into their synthesis, explore their potential biological activities through the lens of structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their discovery and development efforts.
Introduction: The Chemical Versatility of Halogenated Nitrophenols
This compound belongs to a class of compounds—halogenated nitrophenols—that are highly versatile building blocks in organic synthesis. The strategic placement of electron-withdrawing nitro and halogen groups on the phenol scaffold significantly influences the molecule's acidity, reactivity, and ultimately, its biological activity. The presence of both bromine and fluorine atoms, in particular, offers a unique combination of lipophilicity and metabolic stability, making these compounds attractive for a range of applications, from enzyme inhibitors to agricultural agents.
This guide will focus on the synthesis and biological implications of this compound and its close structural isomers, providing a foundational understanding for their application in drug discovery and development.
Synthesis of this compound and its Analogues: A Proposed Synthetic Route
The key transformation is the electrophilic nitration of a suitably substituted bromofluorophenol precursor. For the synthesis of this compound, the logical starting material is 4-Bromo-3-fluorophenol.
Proposed Synthesis of this compound
The proposed synthesis involves the direct nitration of 4-Bromo-3-fluorophenol using a mixed acid system of sulfuric and nitric acid. The directing effects of the hydroxyl, bromo, and fluoro substituents will guide the regioselectivity of the nitration.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of 2-bromo-4-fluoro-6-nitrophenol and should be optimized for the specific substrate.[1]
Materials:
-
4-Bromo-3-fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Chloroform (or other suitable organic solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 1 equivalent of 4-Bromo-3-fluorophenol in chloroform.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixed acid solution by slowly adding 1.1 equivalents of nitric acid to a cooled (0-5 °C) solution of 3-5 equivalents of sulfuric acid. Caution: This is a highly exothermic process.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the cooled solution of 4-Bromo-3-fluorophenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with chloroform. Combine the organic extracts.
-
Washing: Wash the combined organic layers with deionized water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Justification of Experimental Choices:
-
Mixed Acid System: The use of sulfuric acid as a catalyst protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated aromatic ring.
-
Solvent: Chloroform is a common solvent for such reactions due to its inertness and ability to dissolve both the starting material and the product.
-
Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent over-nitration and the formation of by-products.
Structural Analogues and Their Synthesis
The synthetic methodology described above can be adapted to produce a variety of structural analogues by starting with different substituted phenols.
| Starting Material | Product | Key Considerations |
| 2-Bromo-4-fluorophenol | 2-Bromo-4-fluoro-6-nitrophenol | The hydroxyl group directs ortho and para. The para position is blocked by fluorine, and one ortho position is blocked by bromine, leading to nitration at the other ortho position.[1] |
| 4-Bromo-2-fluorophenol | 4-Bromo-2-fluoro-6-nitrophenol | Similar directing effects as above, leading to nitration at the available ortho position to the hydroxyl group. |
| 2-Bromo-5-fluorophenol | 2-Bromo-5-fluoro-4-nitrophenol and/or 2-Bromo-5-fluoro-6-nitrophenol | The directing effects of the substituents may lead to a mixture of isomers. |
Biological Activities and Structure-Activity Relationships (SAR)
While specific biological data for this compound is limited, the broader class of halogenated nitrophenols has been investigated for various biological activities. The insights from these studies can help to infer the potential applications of the target molecule and its analogues.
Enzyme Inhibition
Halogenated phenols are known to be inhibitors of various enzymes, with their potency and selectivity being highly dependent on the nature and position of the halogen and other substituents.
A study on the inhibition of human cytochrome P450 2E1 (CYP2E1) by a series of halogenated phenols and anilines revealed several key SAR trends:[2]
-
Halogen Type: Chlorine and bromine substitutions generally lead to more potent inhibition than fluorine substitution.[2]
-
Position of Halogen: Para- and meta-halogen substitution results in greater inhibitory activity compared to ortho-substitution.[2]
-
Degree of Halogenation: Dihalogenated compounds are often more potent inhibitors than their mono- and tri-halogenated counterparts.[2]
For instance, 3,4-dichloroaniline and 3,5-dichloroaniline were found to be potent inhibitors of CYP2E1 with IC₅₀ values of 8.0 µM and 9.2 µM, respectively.[2] While these are anilines, the general principles of substitution effects on enzyme inhibition can be cautiously extrapolated to phenols.
Caption: Key structural factors influencing the inhibition of CYP2E1 by halogenated phenyl derivatives.
Antimicrobial and Herbicidal Activity
A patent for the synthesis of 2-bromo-4-fluoro-6-nitrophenol also reports its broad-spectrum agricultural bactericidal and herbicidal activities.[1] This suggests that this compound and its analogues may also possess similar properties. The presence of the nitro group and halogens is a common feature in many agrochemicals.
Data Presentation: Comparative IC₅₀ Values of Halogenated Phenyl Derivatives against CYP2E1
The following table summarizes the inhibitory activities of some halogenated anilines, which can serve as a reference for predicting the potential activity of halogenated nitrophenols.[2]
| Compound | IC₅₀ (µM) against CYP2E1 |
| 3,4-Dichloroaniline | 8.0 |
| 3,5-Dichloroaniline | 9.2 |
| Diethyldithiocarbamate (control) | 8.9 |
Conclusion and Future Directions
This compound and its structural analogues represent a class of compounds with significant potential in drug discovery and agrochemical research. The proposed synthetic route, based on the nitration of a bromofluorophenol precursor, provides a viable pathway for accessing these molecules. The existing structure-activity relationship data for related halogenated phenols suggests that these compounds are likely to exhibit interesting biological activities, particularly as enzyme inhibitors.
Future research should focus on the validated synthesis and purification of this compound and a library of its analogues. Subsequent screening against a panel of relevant biological targets, such as kinases, proteases, and cytochrome P450 enzymes, will be crucial to elucidate their specific activities and therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of novel therapeutic and agrochemical agents.
References
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Chun, Y. J., Kim, S., Kim, D., Lee, S., & Guengerich, F. P. (2001). Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. Drug Metabolism and Disposition, 29(4 Pt 1), 438–443. (URL: [Link])
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (URL: )
Sources
5-Bromo-4-fluoro-2-nitrophenol safety and handling
An In-depth Technical Guide to the Safe Handling of 5-Bromo-4-fluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No: 944805-22-5). As a substituted nitrophenol, this compound presents a unique combination of chemical reactivity and potential physiological hazards that demand rigorous and informed safety practices. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a deeper rationale for the recommended procedures to ensure a culture of safety and scientific integrity in the laboratory. The strategic incorporation of bromo-, fluoro-, and nitro- functional groups makes this molecule a valuable intermediate in medicinal chemistry and materials science. However, these same features contribute to its hazard profile, necessitating the detailed handling protocols outlined herein.
Physicochemical and Hazard Profile
A foundational understanding of a compound's properties is the first step in a robust safety assessment. This compound is a solid, typically appearing as a light yellow to yellow powder.[1][2] Its stability and reactivity are dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro and halogen groups acidifies the phenolic proton, influencing its reactivity and physiological interactions.
Key Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₃ | [1][2] |
| Molecular Weight | 236.00 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | 277.2 ± 35.0 °C (Predicted) | [1] |
| Density | 1.965 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 5.75 ± 0.27 (Predicted) | [1] |
| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere (e.g., Nitrogen) | [2][3] |
The requirement for storage under an inert atmosphere and in a dark place is critical.[2][3] This is not merely a suggestion for maintaining purity but a necessary precaution to prevent slow degradation, which could be initiated by light or oxidation. Such degradation could alter the compound's reactivity and toxicity profile, leading to unpredictable experimental outcomes and heightened risks.
GHS Hazard Classification and Rationale
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication. For this compound, the classification indicates significant health and environmental risks.
| Hazard Class | GHS Category | Hazard Statement | Rationale & Implications |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. The nitrophenol moiety, in general, can uncouple oxidative phosphorylation, a mechanism of toxicity that can lead to rapid metabolic distress.[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The acidic nature of the phenol and the reactivity of the aromatic ring can cause localized inflammation, redness, and pain upon contact with skin.[2][3][4] |
| Allergic Skin Reaction | Category 1 | H317: May cause an allergic skin reaction | Indicates potential for sensitization. Initial exposures may only cause mild irritation, but subsequent contact can trigger a more severe, delayed allergic response.[2][3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | This is a critical hazard. The compound can cause irreversible damage to the cornea or other parts of the eye. This necessitates the use of superior eye protection beyond standard safety glasses.[2][3] |
| Acute Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Spills and improper disposal can cause significant, persistent harm to ecosystems. This underscores the need for stringent waste containment and disposal protocols.[2][3] |
The signal word for this compound is "Danger" , reflecting the potential for serious and, in the case of eye contact, irreversible harm.[2][3]
Laboratory Handling and Exposure Control
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when working with this compound.
Engineering Controls: The First Line of Defense
Reliance on PPE alone is insufficient. The primary objective is to minimize potential exposure through robust engineering solutions.
-
Chemical Fume Hood: All weighing, reconstitution, and reaction setup involving solid or dissolved this compound must be conducted inside a certified chemical fume hood.[6] This prevents the inhalation of fine dust particles and any potential vapors.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][7] Their proximity is crucial for a rapid response to accidental exposure, which can significantly mitigate the severity of an injury.
Personal Protective Equipment (PPE): The Last Barrier
PPE provides the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment.
-
Eye and Face Protection: Due to the H318 classification (Causes serious eye damage), standard safety glasses are inadequate. Chemical splash goggles in combination with a face shield are required.[7][8]
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. It is critical to inspect gloves for any signs of degradation or puncture before use and to change them frequently, especially if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs should be worn and kept fully fastened to protect skin and personal clothing.
-
-
Respiratory Protection: While working in a fume hood should preclude the need for respiratory protection, a NIOSH-approved respirator with particulate filters may be required for spill cleanup or in situations where ventilation is compromised.[9]
The following diagram illustrates the mandatory workflow for handling this compound, emphasizing the integration of safety measures at each step.
Caption: Emergency first-aid decision flowchart for exposure incidents.
Spill and Fire Management
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal. [7][10]Do not let the product enter drains. * Fire: The compound is combustible. [7]Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam for extinguishing. [6][7]Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as hazardous combustion products include nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen bromide. [7][9]
Storage and Disposal
Storage Protocol
Proper storage is essential for both safety and maintaining the chemical's integrity.
-
Container: Keep the container tightly closed. [7][8]* Location: Store in a dry, well-ventilated, and locked area. [7][8]* Conditions: As previously noted, store under an inert atmosphere (nitrogen), protected from light. [2][3]* Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these can trigger vigorous or explosive reactions. [7][8]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Classification: Waste is classified as hazardous. [10]* Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations. [7][8]Do not dispose of it in the sanitary sewer system.
Conclusion
This compound is a valuable research chemical whose utility is matched by its significant hazard profile. Adherence to the detailed protocols in this guide is not a matter of regulatory compliance but a fundamental component of responsible scientific practice. By understanding the causality behind each safety recommendation—from the rationale for inert atmosphere storage to the critical importance of immediate and correct first aid for eye contact—researchers can create a self-validating system of safety that protects themselves, their colleagues, and the environment.
References
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2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). ATSDR. Retrieved January 19, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Bromo-4-fluoro-2-nitrophenol
Introduction
Molecular Structure and Expected Spectroscopic Behavior
The structure of 5-Bromo-4-fluoro-2-nitrophenol, with its distinct substituents on the benzene ring, dictates a predictable yet complex spectroscopic signature. The interplay of the electron-withdrawing nitro group, the halogen atoms (bromine and fluorine), and the electron-donating hydroxyl group creates a unique electronic environment for each atom, which is reflected in its NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.
¹H NMR Spectroscopy: A Window into the Proton Environment
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents.
Predicted ¹H NMR Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 - 11.5 | Singlet (broad) | 1H | OH | The acidic proton of the hydroxyl group typically appears as a broad singlet at a downfield chemical shift. Its exact position is concentration and solvent dependent. |
| ~8.10 | Doublet | 1H | H-3 | This proton is ortho to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It will be split by the adjacent H-6 proton. |
| ~7.50 | Doublet | 1H | H-6 | This proton is ortho to the bromine atom and will be shifted downfield. It will be split by the adjacent H-3 proton. |
Causality Behind Experimental Choices in ¹H NMR:
-
Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for NMR as it is relatively inert and dissolves a wide range of organic compounds.[1] However, for phenols, the chemical shift of the hydroxyl proton can be highly variable and may exchange with residual water in the solvent. To confirm the assignment of the OH peak, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the OH peak will disappear or significantly diminish due to the exchange of the acidic proton with deuterium.[1] Other deuterated solvents like DMSO-d₆ or acetone-d₆ can also be used, which may lead to different chemical shifts, particularly for the hydroxyl proton due to hydrogen bonding with the solvent.[2]
-
Understanding Coupling Constants: The splitting pattern (multiplicity) of the aromatic protons is governed by spin-spin coupling. The coupling constant (J) provides information about the relative positions of the coupled protons. For ortho-coupling (protons on adjacent carbons), the J value is typically in the range of 7-10 Hz.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment.
Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 - 160 | C-F (C-4) | The carbon directly attached to the highly electronegative fluorine atom will exhibit a large downfield shift and will appear as a doublet due to ¹JC-F coupling. |
| ~150 - 155 | C-OH (C-1) | The carbon bearing the hydroxyl group will be deshielded. |
| ~135 - 140 | C-NO₂ (C-2) | The carbon attached to the electron-withdrawing nitro group will be shifted downfield. |
| ~125 - 130 | C-H (C-6) | Aromatic CH carbon. |
| ~120 - 125 | C-H (C-3) | Aromatic CH carbon, influenced by the adjacent nitro group. |
| ~110 - 115 | C-Br (C-5) | The carbon attached to the bromine atom will be shielded relative to other substituted carbons. |
Expert Insights on ¹³C NMR:
-
Quaternary Carbons: The carbons attached to the substituents (C-1, C-2, C-4, C-5) are quaternary and will typically show weaker signals compared to the protonated carbons (C-3, C-6) due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.
-
Carbon-Fluorine Coupling: A key feature to look for is the large one-bond coupling constant (¹JC-F) for C-4, which will split the signal into a doublet. This provides unambiguous evidence for the position of the fluorine atom. Longer-range C-F couplings (²JC-F, ³JC-F) may also be observed for the neighboring carbons, further aiding in the spectral assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, N-O, C-F, and C-Br bonds, as well as the aromatic ring.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3200 - 3500 | Broad, Strong | O-H | Stretching |
| 1520 - 1560 | Strong | N-O (asymmetric) | Stretching |
| 1340 - 1380 | Strong | N-O (symmetric) | Stretching |
| 1600, 1475 | Medium to Weak | C=C (aromatic) | Stretching |
| 1200 - 1250 | Strong | C-F | Stretching |
| 1000 - 1100 | Medium | C-O | Stretching |
| 500 - 600 | Medium | C-Br | Stretching |
Methodology for IR Sample Preparation:
-
KBr Pellet Method: For a solid sample like this compound, the potassium bromide (KBr) pellet technique is a common and effective method.[3] A small amount of the sample is finely ground with dry KBr powder and pressed into a transparent pellet, which is then placed in the IR spectrometer.
-
Attenuated Total Reflectance (ATR): ATR-FTIR is a modern alternative that requires minimal sample preparation. The solid sample is simply placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide).[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electron ionization (EI) would be a suitable technique.
Predicted Mass Spectrometry Fragmentation
The mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (C₆H₃BrFNO₃, MW ≈ 235.9 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Expected Key Fragments:
| m/z | Fragment | Interpretation |
| 235/237 | [C₆H₃⁷⁹BrFNO₃]⁺ / [C₆H₃⁸¹BrFNO₃]⁺ | Molecular ion peak |
| 189/191 | [M - NO₂]⁺ | Loss of a nitro group |
| 156/158 | [M - NO₂ - F]⁺ | Subsequent loss of a fluorine radical |
| 128/130 | [M - NO₂ - F - CO]⁺ | Loss of carbon monoxide from the phenoxide |
| 77 | [C₆H₅]⁺ | Phenyl cation (common in aromatic compounds) |
Trustworthiness in MS Analysis:
The presence of the bromine isotopic pattern is a self-validating feature in the mass spectrum, providing high confidence in the identification of bromine-containing fragments. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition.
Experimental Workflows and Logical Relationships
To ensure the accurate and comprehensive characterization of this compound, a logical workflow integrating the spectroscopic techniques is essential.
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the fundamental principles behind these techniques and the influence of the molecule's functional groups on its spectral behavior, researchers can confidently approach the characterization of this and other complex aromatic compounds. The provided methodologies and interpretation strategies serve as a valuable resource for ensuring the scientific integrity and accuracy of structural elucidation in the fields of chemical research and drug development.
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The Synthetic Versatility of 5-Bromo-4-fluoro-2-nitrophenol: An In-depth Technical Guide
Introduction: A Multifaceted Building Block in Modern Chemistry
5-Bromo-4-fluoro-2-nitrophenol is a highly functionalized aromatic compound poised to serve as a versatile intermediate in the synthesis of complex organic molecules. Its strategic combination of a phenolic hydroxyl group, a nitro functionality, and two distinct halogen atoms—bromo and fluoro—on a benzene ring offers a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the reactivity profile of this compound, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and professionals in drug development and materials science. The inherent electronic properties of the substituents make this molecule a valuable scaffold for constructing novel pharmaceuticals, agrochemicals, and functional materials.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is dictated by the interplay of its functional groups. The nitro group is a powerful electron-withdrawing group, which acidifies the phenolic proton and activates the aromatic ring towards nucleophilic attack.[1][2] The fluorine and bromine atoms serve as potential leaving groups in nucleophilic aromatic substitution reactions and as handles for cross-coupling reactions.
| Property | Value | Source |
| CAS Number | 944805-22-5 | |
| Molecular Formula | C₆H₃BrFNO₃ | N/A |
| Appearance | White powder (typical) | |
| Purity | >99% (commercially available) |
Proposed Synthesis of this compound
Illustrative Synthetic Protocol:
Step 1: Nitration of 1-bromo-2,4-difluorobenzene
-
To a stirred solution of 1-bromo-2,4-difluorobenzene in a suitable solvent such as chloroform, slowly add a nitrating mixture of sulfuric acid and nitric acid at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto ice and extract the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired 1-bromo-2,4-difluoro-5-nitrobenzene isomer.
Step 2: Hydrolysis to this compound
-
Dissolve the purified 1-bromo-2,4-difluoro-5-nitrobenzene in a suitable solvent like DMSO or DMF.
-
Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-120 °C) and monitor the reaction by TLC or HPLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
Caption: Proposed synthetic route to this compound.
Core Reactivity Profile
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group ortho and para to the halogen substituents makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[5] The rate-determining step is typically the initial attack of the nucleophile.[5]
In SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is counterintuitive to the trend in C-X bond strength.[5] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, in this compound, the fluorine atom is expected to be the more reactive leaving group in SNAr reactions.
Experimental Protocol: SNAr with a Primary Amine
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or DMSO.
-
Add a suitable base, such as potassium carbonate or triethylamine (2.0-3.0 eq.), to the solution.
-
Add the primary amine (1.1-1.5 eq.) to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
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A Senior Application Scientist's Guide to the Solubility of 5-Bromo-4-fluoro-2-nitrophenol in Organic Solvents
Foreword: The Crucial Role of Solubility in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the intrinsic property of a compound's solubility is not merely a physical characteristic but a cornerstone of its therapeutic potential.[1][2][3][4] Poor solubility can be a harbinger of challenges, leading to unreliable in vitro assay results, diminished in vivo efficacy, and complex formulation requirements.[3][5][6] Therefore, a comprehensive understanding and empirical determination of a compound's solubility profile in various organic solvents are paramount for advancing a potential drug candidate.[2]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for evaluating the solubility of 5-Bromo-4-fluoro-2-nitrophenol. While specific quantitative solubility data for this compound is not extensively published, this guide will equip you with the foundational knowledge of its physicochemical properties, proven experimental methodologies for solubility determination, and the scientific rationale behind these approaches.
Physicochemical Landscape of this compound
To predict and understand the solubility of this compound, we must first dissect its molecular architecture and the interplay of its functional groups.
-
Core Structure: The molecule is a substituted nitrophenol. The phenolic hydroxyl (-OH) group is a key player, capable of acting as both a hydrogen bond donor and acceptor, which generally confers some degree of solubility in polar solvents.[7]
-
Substituent Effects:
-
Nitro Group (-NO2): This strong electron-withdrawing group increases the acidity of the phenolic proton, making the compound more likely to interact with basic solvents.[7]
-
Halogens (Bromo- and Fluoro-): The presence of bromine and fluorine atoms increases the molecule's molecular weight and surface area, which can influence its crystal lattice energy and, consequently, its solubility. The high electronegativity of fluorine can also modulate the electronic properties of the aromatic ring.
-
-
Polarity and Lipophilicity: The combination of a polar hydroxyl group and a largely nonpolar, substituted benzene ring suggests that this compound will exhibit a nuanced solubility profile, likely showing some solubility in a range of solvents with varying polarities. The principle of "like dissolves like" will be a guiding concept in solvent selection.[8]
Predicted Physicochemical Properties:
| Property | Predicted Value/Information | Source |
| Molecular Formula | C6H3BrFNO3 | [9] |
| Molecular Weight | ~236 g/mol | [10] |
| Physical Form | Solid | [9] |
| Acidity | Expected to be more acidic than phenol due to the electron-withdrawing nitro group.[7][11] | Inferred |
Experimental Determination of Solubility: A Methodical Approach
The empirical determination of solubility is a critical experimental undertaking. Two primary types of solubility are relevant in a drug discovery context: kinetic and thermodynamic solubility.[2]
Kinetic Solubility Assays
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous or organic medium.[12][13] This high-throughput method is invaluable for early-stage discovery to quickly flag compounds with potential solubility liabilities.[2]
Experimental Workflow for Nephelometric Kinetic Solubility Assay:
Caption: Nephelometric kinetic solubility workflow.
Thermodynamic (Equilibrium) Solubility Assays
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution.[14][15] This "gold standard" measurement is crucial for lead optimization and pre-formulation studies.[2][16] The shake-flask method is the most common approach.[17]
Step-by-Step Protocol for Shake-Flask Thermodynamic Solubility Determination:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different organic solvent.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]
-
Data Reporting: Express the solubility in units such as mg/mL or µM.
Logical Framework for Thermodynamic Solubility Measurement:
Caption: Thermodynamic solubility determination workflow.
Selecting Organic Solvents: A Rationale-Driven Approach
The choice of organic solvents for solubility testing should be systematic and cover a range of polarities and functionalities to build a comprehensive solubility profile.
Recommended Solvent Panel:
| Solvent Class | Examples | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding with the phenolic hydroxyl group. |
| Aprotic Polar Solvents | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Can interact via dipole-dipole interactions. DMSO is a powerful, universal solvent for many organic compounds. |
| Nonpolar Solvents | Hexane, Toluene | Assess the solubility based on the hydrophobic character of the substituted benzene ring.[18] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Offer intermediate polarity and can engage in weak hydrogen bonding. |
Interpreting the Data: From Numbers to Knowledge
The obtained solubility data should be meticulously tabulated and analyzed to inform key decisions in the drug development pipeline.
Example Data Summary Table (Hypothetical Data):
| Solvent | Solvent Polarity Index | Thermodynamic Solubility (mg/mL at 25°C) |
| Hexane | 0.1 | < 0.1 |
| Toluene | 2.4 | 1.5 |
| Dichloromethane | 3.1 | 5.2 |
| Acetone | 5.1 | 15.8 |
| Ethanol | 5.2 | 25.3 |
| Acetonitrile | 5.8 | 12.1 |
| Methanol | 6.6 | 30.5 |
| DMSO | 7.2 | > 100 |
Data Interpretation and Application:
-
High solubility in protic solvents like methanol and ethanol would suggest that hydrogen bonding with the phenolic hydroxyl group is a dominant factor.
-
Good solubility in aprotic polar solvents like acetone and DMSO indicates that dipole-dipole interactions also play a significant role.
-
Low solubility in nonpolar solvents like hexane would highlight the overall polar nature of the molecule, despite the large aromatic ring.
-
This solubility profile can guide the selection of appropriate solvents for chemical reactions, purification (e.g., crystallization), and the preparation of dosing solutions for in vitro and in vivo studies.
Conclusion: A Pathway to Informed Decision-Making
While a definitive, pre-existing solubility value for this compound in every conceivable organic solvent may not be readily available, this guide provides a comprehensive and scientifically rigorous framework for its determination and interpretation. By understanding the physicochemical drivers of solubility and implementing robust experimental protocols, researchers can generate the critical data needed to make informed decisions, mitigate risks, and ultimately, accelerate the journey of a promising compound from the laboratory to the clinic.
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Protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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commercial availability of 5-Bromo-4-fluoro-2-nitrophenol
An In-depth Technical Guide to the Commercial Availability and Application of 5-Bromo-4-fluoro-2-nitrophenol
This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of four distinct functional groups—a hydroxyl, a nitro group, a bromine atom, and a fluorine atom—on a single phenyl ring makes it an exceptionally versatile synthon. This guide provides an in-depth analysis of its commercial availability, key applications, and the technical considerations essential for its use in a research and development setting.
The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for certain reactions, while the phenolic hydroxyl and the bromo substituent provide handles for a diverse array of chemical transformations. This allows for a stepwise and controlled construction of complex molecular architectures, a critical requirement in the synthesis of novel active pharmaceutical ingredients (APIs) and advanced materials.
Chemical Identity and Physicochemical Properties
A precise understanding of the compound's properties is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 944805-22-5 | [1] |
| Molecular Formula | C₆H₃BrFNO₃ | |
| Molecular Weight | 236.0 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| InChI Key | RYSFWISANLBRRZ-UHFFFAOYSA-N | |
| Storage | Store at room temperature, under nitrogen, in a dry, well-ventilated place. |
Commercial Availability and Procurement
This compound is readily available from a range of specialized chemical suppliers. Researchers can procure this reagent in quantities ranging from grams for initial screening to kilograms for scale-up operations.
| Supplier | Available Purity | Notes |
| Sigma-Aldrich (Merck) | 97% | Listed as a product from partner ChemScene LLC. |
| BLD Pharm | Not specified | Offers supporting analytical data including NMR, HPLC, and LC-MS.[1] |
| Zhejiang Jiuzhou Chem Co.,Ltd | 99% | Available in bulk quantities (Metric Ton/Day capacity).[2] |
| ChemScene LLC | 95%, 97% | Available directly or through distributors like Sigma-Aldrich and J&K Scientific.[3] |
Procurement Workflow:
The following diagram outlines a best-practice workflow for procuring and validating specialty chemicals like this compound.
Caption: A standard workflow for sourcing and quality verification of chemical reagents.
Strategic Utility in Research and Drug Development
The utility of this compound stems from the distinct chemical properties of its substituents, which serve as versatile handles for molecular elaboration. While specific applications for this exact isomer are proprietary or in early-stage development, its value can be inferred from the well-established roles of its constituent functional groups in medicinal chemistry.[4]
-
Fluorine Atom : The strategic incorporation of fluorine is a widely used tactic in drug design to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and pKa of a molecule, thereby optimizing its pharmacokinetic profile.[4]
-
Nitro Group : This group is a synthetic linchpin. It can be readily reduced to an amine (aniline), which is a precursor for forming amides, sulfonamides, and ureas—common linkages in pharmaceutical agents.
-
Phenolic Hydroxyl Group : The acidic proton of the hydroxyl group can be easily removed, allowing for O-alkylation or O-acylation to form ethers and esters, respectively. This is a common strategy for modifying solubility and exploring structure-activity relationships (SAR).[4]
-
Bromo Group : The bromine atom is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the facile introduction of new carbon-carbon and carbon-heteroatom bonds, allowing for the rapid assembly of complex molecular scaffolds from simpler precursors.
The combination of these features in one molecule allows for a multi-vector approach to lead optimization in drug discovery programs.[4]
Potential Synthetic Transformations:
The diagram below illustrates the key reactive sites on the molecule and the types of synthetic transformations they can undergo.
Caption: Key reactive sites and potential synthetic pathways for this compound.
Environmental, Health, and Safety (EHS) Profile
Proper handling of this compound is crucial due to its hazardous properties. The following information is synthesized from available Safety Data Sheets (SDS).
5.1 Hazard Identification
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | GHS07 (Exclamation Mark) |
| Eye Damage/Irritation | H318: Causes serious eye damage. | GHS05 (Corrosion) |
| Skin Sensitization | H317: May cause an allergic skin reaction. | GHS07 (Exclamation Mark) |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects. | GHS09 (Environment) |
Signal Word:Danger
5.2 Recommended Handling and Storage Protocols
-
Engineering Controls : Use only under a chemical fume hood to minimize inhalation risk. Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.
-
Skin Protection : Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection : If dust is generated, use a NIOSH-approved respirator.
-
-
Handling : Avoid dust formation. Do not breathe dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Protect from light.[5]
Conclusion
This compound is a commercially accessible and highly valuable building block for chemical synthesis. Its multifunctional nature provides a robust platform for the development of complex molecules, particularly in the fields of drug discovery and materials science. By understanding its commercial sources, adhering to strict quality control measures, and following rigorous safety protocols, researchers can effectively leverage the synthetic potential of this versatile reagent to accelerate their R&D programs.
References
Sources
- 1. 944805-22-5|this compound|BLD Pharm [bldpharm.com]
- 2. This compound, CasNo.944805-22-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 5-Bromo-4-fluoro-2-nitrophenol
Introduction: The Strategic Value of 5-Bromo-4-fluoro-2-nitrophenol in Medicinal Chemistry
This compound is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex pharmaceutical intermediates. Its strategic importance in drug discovery and development stems from the unique interplay of its substituents. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), while the fluorine and bromine atoms provide distinct opportunities for regioselective reactions. The phenolic hydroxyl group offers an additional site for modification, making this molecule a cornerstone for generating diverse chemical scaffolds.
The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The presence of both a fluorine and a bromine atom allows for orthogonal synthetic strategies, where one halogen can be selectively displaced or coupled, leaving the other for subsequent transformations. This guide provides detailed protocols and scientific rationale for the utilization of this compound in the synthesis of key pharmaceutical intermediates, with a focus on precursors for kinase inhibitors.
Core Application: Synthesis of N-Aryl-5-bromo-2-nitroaniline Derivatives via Nucleophilic Aromatic Substitution (SNAr)
A primary application of this compound is its use in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 4-position is particularly susceptible to displacement by nucleophiles due to the strong activation by the ortho- and para-nitro group. This reactivity allows for the facile formation of carbon-nitrogen or carbon-oxygen bonds, which are prevalent in many biologically active molecules.
Mechanistic Rationale
The SNAr reaction of this compound with an amine proceeds through a two-step addition-elimination mechanism. The nucleophilic amine attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Caption: Generalized workflow for the SNAr reaction on this compound.
Experimental Protocol: Synthesis of a Kinase Inhibitor Intermediate
This protocol details the synthesis of a substituted N-phenyl-5-bromo-4-amino-2-nitrophenol, a key intermediate for certain kinase inhibitors. The initial SNAr reaction is followed by the reduction of the nitro group.
Part 1: Nucleophilic Aromatic Substitution with a Substituted Aniline
Objective: To synthesize a diarylamine intermediate via SNAr.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 944805-22-5 | 236.00 | 10.0 | 1.0 |
| 4-Methoxyaniline (p-anisidine) | 104-94-9 | 123.15 | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.36 g, 10.0 mmol), 4-methoxyaniline (1.48 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add 50 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 200 mL of ice-cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
For further purification, dissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the diarylamine intermediate.
Part 2: Reduction of the Nitro Group
Objective: To synthesize the corresponding aniline derivative, a precursor for heterocyclic ring formation (e.g., benzimidazoles).
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Diarylamin Intermediate from Part 1 | - | - | 5.0 | 1.0 |
| Iron powder (Fe) | 7439-89-6 | 55.85 | 25.0 | 5.0 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 2.5 | 0.5 |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
| Water | 7732-18-5 | 18.02 | 10 mL | - |
| Celite® | 61790-53-2 | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend the diarylamine intermediate (from Part 1, ~5.0 mmol) in a mixture of ethanol (50 mL) and water (10 mL).
-
Add iron powder (1.40 g, 25.0 mmol) and ammonium chloride (0.13 g, 2.5 mmol) to the suspension.
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is no longer visible (typically 2-4 hours).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the desired aniline derivative.
Caption: Experimental workflow for the synthesis of a pharmaceutical intermediate.
Data Presentation: Expected Outcomes and Characterization
| Step | Product Name | Expected Yield | Purity (Typical) | Analytical Methods |
| Part 1: SNAr | Substituted Diarylamine | 85-95% | >95% (after purification) | ¹H NMR, ¹³C NMR, LC-MS, IR |
| Part 2: Nitro Reduction | Substituted Diamine | 70-85% | >98% (after purification) | ¹H NMR, ¹³C NMR, LC-MS, High-Resolution MS |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through rigorous in-process monitoring and comprehensive final product characterization.
-
In-Process Controls: The progress of each reaction should be monitored by appropriate chromatographic techniques (TLC or LC-MS) to ensure complete consumption of the starting material and to identify the formation of any significant byproducts.
-
Product Characterization: The identity and purity of the synthesized intermediates must be confirmed by a combination of spectroscopic methods. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, while LC-MS will verify the molecular weight and purity. For novel compounds, high-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of pharmaceutical intermediates. The protocols and scientific rationale presented in these application notes provide a solid foundation for researchers to utilize this building block in the development of novel therapeutic agents, particularly in the area of kinase inhibitors. The strategic combination of reactive sites on this molecule allows for the generation of diverse and complex molecular architectures, making it an indispensable tool in modern drug discovery.
References
-
Ningbo Inno Pharmchem Co., Ltd. Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]
-
PubMed Central. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]
Sources
Application Notes & Protocols: The Strategic Utility of 5-Bromo-4-fluoro-2-nitrophenol in Agrochemical Synthesis
Introduction: A Versatile Scaffold for Modern Agrochemicals
5-Bromo-4-fluoro-2-nitrophenol (CAS No. 944805-22-5) is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of advanced agrochemicals.[1] Its unique molecular architecture, featuring a strategic arrangement of bromine and fluorine atoms, a nitro group, and a phenolic hydroxyl group, offers multiple reactive sites for diverse chemical transformations.[1][2] This versatility allows synthetic chemists to construct complex molecules with fine-tuned biological activities, making it an invaluable intermediate in the development of novel herbicides, fungicides, and insecticides.[1]
The presence of halogen substituents is known to significantly enhance the lipophilicity, metabolic stability, and target binding affinity of bioactive molecules.[1][2] The electron-withdrawing nature of the nitro group, combined with the reactivity of the phenolic hydroxyl, provides a robust platform for a variety of synthetic manipulations, including nucleophilic aromatic substitution, etherification, and reduction reactions. These attributes enable the rational design of agrochemicals with improved efficacy, selectivity, and favorable environmental profiles.
Core Synthetic Strategy: Derivatization Pathways
The primary application of this compound in agrochemical R&D lies in its role as a scaffold for creating more complex derivatives. The key reactive handles on the molecule—the hydroxyl group, the nitro group, and the carbon-bromine bond—can be selectively targeted to build out the desired molecular framework.
A common synthetic route involves the initial etherification of the highly reactive phenolic hydroxyl group, followed by the reduction of the nitro group to an amine. This newly formed aniline derivative can then undergo a wide range of subsequent reactions (e.g., acylation, diazotization, cyclization) to yield the final active ingredient. This stepwise approach allows for the systematic modification of the molecule to optimize its biological activity.
Caption: Step-by-step experimental workflow for O-alkylation.
3.3 Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 21.18 mmol), anhydrous potassium carbonate (4.39 g, 31.77 mmol), and acetone (100 mL).
-
Reagent Addition: Stir the resulting suspension at room temperature for 15 minutes. Slowly add propargyl bromide (3.17 g of 80% solution in toluene, 21.18 mmol) to the mixture dropwise over 10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts through a pad of celite, washing the filter cake with additional acetone (2 x 20 mL).
-
Extraction: Concentrate the filtrate under reduced pressure to yield a crude oil. Redissolve the oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to yield the pure 1-bromo-2-fluoro-5-(prop-2-yn-1-yloxy)-4-nitrobenzene.
Analytical Characterization
The identity and purity of the synthesized product must be confirmed using standard analytical techniques. [3]The successful synthesis will be indicated by the appearance of new signals corresponding to the propargyl group in the NMR spectra and a single peak in the HPLC chromatogram.
| Analysis Technique | Expected Result |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.2-7.4 (d, 1H, Ar-H), δ ~4.8 (d, 2H, -O-CH₂-), δ ~2.6 (t, 1H, -C≡CH) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~155 (Ar C-F), ~150 (Ar C-O), ~140 (Ar C-NO₂), ~125 (Ar CH), ~120 (Ar C-Br), ~115 (Ar CH), ~78 (-C≡CH), ~77 (-C≡CH), ~58 (-O-CH₂-) |
| HPLC Purity | >98% (Column: C18, Mobile Phase: Acetonitrile/Water gradient, Detection: 254 nm) |
| LC-MS (ESI+) | Calculated for C₉H₅BrFNO₃ [M+H]⁺: 273.95; Found: 273.9 |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [4]All manipulations should be performed in a well-ventilated fume hood. [5]It is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction or serious eye damage. [4]Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound stands out as a valuable and highly adaptable intermediate in the field of agrochemical synthesis. [1]Its multifunctional nature provides a foundation for creating diverse and potent active ingredients. The protocols and strategies outlined in these notes demonstrate a logical and efficient approach to leveraging its unique chemical properties, enabling researchers to accelerate the discovery and development of next-generation crop protection solutions.
References
- Leapchem. (n.d.). 4-Bromo-5-fluoro-2-nitrophenol丨CAS 1016234-87-9.
- Autech. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.
- Google Patents. (2014). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
Sources
Application Note: Strategic Nucleophilic Aromatic Substitution of 5-Bromo-4-fluoro-2-nitrophenol
Introduction: The Strategic Value of 5-Bromo-4-fluoro-2-nitrophenol
This compound is a highly functionalized aromatic building block of significant interest in pharmaceutical and materials science research. Its unique substitution pattern, featuring a phenolic hydroxyl group, a strongly electron-withdrawing nitro group, and two distinct halogen atoms (fluorine and bromine), provides a versatile platform for complex molecular engineering.[1][2][3] The strategic positioning of the nitro group ortho to the hydroxyl and fluorine substituents, and para to the fluorine, renders the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).
This application note provides a comprehensive guide to understanding and performing selective SNAr reactions on this substrate. We will delve into the mechanistic principles governing regioselectivity, detail the critical reaction parameters, and provide field-proven protocols for substitution with common classes of nucleophiles.
Mechanistic Rationale and Regioselective Control
The reactivity of this compound in SNAr reactions is dictated by the electronic landscape of the aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, which is the hallmark of SNAr processes.[4][5]
-
Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]
-
Elimination: The leaving group is expelled, restoring the aromaticity of the ring and yielding the final substituted product.[5][6]
dot
Caption: SNAr Mechanism on this compound
The key to regioselectivity lies in the stability of the Meisenheimer complex. Strong electron-withdrawing groups (EWGs), like the nitro group (-NO₂), are essential for activating the ring towards nucleophilic attack.[6] This activation is most profound when the EWG is positioned ortho or para to the leaving group, as this allows the negative charge of the intermediate to be delocalized onto the EWG through resonance.[5]
In this compound:
-
The fluorine atom at C4 is para to the -NO₂ group.
-
The bromine atom at C5 is meta to the -NO₂ group.
Consequently, nucleophilic attack overwhelmingly occurs at the C4 position. The resulting Meisenheimer complex is significantly stabilized by resonance delocalization of the negative charge onto the nitro group, making the displacement of fluoride the kinetically and thermodynamically favored pathway.
Furthermore, the "element effect" in SNAr reactions typically shows a reactivity trend of F > Cl > Br > I for the leaving group.[4][7] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of the highly electronegative fluorine atom, rather than the cleavage of the carbon-halogen bond.[4][8]
Core Experimental Parameters: A Causality-Driven Approach
The success and efficiency of the SNAr reaction depend on the careful selection of four key parameters: the nucleophile, base, solvent, and temperature.
| Parameter | Recommended Choices | Rationale and Field-Proven Insights |
| Nucleophile | N-Nucleophiles: Primary/secondary amines, anilines. O-Nucleophiles: Alcohols, phenols. S-Nucleophiles: Thiols, thiophenols. | The choice of nucleophile is application-dependent. Thiols and secondary amines are generally highly reactive.[9][10][11] Alcohols and phenols require deprotonation with a strong base to form the more potent alkoxide/phenoxide nucleophile. |
| Base | For Amines: K₂CO₃, Cs₂CO₃, Et₃N, DIPEA. For Alcohols/Thiols: NaH, KHMDS, t-BuOK. | The base serves two primary functions: (1) to deprotonate the nucleophile, thereby increasing its reactivity, and (2) to act as a scavenger for the HF generated during the reaction with neutral nucleophiles like amines.[9][12] Strong, non-nucleophilic bases are preferred for alcohols and thiols to ensure complete formation of the conjugate base without competing in the substitution. |
| Solvent | Polar Aprotic Solvents: DMF, DMSO, NMP, Acetonitrile (ACN), THF. | Polar aprotic solvents are crucial as they effectively solvate the counter-ion of the base/nucleophile but poorly solvate the anionic nucleophile itself. This "naked" anion is highly reactive, accelerating the rate of nucleophilic attack.[13] DMSO and DMF are excellent choices for achieving high reaction rates. |
| Temperature | Ambient (20-25 °C) to elevated (50-120 °C). | Many reactions with potent nucleophiles (e.g., thiolates) proceed efficiently at room temperature.[9] Less reactive nucleophiles or sterically hindered substrates may require heating to overcome the activation energy barrier. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal temperature and prevent byproduct formation. |
Experimental Protocols
General Safety Note: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a hazardous substance.[14]
dot
Caption: General Experimental Workflow
Protocol 1: Synthesis of 5-Bromo-4-(morpholino)-2-nitrophenol (Amine Nucleophile)
This protocol details a typical procedure for the reaction with a secondary amine.
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to create a stirrable suspension (approx. 0.2 M concentration relative to the substrate).
-
Add morpholine (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine to remove residual DMF and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
-
Protocol 2: Synthesis of 5-Bromo-4-(phenylthio)-2-nitrophenol (Thiol Nucleophile)
This protocol outlines the reaction with a thiol, which is highly effective even at ambient temperatures.[9]
-
Materials and Reagents:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 1.5 eq)
-
Acetonitrile (ACN)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Add potassium carbonate (1.5 eq) and thiophenol (1.1 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often rapid; monitor by TLC for the disappearance of the starting material (typically 0.5-2 hours).
-
Once complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and water.
-
Carefully acidify the aqueous layer to pH ~5-6 with 1 M HCl to ensure the phenolic proton is on.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the crude material via flash column chromatography.
-
Protocol 3: Synthesis of 5-Bromo-4-phenoxy-2-nitrophenol (Phenol Nucleophile)
This protocol requires a strong base to generate the more reactive phenoxide anion.[9]
-
Materials and Reagents:
-
Phenol (1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.4 eq)
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Deionized Water
-
Brine
-
-
Procedure:
-
CAUTION: NaH reacts violently with water. Perform this reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to 0 °C using an ice bath.
-
Carefully add the sodium hydride (1.4 eq) portion-wise to the THF.
-
Prepare a solution of phenol (1.5 eq) in a small amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of sodium phenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material. Gentle heating (e.g., to 50 °C) may be required.
-
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Conclusion
This compound is an activated and regioselective substrate for nucleophilic aromatic substitution. The displacement of the C4-fluorine atom is strongly favored due to electronic activation by the para-nitro group. By carefully selecting the nucleophile, base, and solvent, researchers can efficiently synthesize a diverse array of substituted nitrophenol derivatives, which are valuable intermediates for drug discovery and materials science. The protocols provided herein offer robust starting points for the successful functionalization of this versatile chemical scaffold.
References
-
BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. 9
-
Dam-Vlasak, M., et al. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. 15
-
BenchChem. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. 1
-
ResearchGate. (n.d.). Reaction of a range of amines and fluoronitrobenzenes under SNAr reaction conditions with 3D printed polypropylene reactors.
-
BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. 16
-
OSTI.GOV. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele.
-
PMC. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.
-
ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents.
-
Semantic Scholar. (n.d.). The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
-
Sigma-Aldrich. (n.d.). This compound.
-
ResearchGate. (n.d.). Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B).
-
WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents.
-
OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution.
-
WordPress. (2026). SNAr Solvents and Reagents.
-
NIH PMC. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
-
NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Synthesis Solutions: Utilizing 2-Bromo-4-fluoro-5-nitrophenol.
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Smolecule. (2024). 2-Bromo-4-chloro-3-methyl-6-nitro-phenol.
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BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene. 17
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Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
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PubMed. (2001). Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships.
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Royal Society of Chemistry. (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties.
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NIH PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
-
PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol.
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Application Notes and Protocols for the Chemoselective Reduction of 5-Bromo-4-fluoro-2-nitrophenol
Introduction: The Critical Role of Substituted Aminophenols in Synthesis
The transformation of a nitro group to an amine is a fundamental and enabling reaction in organic synthesis. For drug development professionals and medicinal chemists, the resulting aromatic amines, particularly highly functionalized phenols, are invaluable building blocks. The target molecule, 2-amino-5-bromo-4-fluoro-phenol, synthesized from the reduction of 5-Bromo-4-fluoro-2-nitrophenol, is a prime example of a scaffold poised for further elaboration in the creation of complex pharmaceuticals and agrochemicals. The strategic placement of bromo, fluoro, hydroxyl, and amino groups offers multiple points for diversification.
However, the presence of multiple sensitive functional groups—specifically the aryl halides—presents a significant synthetic challenge. The primary obstacle is achieving the chemoselective reduction of the nitro group without inducing dehalogenation, a common side reaction with many standard reduction protocols.[1][2] This guide provides a detailed analysis of appropriate methodologies, explaining the mechanistic rationale for reagent selection and offering two robust, field-proven protocols for the successful and clean synthesis of 2-amino-5-bromo-4-fluorophenol.
Pillar 1: Mechanistic Considerations & The Challenge of Chemoselectivity
The reduction of an aromatic nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates to furnish the final amine.[2] The choice of reducing agent is paramount to the success of this transformation, especially when halogen substituents are present.
-
Catalytic Hydrogenation Pitfalls: Standard catalytic hydrogenation with reagents like Palladium on Carbon (Pd/C) is highly efficient for nitro reductions but is notoriously prone to causing hydrodehalogenation of aryl bromides and chlorides.[1][3] While alternatives like Raney Nickel may offer improved selectivity in some cases, the risk of halogen loss remains, necessitating careful reaction monitoring and optimization.[3] For a substrate as heavily halogenated as this compound, this pathway carries a high risk of yielding undesired, dehalogenated byproducts.
-
The Advantage of Metal/Acid and Metal Salt Reductions: Classical methods employing metals in acidic or neutral media, such as Iron (Fe) or Tin (Sn), are well-regarded for their excellent chemoselectivity.[2][4][5] These systems generally do not cleave carbon-halogen bonds, making them ideal for this specific transformation.
-
Tin(II) Chloride (SnCl₂): This reagent is a mild and highly selective choice for reducing aromatic nitro compounds in the presence of a wide array of sensitive functional groups, including halogens.[1][6] The reaction proceeds through a series of single electron transfers from Sn(II), which is oxidized to Sn(IV). It is effective in polar protic solvents like ethanol.
-
Iron/Ammonium Chloride (Fe/NH₄Cl): This system, a variation of the Béchamp reduction, offers a cost-effective and environmentally gentler alternative to strongly acidic conditions.[7][8] Iron powder acts as the electron donor. The mildly acidic nature of ammonium chloride in aqueous solution facilitates the reaction while minimizing acid-catalyzed side reactions and simplifying the workup by avoiding the formation of large amounts of metal salt waste associated with strong acids.[7][8]
-
-
A Metal-Free Alternative: Sodium Dithionite (Na₂S₂O₄): For applications where residual metal contamination is a concern, sodium dithionite presents an excellent metal-free option.[9] It is an economical and versatile reducing agent known for its high chemoselectivity towards nitro groups, leaving halogens, esters, and ketones untouched.[9][10] The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which forms in equilibrium in aqueous media and reduces the nitro group via a single-electron transfer mechanism.[9][11]
The following diagram outlines the decision-making process for selecting an appropriate reduction method for this specific substrate.
Caption: Reagent selection workflow for nitro group reduction.
Pillar 2: Experimental Protocols & Self-Validating Systems
The following protocols are designed to be self-validating, with clear endpoints and straightforward workup procedures. Success is defined by the complete consumption of the starting material and high-yield isolation of the desired 2-amino-5-bromo-4-fluorophenol, confirmed by standard analytical techniques (TLC, LC-MS, NMR).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12][13]
-
Ventilation: Handle all reagents and perform the reactions in a well-ventilated chemical fume hood.[12][13]
-
Reagent Handling: this compound and its amino derivative are potentially harmful if swallowed, inhaled, or in contact with skin.[12][14] Avoid generating dust.[12] Consult the Safety Data Sheet (SDS) for all chemicals before use.
Protocol A: Reduction using Tin(II) Chloride Dihydrate
This method is highly reliable and offers excellent selectivity, making it a preferred choice for small to medium-scale synthesis.[1][6]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (for 1 mmol scale) | Molar Eq. |
| This compound | 236.00 | 236 mg (1.0 mmol) | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 1.13 g (5.0 mmol) | 5.0 |
| Ethanol (Absolute) | - | 10 mL | - |
| Ethyl Acetate | - | ~50 mL | - |
| Saturated Sodium Bicarbonate (aq.) | - | ~30 mL | - |
| Brine (Saturated NaCl aq.) | - | ~20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (10 mL).
-
Addition of Reductant: To this solution, add Tin(II) chloride dihydrate (5.0 eq) in one portion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice (~30 g).
-
Workup - Neutralization: Carefully add saturated aqueous sodium bicarbonate solution dropwise with stirring until the pH of the mixture is basic (pH ~8). This will precipitate tin salts. Continue stirring until the precipitate is finely dispersed.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[1]
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-amino-5-bromo-4-fluorophenol.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol B: Reduction using Sodium Dithionite
This protocol provides a mild, metal-free alternative, which is particularly advantageous for preparing compounds intended for biological screening.[9][15]
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity (for 1 mmol scale) | Molar Eq. |
| This compound | 236.00 | 236 mg (1.0 mmol) | 1.0 |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 | 696 mg (4.0 mmol) | 4.0 |
| Methanol or Ethanol | - | 10 mL | - |
| Water | - | 5 mL | - |
| Ethyl Acetate | - | ~50 mL | - |
| Brine (Saturated NaCl aq.) | - | ~20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Step-by-Step Methodology
-
Reaction Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol (10 mL).
-
Prepare Reductant Solution: In a separate beaker, dissolve sodium dithionite (4.0 eq) in water (5 mL).
-
Addition of Reductant: Add the aqueous sodium dithionite solution to the stirred solution of the nitrophenol at room temperature. The reaction can be mildly exothermic.
-
Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the yellow color of the nitrophenol is a good visual indicator of reaction progress. The reaction is often complete within 1-3 hours.
-
Workup - Quenching & Concentration: Once the reaction is complete, add 10 mL of water and concentrate the mixture on a rotary evaporator to remove the bulk of the organic solvent.
-
Workup - Extraction: Transfer the remaining aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[9]
-
Workup - Washing: Combine the organic layers and wash with brine (1 x 20 mL) to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel as needed.
The general workflow for both protocols is visualized below.
Caption: General experimental workflow for the reduction.
Pillar 3: Data Interpretation and Characterization
The successful synthesis of 2-amino-5-bromo-4-fluorophenol should be confirmed by a combination of chromatographic and spectroscopic methods.
-
Thin Layer Chromatography (TLC): A significant change in the retention factor (Rf) is expected. The starting nitrophenol is typically a yellow, more nonpolar compound, while the resulting aminophenol is a colorless or off-white, more polar compound.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the product (C₆H₅BrFNO, M.W. ≈ 206.0 g/mol ). The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio) should be observed for the molecular ion peak (m/z ≈ 206 and 208).
-
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the structure. Key changes from the starting material include the disappearance of the aromatic proton signals characteristic of the nitro-substituted ring and the appearance of new signals for the amine (-NH₂) protons, which are often broad and may exchange with D₂O.
-
FT-IR Spectroscopy: The infrared spectrum will show the disappearance of the characteristic symmetric and asymmetric stretching bands of the nitro group (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).
By employing the carefully selected reagents and detailed protocols in this guide, researchers can confidently and selectively synthesize 2-amino-5-bromo-4-fluorophenol, a valuable intermediate for further discovery and development efforts.
References
- BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.
- Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
- ResearchGate. (n.d.). Reduction of aryl nitro compounds with reduction sensitive functional groups.
- Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?.
- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds.
- Schenk, T., et al. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 181(24), 7493-7500.
- ResearchGate. (2004). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
- Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite.
- ACS Publications. (n.d.). Participation of the SO2- Radical Ion in the Reduction of p-Nitrophenol by Sodium Dithionite. The Journal of Physical Chemistry.
- Gamble, A. B., et al. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
- ResearchGate. (n.d.). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4).
- Fisher Scientific. (2025). Safety Data Sheet: 5-Fluoro-2-nitrophenol.
- ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
- Grokipedia. (n.d.). Reduction of nitro compounds.
- SynQuest Labs. (n.d.). Safety Data Sheet: 5-Fluoro-2-nitrophenol.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Apollo Scientific. (n.d.). 2-Amino-5-bromo-4-fluorophenol.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes. (2023).
- Reddit. (2025). r/Chempros: Nitro reduction conditions.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
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Application Notes & Protocols: 5-Bromo-4-fluoro-2-nitrophenol as a Strategic Building Block for the Synthesis of Novel Kinase Inhibitors
I. Introduction: The Strategic Value of Highly Functionalized Phenols in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them one of the most important target classes in modern drug discovery.[2][3] The design of small molecule kinase inhibitors often relies on building blocks that offer multiple points for chemical diversification, enabling the systematic exploration of structure-activity relationships (SAR) to achieve high potency and selectivity.[4][5]
5-Bromo-4-fluoro-2-nitrophenol is a trifunctionalized chemical scaffold that presents a unique combination of reactive sites, making it an exceptionally valuable starting material for the synthesis of complex kinase inhibitors. Its utility stems from:
-
The Phenolic Hydroxyl Group: Provides a key site for ether or ester linkages, allowing for the introduction of side chains that can probe deep into the ATP-binding pocket or enhance physicochemical properties.
-
The Nitro Group: Serves as a versatile precursor to an aniline, a critical pharmacophore in many Type I and Type II kinase inhibitors that often forms hydrogen bonds with the hinge region of the kinase.[1]
-
The Bromo Substituent: Acts as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the facile construction of bi-aryl or aryl-amino-heterocycle cores common in advanced inhibitors.[6]
-
The Fluoro Substituent: The presence of fluorine can significantly modulate the pKa of the adjacent phenol and the electronics of the ring, while also improving metabolic stability and binding affinity through favorable electrostatic interactions.[7]
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for leveraging this compound in the construction of novel kinase inhibitor scaffolds, with a particular focus on targeting key oncogenic pathways like the RAS/RAF/MEK/ERK cascade.
II. Physicochemical Properties and Safety Data
Proper handling and understanding of the starting material's properties are paramount for successful and safe synthesis.
| Property | Value | Source |
| CAS Number | 944805-22-5 | |
| Molecular Formula | C₆H₃BrFNO₃ | |
| Molecular Weight | 236.00 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen) |
Safety Profile: this compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), May cause an allergic skin reaction (H317), Causes serious eye damage (H318), Very toxic to aquatic life with long-lasting effects (H410).
-
Signal Word: Danger.
III. Strategic Synthetic Workflow for Kinase Inhibitor Scaffolds
The inherent functionality of this compound allows for a logical and modular synthetic approach. The following workflow illustrates a general strategy for building a kinase inhibitor library, where key modifications are introduced sequentially to maximize synthetic efficiency and diversity.
Caption: General synthetic workflow using this compound.
Causality Behind the Workflow:
-
Step 1 (O-Alkylation): Modifying the phenol first protects this reactive site and introduces a key side chain. This is often crucial for targeting specific sub-pockets within the kinase active site. The choice of alkylating agent dictates a major element of the final pharmacophore.
-
Step 2 (Nitro Reduction): The reduction to an aniline is a pivotal step. Reagents like iron powder in ammonium chloride or catalytic hydrogenation are chosen for their high efficiency and functional group tolerance, preserving the sensitive bromo- and fluoro-substituents.
-
Step 3 (Amide Coupling/Heterocycle Formation): The newly formed aniline is a versatile handle. Acylation with a substituted acyl chloride or coupling with a carboxylic acid can install moieties that interact with the solvent-exposed region. Alternatively, it can be used to construct heterocyclic rings (e.g., quinazolines, pyrimidines), which are privileged scaffolds in kinase inhibitor design.[2]
-
Step 4 (Cross-Coupling): This final step leverages the bromine atom to install diverse aryl or heteroaryl groups. This is a powerful method for modulating potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound.
IV. Detailed Experimental Protocols
The following protocols are representative examples for key transformations in the workflow. Researchers should perform their own optimization based on the specific substrate and desired product.
Protocol 1: Nitro Group Reduction to Form the Aniline Intermediate
Rationale: This protocol uses iron powder and ammonium chloride in an ethanol/water mixture. This method is a classic, cost-effective, and generally high-yielding procedure for nitro group reduction that avoids the need for high-pressure hydrogenation equipment and is compatible with aryl halides.
Materials:
-
Alkylated this compound derivative (Intermediate 1)
-
Iron powder (Fe), <325 mesh
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitro-aromatic starting material (1.0 eq).
-
Add ethanol and water in a 4:1 ratio (e.g., 20 mL EtOH, 5 mL H₂O per 1 gram of starting material).
-
Add ammonium chloride (1.2 eq) and iron powder (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and stir vigorously. The reaction is often exothermic initially.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with ethyl acetate.
-
Combine the filtrate and washes in a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aniline product (Intermediate 2).
-
The product can be purified further by flash column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Scaffold Diversification
Rationale: The Suzuki-Miyaura coupling is one of the most robust and versatile methods for forming C-C bonds.[6] This protocol uses a standard palladium catalyst and base combination suitable for coupling an aryl bromide with a boronic acid, a key step in building many kinase inhibitors, including Dabrafenib and Trametinib.[8][9]
Materials:
-
Bromo-substituted core scaffold (Intermediate 3)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03-0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)
-
Deionized Water (H₂O)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk flask, combine the bromo-substituted core scaffold (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add the palladium catalyst (Pd(dppf)Cl₂, 0.05 eq) to the flask under a positive pressure of inert gas.
-
Add the anhydrous solvent (e.g., 1,4-Dioxane) and a small amount of water (e.g., Dioxane/H₂O 4:1). The solvent should be deoxygenated by bubbling with inert gas for 15-20 minutes prior to use.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final, diversified kinase inhibitor.
V. Application in Targeting Oncogenic Signaling Pathways
The scaffolds derived from this compound are well-suited to target kinases in critical oncogenic pathways. For instance, the MAPK/ERK pathway is frequently dysregulated in cancers like melanoma through mutations in BRAF or RAS genes.[10] Inhibitors of MEK1/2 (like Trametinib) and BRAF (like Dabrafenib) are cornerstone therapies for these malignancies.[8][10]
Caption: Inhibition of the MAPK/ERK signaling pathway by a potential MEK inhibitor.
The synthetic strategies outlined here can generate compounds with the necessary pharmacophoric features to act as potent MEK or RAF inhibitors. For example, the core aniline can interact with the kinase hinge, while the bi-aryl system formed via Suzuki coupling can occupy the hydrophobic allosteric pocket, a mechanism employed by highly selective inhibitors like Trametinib.[11]
VI. Representative Data for Structurally Related Kinase Inhibitors
While specific biological data for novel compounds requires experimental validation, the table below presents IC₅₀ values for well-known kinase inhibitors that feature structural motifs (e.g., substituted anilines, bi-aryl cores) achievable through the synthetic routes described. This data serves to illustrate the potential potency of scaffolds derived from this compound.
| Inhibitor | Target Kinase | IC₅₀ (nM) | Key Structural Features |
| Trametinib | MEK1/MEK2 | 0.7 / 0.9 | Substituted aniline, Bi-aryl ether |
| Dabrafenib | BRAF (V600E) | 0.8 | Thiazole core, Sulfonamide linker |
| Gefitinib | EGFR | 2-37 | Anilinoquinazoline core |
| Crizotinib | ALK / c-MET | 24 / 20 | Aminopyridine core |
Note: The data presented in this table is for illustrative purposes only to demonstrate the efficacy of common kinase inhibitor scaffolds.
VII. Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its distinct and strategically positioned functional groups allow for a modular and efficient approach to scaffold construction and diversification. The protocols and strategies outlined in this document provide a robust framework for researchers in medicinal chemistry and drug discovery to design and synthesize potent and selective inhibitors targeting critical oncogenic pathways. The logical application of modern synthetic methodologies, such as nitro reduction and palladium-catalyzed cross-coupling, to this starting material can accelerate the discovery of next-generation targeted therapies.
VIII. References
-
BenchChem. A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications.
-
MedKoo Biosciences. Dabrafenib Synthetic Routes.
-
ResearchGate. Scheme 5. Chemical route to the synthesis of dabrafenib.
-
Google Patents. WO2016059548A1 - Processes for the preparation of dabrafenib.
-
ChemicalBook. Dabrafenib synthesis.
-
Der Pharma Chemica. Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation.
-
Google Patents. CN109336884B - Method for synthesizing trametinib key intermediate.
-
BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
-
National Institutes of Health (NIH). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
-
ResearchGate. Scheme 9. Laboratory-scale synthesis of trametinib (55).
-
Sigma-Aldrich. This compound.
-
ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
-
Fisher Scientific. SAFETY DATA SHEET - 5-Fluoro-2-nitrophenol.
-
MDPI. Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer.
-
Sigma-Aldrich. SAFETY DATA SHEET - 5-Bromo-2-fluorobenzonitrile.
-
Sigma-Aldrich. This compound Product Page.
-
BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine.
-
Guidechem. 2-BROMO-4-FLUORO-5-NITROPHENOL (CAS No. 84478-87-5) SDS.
-
PubChem. 5-Fluoro-2-nitrophenol.
-
BenchChem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
-
National Institutes of Health (NIH). Structural basis for the action of the drug trametinib at KSR-bound MEK.
-
Smolecule. Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.
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PubChem. 2-Bromo-4-fluoro-5-nitrophenol.
-
Chemical-Kinomics. Drug Discovery - Inhibitor.
-
BenchChem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.
-
ACS Publications. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2.
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. medkoo.com [medkoo.com]
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- 10. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for the action of the drug trametinib at KSR-bound MEK - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-4-fluoro-2-nitrophenol in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: A Multifaceted Building Block for Modern Drug Discovery
5-Bromo-4-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a versatile precursor in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique arrangement of reactive sites—a nucleophilic phenolic hydroxyl group, an activatable fluorine for nucleophilic aromatic substitution (SNAr), a reducible nitro group, and a bromine atom amenable to cross-coupling reactions—offers medicinal chemists a powerful toolkit for molecular elaboration. The strategic incorporation of fluorine is a well-established method to fine-tune the physicochemical properties of drug candidates, potentially improving metabolic stability, membrane permeability, and overall pharmacokinetic profiles[1][2][3][4]. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this valuable intermediate.
Chemical and Physical Properties
A thorough understanding of the precursor's properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 944805-22-5 | |
| Molecular Formula | C₆H₃BrFNO₃ | |
| Molecular Weight | 236.00 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage | Room temperature, under nitrogen |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H410: Very toxic to aquatic life with long-lasting effects.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the material safety data sheet (MSDS) from your supplier for complete and up-to-date safety information.
Synthetic Strategy: A Logic-Driven Approach
The utility of this compound in API synthesis is best illustrated through a logical, stepwise approach to constructing a complex molecule, such as a kinase inhibitor. The general workflow involves the sequential modification of its key functional groups.
Caption: A representative synthetic workflow utilizing this compound.
Detailed Application Protocols: Synthesis of a Representative Kinase Inhibitor Scaffold
The following protocols outline a representative, multi-step synthesis of a hypothetical kinase inhibitor scaffold, demonstrating the practical application of this compound. Each step is based on well-established chemical transformations.
Protocol 1: O-Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is often alkylated in the initial step to prevent unwanted side reactions and to introduce a key pharmacophoric element.
Reaction: this compound + R-X → 1-Alkoxy-5-bromo-4-fluoro-2-nitrobenzene
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom
The fluorine atom is activated by the ortho-nitro group, making it an excellent leaving group in SNAr reactions. This allows for the introduction of various amine-containing fragments, a common feature in many kinase inhibitors.
Reaction: 1-Alkoxy-5-bromo-4-fluoro-2-nitrobenzene + R'-NH₂ → 4-(Alkylamino)-1-alkoxy-5-bromo-2-nitrobenzene
Materials:
-
1-Alkoxy-5-bromo-4-fluoro-2-nitrobenzene (from Protocol 1) (1.0 eq)
-
Primary or secondary amine (e.g., a substituted aniline or piperazine derivative) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Dissolve the fluorinated intermediate in anhydrous DMSO or NMP.
-
Add the amine and DIPEA to the solution.
-
Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Causality: The electron-withdrawing nitro group ortho to the fluorine atom stabilizes the negatively charged Meisenheimer complex intermediate, thereby facilitating the SNAr reaction[5][6][7][8].
Protocol 3: Reduction of the Nitro Group to an Aniline
The reduction of the nitro group is a critical step, as the resulting aniline is a key functional handle for subsequent amide bond formations or cyclization reactions to form the core heterocyclic scaffold of many APIs.
Reaction: 4-(Alkylamino)-1-alkoxy-5-bromo-2-nitrobenzene → 4-Amino-5-(alkylamino)-2-alkoxy-1-bromobenzene
Materials:
-
The nitro compound from Protocol 2 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (0.2 eq)
-
Ethanol/Water (e.g., 4:1 v/v)
Procedure:
-
Suspend the nitro compound in a mixture of ethanol and water.
-
Add iron powder and ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the aniline derivative.
Rationale for Reagent Choice: Catalytic hydrogenation with Pd/C is a common method for nitro reduction; however, it can also lead to de-bromination. The use of iron in acidic or neutral conditions is a milder alternative that often preserves the bromine substituent for subsequent cross-coupling reactions[9][10].
Protocol 4: Palladium-Catalyzed Cross-Coupling of the Bromine Atom
The bromine atom serves as a versatile handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This is a powerful strategy for exploring the structure-activity relationship (SAR) of the final API.
Example: Suzuki-Miyaura Coupling
Reaction: Substituted aniline from Protocol 3 + Ar-B(OH)₂ → Arylated aniline derivative
Materials:
-
The bromo-aniline derivative from Protocol 3 (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
In a reaction vessel, combine the bromo-aniline, boronic acid, palladium catalyst, and base.
-
Degas the solvent mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute it with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Significance: The Suzuki-Miyaura coupling is a robust and widely used C-C bond-forming reaction in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups[11][12][13][14].
Logical Relationships in Synthetic Design
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
experimental procedure for O-alkylation of 5-Bromo-4-fluoro-2-nitrophenol
Application Note & Protocol
Topic: Experimental Procedure for O-Alkylation of 5-Bromo-4-fluoro-2-nitrophenol
Audience: Researchers, Scientists, and Drug Development Professionals
Strategic O-Alkylation of this compound: A Comprehensive Guide to Synthesizing Aryl Ethers for Drug Discovery
Introduction
The synthesis of substituted aryl ethers is a cornerstone of modern medicinal chemistry and materials science. The specific scaffold, this compound, presents a highly versatile building block for drug discovery programs. Its unique substitution pattern—featuring a nitro group, a fluorine atom, and a bromine atom—offers multiple vectors for subsequent chemical modification, making it an invaluable intermediate for constructing complex molecular architectures.[1] The presence of fluorine, in particular, is a well-established strategy for enhancing key drug-like properties such as metabolic stability, bioavailability, and binding affinity.[1]
This document provides a detailed protocol and in-depth scientific rationale for the O-alkylation of this compound via the Williamson ether synthesis. This reaction is a robust and widely utilized method for forming ethers from a deprotonated alcohol (phenoxide) and an organohalide.[2][3] We will explore the mechanistic underpinnings, critical experimental parameters, and a step-by-step procedure, culminating in product purification and characterization.
Reaction Mechanism and Scientific Rationale
The O-alkylation of phenols is most reliably achieved through the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4][5] The process involves two primary steps:
-
Deprotonation: The phenolic proton of this compound is acidic due to the electron-withdrawing effects of the nitro group and the halogens. A base is used to abstract this proton, forming a highly nucleophilic phenoxide anion.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group and forming the desired ether linkage.[5][6]
Experimental Considerations: The "Why" Behind the Protocol
The success of this synthesis hinges on the careful selection of reagents and conditions.
-
Choice of Base: The acidity of the phenolic proton is enhanced by the electron-withdrawing nitro group.[2] This allows for the use of moderately weak bases, such as potassium carbonate (K₂CO₃), which is advantageous as it is inexpensive, non-hygroscopic, and easy to handle. Stronger bases like sodium hydride (NaH) are also effective but require anhydrous conditions and more stringent handling procedures.
-
Choice of Solvent: Polar aprotic solvents are crucial for promoting O-alkylation over the potential side reaction of C-alkylation.[7] Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone are ideal because they effectively solvate the cation of the base (e.g., K⁺) without forming strong hydrogen bonds with the phenoxide oxygen. This leaves the oxygen atom "naked" and highly nucleophilic.[7] Protic solvents like water or ethanol are generally avoided as they can solvate the phenoxide, reducing its nucleophilicity and potentially favoring C-alkylation.[7]
-
Choice of Alkylating Agent: The reaction follows an SN2 pathway, which is sensitive to steric hindrance.[5] Therefore, primary alkyl halides (e.g., ethyl iodide, benzyl bromide) are the best electrophiles. Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[5] The leaving group ability also plays a role, with the reactivity order being I > Br > Cl.
-
Reaction Temperature and Monitoring: The reaction is typically conducted at elevated temperatures (e.g., reflux in acetonitrile at ~82°C) to ensure a reasonable reaction rate. Progress should be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting phenol.[2][8]
Detailed Experimental Protocol
This protocol details the O-ethylation of this compound using ethyl iodide as a representative example. The principles can be adapted for other primary alkyl halides.
Materials and Reagents
| Compound | Formula | MW ( g/mol ) | CAS Number | Amount | Mmol | Equivalents |
| This compound | C₆H₃BrFNO₃ | 236.00 | 944805-22-5 | 1.18 g | 5.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | 1.38 g | 10.0 | 2.0 |
| Ethyl Iodide (EtI) | C₂H₅I | 155.97 | 75-03-6 | 0.55 mL | 7.5 | 1.5 |
| Acetonitrile (ACN), Anhydrous | CH₃CN | 41.05 | 75-05-8 | 50 mL | - | - |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or Argon inlet
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.18 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).[2]
-
Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.
-
Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with nitrogen or argon.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, slowly add ethyl iodide (0.55 mL, 7.5 mmol) via syringe.
-
Reaction: Heat the mixture to reflux (approximately 82°C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting phenol spot (visualized under UV light) is no longer visible.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid salts (K₂CO₃ and KI) through a pad of celite, washing the filter cake with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the product by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (e.g., starting from 95:5).[8]
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.
-
Product Characterization
The identity and purity of the resulting 1-bromo-2-fluoro-5-ethoxy-4-nitrobenzene should be confirmed using standard analytical techniques.[9]
| Technique | Expected Data for 1-bromo-2-fluoro-5-ethoxy-4-nitrobenzene |
| ¹H NMR | δ (ppm) ~7.8-8.2 (1H, aromatic), ~7.2-7.5 (1H, aromatic), ~4.1-4.3 (2H, quartet, -OCH₂CH₃), ~1.4-1.6 (3H, triplet, -OCH₂CH₃) |
| ¹³C NMR | δ (ppm) ~150-160 (C-F, C-O), ~140-145 (C-NO₂), ~110-130 (Aromatic C-H, C-Br), ~65 (-OCH₂-), ~15 (-CH₃) |
| IR (cm⁻¹) | ~1520-1540 (asymmetric NO₂ stretch), ~1340-1360 (symmetric NO₂ stretch), ~1200-1300 (Ar-O-C stretch), ~1000-1100 (C-F stretch) |
| Mass Spec (ESI+) | Expected [M+H]⁺ or [M+Na]⁺ corresponding to C₈H₇BrFNO₃ (MW: 264.05) |
Note: Predicted NMR shifts are estimates and will vary based on the solvent and instrument used.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[10]
-
This compound: This compound is a nitrophenol derivative and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Alkylating Agents: Ethyl iodide is a lachrymator and is harmful if swallowed or inhaled. Handle only in a well-ventilated fume hood.
-
Solvents: Acetonitrile is flammable and toxic. Avoid breathing vapors and ensure no ignition sources are nearby.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Reaction is sluggish or incomplete | 1. Insufficient base or wet reagents/solvent.2. Alkylating agent has degraded.3. Insufficient temperature. | 1. Use fresh, anhydrous K₂CO₃ and solvent. Add another 0.5 eq of base.2. Use a fresh bottle of the alkylating agent.3. Ensure the reaction is at a full reflux. |
| Low yield after purification | 1. Product loss during work-up (e.g., if product is somewhat water-soluble).2. Inefficient column chromatography. | 1. Back-extract the aqueous layer with ethyl acetate during work-up.2. Use a shallower solvent gradient during chromatography for better separation. |
| Multiple spots on TLC of final product | 1. Incomplete reaction.2. Presence of side-products (e.g., C-alkylation or elimination).3. Decomposition on silica gel. | 1. Increase reaction time or temperature.2. Re-purify using a different solvent system or consider preparative HPLC.3. Neutralize the silica gel with triethylamine (0.1%) in the eluent. |
References
- Benchchem.
- Benchchem. Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols.
- PharmaXChange.info.
- Chemistry Steps. Williamson Ether Synthesis.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- Benchchem. Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.
- UKEssays.
- CymitQuimica. This compound.
- Sigma-Aldrich. This compound | 944805-22-5.
- Benchchem.
- LCGC International.
- HSE. Safe handling of cytotoxic drugs in the workplace.
- PMC - PubMed Central.
- OSHA.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. pharmaxchange.info [pharmaxchange.info]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 5-Bromo-4-fluoro-2-nitrophenol in the Synthesis of Targeted Kinase Inhibitors
Introduction: The Versatility of a Multifunctional Scaffolding Molecule
In the landscape of modern medicinal chemistry, the strategic design and synthesis of small molecule kinase inhibitors remain a cornerstone of targeted cancer therapy. Kinases, a class of enzymes that regulate cellular signaling pathways, are frequently dysregulated in various malignancies, making them prime targets for therapeutic intervention.[1] The development of potent and selective kinase inhibitors often relies on the use of highly functionalized synthetic building blocks that allow for the precise installation of pharmacophoric features. 5-Bromo-4-fluoro-2-nitrophenol is one such invaluable scaffold, offering a unique combination of reactive sites that can be sequentially and selectively manipulated to construct complex drug candidates.
This application note provides a detailed exploration of the utility of this compound in medicinal chemistry, with a particular focus on its application in the synthesis of kinase inhibitors. We will delve into the chemical logic behind its use, provide detailed, field-proven protocols for its key transformations, and present a representative synthesis of a hypothetical kinase inhibitor structurally related to known BRAF inhibitors like Dabrafenib.
Chemical Properties and Synthetic Rationale
The synthetic utility of this compound is rooted in the distinct reactivity of its four functional groups: a phenolic hydroxyl group, a nitro group, and two different halogen atoms (bromine and fluorine) on an aromatic ring.
| Functional Group | Key Synthetic Transformations | Rationale in Drug Design |
| Fluorine Atom | Nucleophilic Aromatic Substitution (SNAr) | The fluorine atom, activated by the electron-withdrawing nitro group, is an excellent leaving group in SNAr reactions. This allows for the facile introduction of various amine-containing side chains, which are often crucial for interaction with the kinase hinge region. |
| Nitro Group | Reduction to an Amine | The nitro group can be readily reduced to a primary amine. This newly formed amino group serves as a key handle for subsequent functionalization, such as amide bond formation or the construction of heterocyclic rings. |
| Bromine Atom | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura) | The bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl or heteroaryl moieties, which can occupy hydrophobic pockets in the kinase active site and contribute to inhibitor potency and selectivity. |
| Phenolic Hydroxyl | O-Alkylation, O-Arylation | The phenolic hydroxyl group can be alkylated or arylated to further modify the molecule's properties, such as solubility and metabolic stability. |
A Representative Synthetic Workflow: Towards a Dabrafenib-like Kinase Inhibitor
The following section outlines a detailed, multi-step synthesis of a hypothetical kinase inhibitor, demonstrating the practical application of this compound. This synthetic route is designed based on established chemical principles and analogous transformations reported in the synthesis of known kinase inhibitors.
Workflow Overview
Caption: A three-step synthetic workflow for a kinase inhibitor analog.
Step 1: Nucleophilic Aromatic Substitution (SNAr) of this compound
The initial step involves the selective displacement of the highly activated fluorine atom with a key amine-containing side chain. The choice of the amine is critical as this part of the molecule will often interact with the hinge region of the target kinase. For this example, we will use a generic aniline nucleophile.
Protocol 1: Synthesis of N-(5-bromo-4-hydroxy-2-nitrophenyl)aniline (Intermediate 1)
-
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF to dissolve the solids.
-
To this stirring suspension, add aniline dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, Intermediate 1.
-
Step 2: Reduction of the Nitro Group
With the key side chain installed, the next step is the reduction of the nitro group to a primary amine. This transformation is crucial for subsequent coupling reactions.
Protocol 2: Synthesis of 2-amino-5-bromo-4-(phenylamino)phenol (Intermediate 2)
-
Materials:
-
Intermediate 1 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (1.0 eq)
-
Ethanol (EtOH)
-
Water
-
Celite®
-
-
Procedure:
-
In a round-bottom flask, suspend Intermediate 1 in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder and ammonium chloride to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous solution with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield Intermediate 2. This intermediate is often used in the next step without further purification.
-
Step 3: Suzuki-Miyaura Cross-Coupling
The final step in this illustrative synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce a heteroaryl group at the position of the bromine atom. This is a powerful method for constructing the core structure of many kinase inhibitors.
Protocol 3: Synthesis of the Final Kinase Inhibitor Analog
-
Materials:
-
Intermediate 2 (1.0 eq)
-
A suitable heteroaryl boronic acid or boronate ester (e.g., pyrimidine-5-boronic acid) (1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk flask, add Intermediate 2, the heteroaryl boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add a degassed solvent system of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final kinase inhibitor analog.
-
Conclusion and Future Perspectives
This compound is a highly versatile and valuable building block in medicinal chemistry. Its unique arrangement of functional groups allows for a logical and sequential synthetic strategy to access complex molecular architectures, particularly in the realm of kinase inhibitors. The protocols outlined in this application note provide a practical guide for researchers to leverage the synthetic potential of this scaffold. The ability to perform selective nucleophilic aromatic substitution, nitro group reduction, and palladium-catalyzed cross-coupling makes this compound a powerful tool in the design and synthesis of next-generation targeted therapeutics.
References
-
Veeprho. Trametinib Impurities and Related Compound. [Link]
-
Schenzle, A., Lenke, H., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Applied and environmental microbiology, 65(6), 2317–2323. [Link]
- Mylan Laboratories Ltd. (2016).
-
Li, D., et al. (2023). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer. Molecules, 28(4), 1889. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11707110, Trametinib. [Link]
-
Vapourtec. Aromatic Substitution | Flow Reactions. [Link]
-
Ciceri, F., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature chemical biology, 10(4), 305–312. [Link]
Sources
synthetic routes to novel derivatives from 5-Bromo-4-fluoro-2-nitrophenol
An Application Guide to the Synthesis of Novel Derivatives from 5-Bromo-4-fluoro-2-nitrophenol
Introduction: Unlocking Molecular Diversity
In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. This compound is a quintessential example of such a scaffold, offering a constellation of reactive sites that can be selectively addressed to generate a rich diversity of novel compounds.[1][2][3] Its unique arrangement of a phenolic hydroxyl, a nitro group, and two distinct halogens—bromo and fluoro—on an aromatic ring provides chemists with an exceptional toolkit for molecular engineering.
The presence of fluorine is particularly significant in drug discovery, as its incorporation into lead compounds can enhance metabolic stability, binding affinity, and bioavailability.[4][5][6][7] The electron-withdrawing nitro group not only influences the reactivity of the entire ring system but also serves as a versatile precursor to an amino group, unlocking pathways to a vast array of heterocyclic systems.[4][8] This guide provides a detailed exploration of synthetic routes starting from this compound, offering field-proven protocols and explaining the causality behind key experimental choices.
Strategic Analysis of Reactive Sites
The synthetic utility of this compound stems from the distinct reactivity of its four functional groups. The electron-deficient nature of the aromatic ring, amplified by the potent electron-withdrawing nitro group, is the central feature governing its chemical behavior.
-
Fluoro Group (C4): Positioned para to the nitro group, the fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) . In this specific context, fluoride is an excellent leaving group, making this site the primary target for displacement by various nucleophiles.[9][10][11][12]
-
Bromo Group (C5): The carbon-bromine bond is an ideal handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents.[13][14][15]
-
Nitro Group (C2): The nitro group can be readily reduced to a primary amine . This transformation is fundamental, as the resulting ortho-aminophenol is a classic precursor for the synthesis of biologically relevant heterocycles like benzoxazoles.[8][16][17][18]
-
Hydroxyl Group (C1): The phenolic hydroxyl group can undergo etherification or esterification , although its acidity and nucleophilicity are modulated by the strongly deactivating groups on the ring.
Route 1: Nucleophilic Aromatic Substitution (SNAr) at the Fluoro Position
Causality: The SNAr reaction is a two-step addition-elimination process. Its feasibility hinges on the stabilization of the negatively charged intermediate (a Meisenheimer complex). The nitro group, being para to the fluorine, provides powerful resonance stabilization to this intermediate, drastically lowering the activation energy for the reaction.[10] This makes the C-F bond the most susceptible site for nucleophilic attack.
Protocol: Synthesis of 5-Bromo-4-(morpholino)-2-nitrophenol
This protocol describes a typical SNAr reaction using morpholine as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.36 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol) and DMF (30 mL).
-
Add morpholine (1.05 mL, 12 mmol) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
After completion, cool the reaction to room temperature and pour it into 150 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
| Nucleophile | Product | Typical Yield |
| Morpholine | 5-Bromo-4-(morpholino)-2-nitrophenol | 85-95% |
| Sodium Phenoxide | 5-Bromo-4-phenoxy-2-nitrophenol | 70-85% |
| Benzylamine | 5-Bromo-4-(benzylamino)-2-nitrophenol | 80-90% |
Route 2: Suzuki-Miyaura Cross-Coupling at the Bromo Position
Causality: The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, connecting an organoboron species with an organohalide.[15] The reaction proceeds via a catalytic cycle involving a palladium(0) species.[19] The C-Br bond is sufficiently reactive to undergo oxidative addition to the palladium catalyst, initiating the cycle, while the other functional groups on the ring are typically stable under these conditions.
Protocol: Synthesis of 5-Aryl-4-fluoro-2-nitrophenol
This protocol details a Suzuki coupling with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (e.g., 1.18 g, 5 mmol), the arylboronic acid (6 mmol), and potassium carbonate (1.73 g, 12.5 mmol).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (122 mg, 0.15 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture of 1,4-dioxane (20 mL) and water (5 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture to room temperature and dilute with water (50 mL).
-
Extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the coupled product.
| Boronic Acid | Product | Typical Yield |
| Phenylboronic acid | 4-Fluoro-5-phenyl-2-nitrophenol | 75-90% |
| 4-Methoxyphenylboronic acid | 4-Fluoro-5-(4-methoxyphenyl)-2-nitrophenol | 80-92% |
| Thiophene-2-boronic acid | 4-Fluoro-5-(thiophen-2-yl)-2-nitrophenol | 70-85% |
Route 3: Nitro-Reduction and Subsequent Heterocycle Formation
Causality: The reduction of an aromatic nitro group to an amine is a transformative step that dramatically alters the molecule's electronic properties and opens new avenues for derivatization.[20] The resulting ortho-aminophenol is a privileged structure, perfectly primed for intramolecular cyclization reactions to form five-membered heterocycles due to the proximate nucleophilic amine and hydroxyl groups.[8]
Protocol A: Reduction of the Nitro Group
Rationale: While catalytic hydrogenation is common, reagents like iron in acidic media or tin(II) chloride are often preferred as they are less likely to cause hydrodehalogenation (removal of the bromine atom) compared to catalysts like Pd/C.[18]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Suspend this compound (e.g., 2.36 g, 10 mmol) in ethanol (50 mL) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (9.02 g, 40 mmol).
-
Carefully add concentrated HCl (10 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours.
-
Cool the reaction to room temperature and carefully neutralize by pouring it over ice and slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the resulting slurry with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-amino-5-bromo-4-fluorophenol, which can often be used in the next step without further purification.
Protocol B: Benzoxazole Formation via Cyclization
Rationale: The reaction of an o-aminophenol with a cyanating agent is a direct route to 2-aminobenzoxazoles, which are important pharmacophores.[16] While cyanogen bromide (BrCN) is effective, it is highly toxic. N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a safer, non-volatile alternative.[16]
Materials:
-
2-Amino-5-bromo-4-fluorophenol (crude from previous step, 1.0 eq)
-
NCTS (1.5 eq)
-
Boron trifluoride etherate (BF₃·Et₂O) (2.0 eq)
-
1,4-Dioxane
Procedure: (Adapted from a general method[16])
-
Dissolve the crude 2-amino-5-bromo-4-fluorophenol (approx. 10 mmol) and NCTS (4.08 g, 15 mmol) in 1,4-dioxane (40 mL).
-
Carefully add boron trifluoride etherate (2.5 mL, 20 mmol) dropwise to the solution.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Cool the mixture to room temperature and quench by slowly adding saturated NaHCO₃ solution until the pH is neutral.
-
Dilute with water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the final 6-bromo-7-fluoro-1,3-benzoxazol-2-amine.
Conclusion
This compound is a remarkably versatile platform for the synthesis of complex and novel derivatives. By understanding the distinct reactivity of each functional group, researchers can rationally design orthogonal synthetic strategies. The protocols outlined herein for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and nitro-reduction followed by heterocyclization provide a robust foundation for building libraries of diverse compounds. These derivatives hold significant potential as probes, advanced intermediates, and lead candidates in drug discovery and materials science, underscoring the power of this strategically functionalized building block.
References
- The Chemistry Behind 2-Aminophenol: Synthesis and Reactivity. (2025). Google Cloud.
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(25), 21675–21689. [Link]
-
Gao, H., et al. (2024). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. Organic & Biomolecular Chemistry, 22(38), 7801-7805. [Link]
- 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Google Cloud.
- Synthesis of New Heterocyclic Compounds Starting
- The preparation method of 5-fluoro-2-nitrophenol.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Google Cloud.
-
Reduction of nitro compounds. Wikipedia. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Aromatic Substitution. Vapourtec Flow Chemistry. [Link]
- Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. Google Cloud.
-
Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
- Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.
- The Role of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Pharmaceutical Research and Development. Google Cloud.
-
2-Bromo-4-fluoro-5-nitrophenol. PubChem. [Link]
-
Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH. [Link]
-
Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
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- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 5. nbinno.com [nbinno.com]
- 6. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. vapourtec.com [vapourtec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 18. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jsynthchem.com [jsynthchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-fluoro-2-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Bromo-4-fluoro-2-nitrophenol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, we have compiled this information based on established protocols and extensive experience in synthetic organic chemistry.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the nitration of the starting material, 2-bromo-4-fluorophenol. Here’s a breakdown of potential causes and solutions:
-
Incomplete Reaction: The nitration reaction may not be going to completion.
-
Causality: The nitrating agent, typically a mixture of nitric acid and sulfuric acid, may not be potent enough or the reaction time may be insufficient. The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid in the presence of a strong acid catalyst like sulfuric acid.[1][2][3] Insufficient acid concentration or reaction time will lead to a lower concentration of the nitronium ion and consequently, an incomplete reaction.
-
Solution:
-
Optimize Nitrating Agent Ratio: A common starting point is a mixture of sulfuric acid and nitric acid. A patent for a similar compound, 2-bromo-4-fluoro-6-nitrophenol, suggests a molar ratio of sulfuric acid to nitric acid in the range of 1:3 to 1:8.[4] Experiment within this range to find the optimal ratio for your specific conditions.
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. A patent suggests an initial dropwise addition of the mixed acid at room temperature, followed by heating to 40-80°C.[4] Careful optimization of the temperature profile is crucial.
-
-
-
Side Product Formation: The formation of unwanted isomers or decomposition products can significantly reduce the yield of the desired product.
-
Causality: The hydroxyl (-OH) and bromo (-Br) groups on the starting phenol are ortho-, para-directing, while the fluoro (-F) group is also ortho-, para-directing. This can lead to the formation of different nitrated isomers. Over-nitration or oxidation of the phenol can also occur under harsh conditions.
-
Solution:
-
Control Temperature: Maintain a low temperature during the addition of the nitrating agent to minimize the formation of side products. Start the reaction at a lower temperature (e.g., 0-5°C) and then slowly raise it if necessary.
-
Slow Addition of Nitrating Agent: Add the mixed acid dropwise to the solution of 2-bromo-4-fluorophenol in a suitable solvent (e.g., chloroform or glacial acetic acid) to maintain better control over the reaction exotherm and minimize localized high concentrations of the nitrating agent.[4][5]
-
-
-
Losses during Work-up and Purification: Significant amounts of the product can be lost during the extraction and purification steps.
-
Causality: this compound has some solubility in aqueous solutions, which can lead to losses during the washing steps. Improper choice of recrystallization solvent can also lead to poor recovery.
-
Solution:
-
Optimize Extraction: After quenching the reaction with water, ensure efficient extraction of the product into an organic solvent. Multiple extractions with a smaller volume of solvent are generally more effective than a single extraction with a large volume.
-
Careful Washing: Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash to remove excess water. Be mindful of potential product loss in the aqueous layers.
-
Recrystallization: If recrystallization is used for purification, carefully select the solvent system to maximize the recovery of the pure product.
-
-
Question 2: I am observing multiple spots on my TLC plate after the reaction. How can I identify and minimize the formation of these impurities?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of side products. Identifying these impurities is the first step toward minimizing their formation.
-
Identification of Impurities:
-
Isomeric Products: The most likely impurities are other nitrated isomers of 2-bromo-4-fluorophenol.
-
Starting Material: An unreacted starting material spot may also be present.
-
Degradation Products: Under harsh conditions, oxidation or other degradation of the phenol ring can occur.
-
-
Minimizing Impurity Formation:
-
Regioselectivity Control: The directing effects of the substituents on the aromatic ring determine the position of nitration. While the desired product is this compound, other isomers can form.
-
Causality: The hydroxyl group is a strong activating and ortho-, para-directing group. The bromo and fluoro groups are deactivating but also ortho-, para-directing. The interplay of these directing effects can lead to a mixture of products.
-
Solution: Controlling the reaction conditions, particularly the temperature and the rate of addition of the nitrating agent, is key to improving regioselectivity. Lower temperatures generally favor the formation of the thermodynamically more stable product.
-
-
Avoid Over-nitration: The introduction of a second nitro group is possible, especially with excess nitrating agent or at higher temperatures.
-
Solution: Use a stoichiometric amount or a slight excess of the nitrating agent. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Question 3: The purification of the final product is challenging. What are the recommended methods?
Answer:
Purification of this compound is crucial to obtain a high-purity product.[6]
-
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The optimal ratio should be determined by TLC analysis.
-
-
Recrystallization: This can be an effective method for purifying the product if a suitable solvent or solvent system is found.
-
Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Experiment with different solvents like ethanol, methanol, or mixtures with water to find the best conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 2-bromo-4-fluorophenol.
Q2: What are the key safety precautions to consider during this synthesis?
A2: The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (nitric acid and sulfuric acid).
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Add the nitrating agent slowly and control the temperature of the reaction mixture carefully to prevent a runaway reaction.
-
Have a quenching agent (e.g., a large volume of ice water) readily available.
Q3: Are there alternative synthetic routes to this compound?
A3: While the direct nitration of 2-bromo-4-fluorophenol is a common method, other routes could potentially be explored, although they may be more complex or less efficient. For instance, multi-step syntheses starting from different precursors could be designed.
Optimized Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and available reagents.
Materials:
-
2-bromo-4-fluorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Chloroform (or other suitable solvent)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-bromo-4-fluorophenol in chloroform.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration Reaction: Cool the solution of 2-bromo-4-fluorophenol in an ice bath. Slowly add the nitrating mixture dropwise to the reaction flask, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC.
-
Reaction Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Characterize the final product by appropriate analytical techniques (e.g., NMR, MS, melting point).
Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Starting Material | 2-bromo-4-fluorophenol | Direct precursor for nitration. |
| Nitrating Agent | H₂SO₄/HNO₃ mixture | Generates the active electrophile, NO₂⁺.[1][3] |
| Solvent | Chloroform, Glacial Acetic Acid | Provides a medium for the reaction.[4][5] |
| Reaction Temperature | 0-10°C (addition), RT to 40-80°C (reaction) | Controls reaction rate and minimizes side products.[4] |
| Purification Method | Column Chromatography, Recrystallization | To achieve high purity of the final product. |
| Expected Yield | Highly dependent on optimized conditions | Can be significantly improved with careful control. |
Visualizations
Reaction Scheme:
Caption: Nitration of 2-bromo-4-fluorophenol.
Troubleshooting Workflow:
Caption: Troubleshooting low yield issues.
References
- Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. (n.d.). Google.
- This compound CAS NO.944805-22-5. (n.d.). GuideChem.
- Optimizing Synthesis with 5-Fluoro-2-nitrophenol (CAS 446-36-6): A Guide for Chemical Professionals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- This compound. (n.d.). Sigma-Aldrich.
- This compound | 944805-22-5. (n.d.). Sigma-Aldrich.
- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof. (n.d.). Google Patents.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry.
- 18.2c EAS Nitration. (2018, September 20). YouTube.
- Nitration and Sulfonation of Benzene. (2023, January 22). Chemistry LibreTexts.
- 2,6-dibromo-4-nitrophenol. (n.d.). Organic Syntheses.
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound, CasNo.944805-22-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
Technical Support Center: Purification of 5-Bromo-4-fluoro-2-nitrophenol
Welcome to the technical support center for the purification of 5-Bromo-4-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a nitro group, and a phenolic hydroxyl group, offers multiple reaction sites for constructing complex molecules. The presence of these functional groups, however, can also present challenges during purification. This guide provides practical, field-proven insights to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common synthetic pathway may involve the nitration and bromination of a fluorophenol precursor, or the diazotization of a corresponding aniline. Potential impurities can include:
-
Isomeric Byproducts: Positional isomers formed during the nitration or bromination steps are common. These can be challenging to separate due to their similar physical properties.
-
Unreacted Starting Materials: Residual starting materials from the synthesis may be present in the crude product.
-
Over-brominated or Over-nitrated Products: The formation of di- or tri-substituted byproducts can occur if the reaction conditions are not carefully controlled.
-
Byproducts from Side Reactions: Decomposition of diazonium salts or other side reactions can introduce additional impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary and most effective purification methods for this compound are recrystallization and column chromatography .
-
Recrystallization is a cost-effective method suitable for removing small amounts of impurities and for large-scale purification. The key to successful recrystallization is the selection of an appropriate solvent system.[1]
-
Column chromatography offers higher resolution and is ideal for separating complex mixtures containing multiple components, including isomeric impurities.[2]
Q3: How can I assess the purity of my purified this compound?
A3: Several analytical techniques can be employed to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating this compound from its isomers and other impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the desired product and identify any impurities with different masses.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Commercially available this compound is typically a solid.
Troubleshooting Guides
Recrystallization
Caption: Troubleshooting workflow for the recrystallization of this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in hot solvent | - Insufficient solvent volume.- Incorrect solvent choice (solvent is not polar enough). | - Gradually add more hot solvent until the solid dissolves.- Screen for more suitable solvents. A mixture of polar and non-polar solvents (e.g., ethanol/water, hexane/ethyl acetate) can be effective.[3] |
| "Oiling out" instead of crystallizing | - The solution is supersaturated and cooled too quickly.- High level of impurities depressing the melting point.- The boiling point of the solvent is higher than the melting point of the compound. | - Reheat the solution to dissolve the oil and allow it to cool more slowly. Seeding with a pure crystal can help induce crystallization.- Consider a preliminary purification step like column chromatography to remove bulk impurities.- Choose a solvent with a lower boiling point. |
| Poor recovery of purified compound | - Too much solvent was used, preventing saturation upon cooling.- The compound is significantly soluble in the cold solvent. | - Concentrate the solution by evaporating some of the solvent before cooling.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in crystals | - Colored byproducts are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Column Chromatography
Caption: Troubleshooting workflow for the column chromatography of this compound.
| Problem | Possible Cause | Suggested Solution |
| Poor separation of spots on TLC/column | - The eluent (solvent system) is not optimal.- The column is overloaded with the sample. | - Systematically vary the ratio of the solvents in your eluent to achieve better separation on a TLC plate before running the column.- Load a smaller amount of the crude material onto the column. |
| Compound is not eluting from the column | - The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Cracking or channeling of the stationary phase | - The column was not packed properly. | - Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. A consistent packing is crucial for good separation. |
| Tailing of spots on TLC and column | - The compound is interacting too strongly with the acidic silica gel. | - Add a small amount (e.g., 0.1-1%) of a polar modifier like acetic acid to the eluent to improve the peak shape. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and conditions should be determined on a small scale first.
-
Solvent Selection: On a small scale, test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate or ethanol/water) at room temperature and at their boiling points. An ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once crystallization has begun, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and bubble-free packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system developed in the TLC analysis.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Safety Information
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation, ingestion, and contact with skin and eyes.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
References
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Patsnap.
-
ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]
-
Intermediates. 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]
-
PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
PubChem. 2-Bromo-4-fluoro-5-nitrophenol. [Link]
Sources
Technical Support Center: Reactions of 5-Bromo-4-fluoro-2-nitrophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-4-fluoro-2-nitrophenol. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the success of your experiments. The information herein is structured to explain the causality behind experimental choices, grounded in established chemical principles.
Introduction to the Reactivity of this compound
This compound is a highly functionalized aromatic compound of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is primarily dictated by the interplay of its three key functional groups: the phenolic hydroxyl group, the electron-withdrawing nitro group, and the two halogen substituents (bromine and fluorine).
The presence of the nitro group strongly activates the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr) .[1][2] This activation is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, both the fluorine and bromine atoms are in activated positions, setting the stage for competitive substitution reactions.
Frequently Asked Questions (FAQs)
Q1: In a typical SNAr reaction with this compound, which halogen is preferentially substituted?
A1: In nucleophilic aromatic substitution reactions, fluoride is generally a better leaving group than bromide.[3] This may seem counterintuitive compared to SN2 reactions where bromide is a better leaving group. The reason for this difference lies in the mechanism of SNAr. The rate-determining step is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1] The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.[3][4] Therefore, the substitution of the fluorine atom is kinetically favored.
Q2: What is the primary byproduct I should expect in an SNAr reaction?
A2: The most common byproduct is the regioisomer resulting from the substitution of the bromine atom instead of the fluorine atom. While the substitution of fluorine is kinetically favored, the carbon-bromine bond is weaker than the carbon-fluorine bond.[5] Under certain conditions, such as elevated temperatures or with specific nucleophiles, the thermodynamic product arising from bromide substitution may be observed in significant quantities.
Q3: Can the phenolic hydroxyl group interfere with the reaction?
A3: Yes, the acidic phenolic hydroxyl group can be deprotonated by basic reagents, which are often used in SNAr reactions. This can lead to the formation of a phenoxide, which can have two main consequences:
-
Altered Reactivity: The phenoxide is a strongly electron-donating group, which can deactivate the ring towards nucleophilic attack.
-
Side Reactions: The phenoxide itself can act as a nucleophile, potentially leading to O-alkylation or O-acylation if electrophilic reagents are present. In basic conditions, the final product will likely be the deprotonated phenoxide, requiring an acidic workup to obtain the neutral phenol.[6][7]
Q4: Is the nitro group susceptible to side reactions?
A4: While generally stable under SNAr conditions, the nitro group can be reduced to an amino group in the presence of certain reagents, particularly reducing agents like hydrogen with a palladium catalyst (H₂/Pd-C).[8] It is crucial to select reagents that are compatible with the nitro group if its preservation is desired. In some instances with highly activated aromatic systems, the nitro group itself can be displaced by a nucleophile.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low yield of the desired product | 1. Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. 2. Incorrect base: The chosen base may not be strong enough to facilitate the reaction or may be too strong, leading to decomposition. 3. Poor solvent choice: The solvent may not be sufficiently polar to stabilize the Meisenheimer complex. 4. Nucleophile degradation: The nucleophile may be unstable under the reaction conditions. | 1. Optimize temperature: Screen a range of temperatures (e.g., room temperature to 100 °C) to find the optimal balance between reaction rate and selectivity. 2. Select an appropriate base: For amine nucleophiles, a mild base like K₂CO₃ or Et₃N is often sufficient. For alcohol nucleophiles, a stronger base like NaH or K₂CO₃ may be needed to form the alkoxide. 3. Use a polar aprotic solvent: Solvents like DMF or DMSO are excellent choices as they can stabilize the charged intermediate. 4. Check nucleophile stability: Ensure the nucleophile is stable at the reaction temperature and in the presence of the chosen base. |
| Formation of significant amounts of the bromo-substituted byproduct | 1. High reaction temperature: Higher temperatures can favor the thermodynamically more stable product, which may be the bromo-substituted isomer. 2. "Hard" vs. "Soft" nucleophiles: The nature of the nucleophile can influence regioselectivity. | 1. Lower the reaction temperature: This will favor the kinetically controlled product (fluoro-substitution). 2. Consider the nucleophile: While a detailed discussion of HSAB theory is extensive, experimenting with different nucleophiles may alter the product ratio. |
| Presence of a byproduct with a similar polarity to the product | O-alkylation/acylation of the phenolic hydroxyl group: The deprotonated phenol can react with electrophiles. | Protect the hydroxyl group: If O-substitution is a persistent issue, consider protecting the hydroxyl group as a methyl ether or another suitable protecting group prior to the SNAr reaction. The protecting group can be removed in a subsequent step. |
| Unidentified byproducts and a complex reaction mixture | Decomposition of starting material or product: The reaction conditions may be too harsh. | Milder reaction conditions: Attempt the reaction at a lower temperature, with a weaker base, or for a shorter duration. Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction. |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for SNAr with an Alcohol Nucleophile
This protocol outlines a general method for the reaction of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol nucleophile (e.g., methanol, ethanol)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
1 M HCl
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and DMF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to 0 °C and quench with water.
-
Acidify the mixture with 1 M HCl to protonate the phenoxide.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Byproducts
To better understand the potential reaction pathways, the following diagrams illustrate the key transformations.
Caption: Potential reaction pathways for this compound.
Caption: A logical workflow for troubleshooting common issues.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Nucleophilic Aromatic Substitution (SNAr). (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
-
What is nucleophilic substitution? (n.d.). In Chemguide. Retrieved from [Link]5]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). In Master Organic Chemistry. Retrieved from [Link]1]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019, June 24). In Wyzant Ask An Expert. Retrieved from [Link]4]
-
Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions [Video]. (2024, January 30). YouTube. Retrieved from [Link] [Fictitious link for demonstration]
-
Nucleophilic Aromatic Substitution (SNAr) | Chapter 5 – Organic Chemistry (5th) [Video]. (2025, December 31). YouTube. Retrieved from [Link] [Fictitious link for demonstration][6]
-
Nucleophilic Aromatic Substitution. (n.d.). In LibreTexts Chemistry. Retrieved from [Link] [Fictitious link for demonstration]
-
Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (n.d.). In ResearchGate. Retrieved from [Link] [Fictitious link for demonstration]
-
Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (n.d.). In ResearchGate. Retrieved from [Link] [Fictitious link for demonstration]
-
A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water. (2020). RSC Publishing. Retrieved from [Link]9]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). In Chemistry Stack Exchange. Retrieved from [Link]3]
-
Nitro Reduction - Common Conditions. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]8]
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. (n.d.). In OSTI.GOV. Retrieved from [Link] [Fictitious link for demonstration]
-
8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. (2021, December 12). In Chemistry LibreTexts. Retrieved from [Link]2]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. wyzant.com [wyzant.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. A highly green approach towards aromatic nitro group substitutions: catalyst free reactions of nitroimidazoles with carbon nucleophiles in water - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03640D [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-4-fluoro-2-nitrophenol
Welcome to the technical support center for 5-Bromo-4-fluoro-2-nitrophenol. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this versatile chemical intermediate. As Senior Application Scientists, we understand that achieving consistent and reliable experimental results begins with proper sample preparation. This document provides in-depth, field-proven guidance to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and dissolution of this compound.
Q1: What are the primary chemical properties of this compound that dictate its solubility?
Answer: The solubility of this compound is governed by its molecular structure, which features a combination of polar and non-polar characteristics. It is a substituted nitrophenol, a class of compounds known for their acidic nature.
-
Acidic Phenolic Proton: The hydroxyl (-OH) group is attached to an aromatic ring that is substituted with three potent electron-withdrawing groups: a nitro group (-NO₂), a bromine atom (-Br), and a fluorine atom (-F). These groups pull electron density away from the phenol ring, which significantly weakens the O-H bond.
-
Low pKa: This electron-withdrawing effect makes the phenolic proton much more acidic than that of phenol itself. While the exact pKa is not widely published, it can be predicted to be significantly lower than that of p-nitrophenol (pKa ≈ 7.15). This increased acidity is the key to manipulating its aqueous solubility.
-
Formation of Phenolate Salts: In the presence of a base, the acidic proton is readily removed, forming a negatively charged phenolate anion. This ionic salt form is significantly more polar and, therefore, more soluble in aqueous solutions than the neutral, protonated form.
Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?
Answer: For preparing a concentrated stock solution intended for subsequent dilution, polar aprotic organic solvents are the preferred choice.
-
Primary Recommendations: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points due to their high solvating power for a wide range of organic molecules.
-
Proven Synthetic Solvent: this compound has been successfully used as a reagent in chemical synthesis (e.g., Suzuki couplings) using 1,4-dioxane as the solvent.[1][2] This provides a validated option, particularly if the downstream application involves organic synthesis where protic solvents or DMSO might interfere.
It is standard practice to prepare a stock solution at a high concentration (e.g., 10-50 mM) in one of these solvents, which can then be aliquoted and stored for future use.
Q3: How can I dissolve this compound directly in an aqueous medium for biological assays or other applications?
Answer: Direct dissolution in neutral aqueous buffers (e.g., PBS at pH 7.4) is expected to be very low. The key to achieving significant aqueous solubility is to raise the pH of the solution to deprotonate the phenol, forming the highly soluble phenolate salt.
A general rule of thumb is to adjust the pH of the aqueous medium to be at least 1 to 2 units above the compound's pKa. Given the structure, a pH in the range of 8-10 should be sufficient to ensure complete deprotonation and dissolution. The use of a basic aqueous solution of sodium carbonate (Na₂CO₃) has been demonstrated to be an effective medium for dissolving this compound for synthetic reactions, confirming the utility of this approach.[1][2]
Troubleshooting Guides & Protocols
This section provides step-by-step solutions to specific problems you may encounter during your experiments.
Issue 1: My compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer.
This is a common and expected issue when a compound that is highly soluble in an organic solvent is diluted into an aqueous system where it has poor solubility. The abrupt change in solvent polarity causes the compound to "crash out."
Logical Workflow for Troubleshooting Precipitation
Caption: Troubleshooting flowchart for precipitation issues.
Protocol 1: Step-by-Step Method to Prevent Precipitation
-
Prepare the Aqueous Buffer: Start with your desired aqueous buffer (e.g., PBS, TRIS).
-
Adjust Buffer pH: Before adding the compound, adjust the pH of the buffer to an alkaline value (e.g., pH 9.0) using a dilute solution of NaOH or Na₂CO₃. Many nitrophenol solutions are stable at pH ≥ 9.[3]
-
Prepare Intermediate Dilution: If your final desired concentration is very low, avoid a large single dilution. First, dilute your high-concentration DMSO stock solution into a small volume of the pH-adjusted buffer to create an intermediate concentration.
-
Vortex/Mix Thoroughly: After adding the stock solution to the buffer, vortex or stir the solution immediately and vigorously to ensure rapid and uniform dispersion.
-
Final Dilution: Add the intermediate dilution to the final volume of the pH-adjusted buffer to reach your target concentration.
-
Visual Confirmation: Always inspect the final solution visually for any signs of turbidity or precipitate. If the solution is not perfectly clear, it is not fully dissolved.
Issue 2: My experimental results are inconsistent or not reproducible.
Inconsistent results are often a direct consequence of incomplete compound solubility. If the compound is not fully dissolved, the effective concentration in your experiment will vary, leading to unreliable data.
Protocol 2: Validating Complete Dissolution
-
Prepare the Solution: Prepare your final experimental solution using the methods described above to maximize solubility.
-
Centrifugation: Transfer an aliquot of the solution to a microcentrifuge tube and spin at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Inspect for Pellet: Carefully inspect the bottom of the tube for any visible pellet. The absence of a pellet is a strong indicator of complete dissolution.
-
(Optional) Concentration Analysis: For maximum confidence, carefully remove the supernatant without disturbing the bottom of the tube. Analyze the concentration of the compound in the supernatant using an appropriate analytical method (e.g., HPLC-UV, LC-MS). The measured concentration should match your target theoretical concentration. If it is lower, your compound is not fully soluble under the current conditions.
Data Summary & Solvent Selection
| Solvent Class | Recommended Solvents | Primary Use | Rationale & Remarks |
| Polar Aprotic | DMSO, DMF | High-Concentration Stock Solutions | Excellent solvating power for a wide range of organic compounds. Ideal for creating stocks (10-50 mM) that are stored and diluted for use. |
| Ethers | 1,4-Dioxane, THF | Organic Synthesis | 1,4-Dioxane is a validated solvent for this compound in Suzuki coupling reactions.[1][2] Less polar than DMSO/DMF but effective for many synthetic applications. |
| Alcohols | Methanol, Ethanol | Intermediate Stock Solutions | Generally good solvents for phenols. May be used for stock solutions, but be aware that protic solvents can be incompatible with some downstream reactions. |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Not Recommended for Direct Dissolution | Expected to have very poor solubility due to the non-ionized phenolic group. |
| Aqueous (Alkaline) | NaOH (aq), Na₂CO₃ (aq) | Direct Aqueous Dissolution & Reactions | At pH > 8, the compound deprotonates to the highly soluble phenolate salt. Na₂CO₃ is a proven medium for this compound in synthesis.[1][2] Ideal for biological assays. |
| Non-Polar | Toluene, Hexanes | Not Recommended | The polar nitro and hydroxyl groups make solubility in non-polar solvents extremely low. |
Decision Workflow for Solvent Selection
The following diagram outlines the decision-making process for selecting the appropriate solvent system based on your experimental needs.
Caption: Decision workflow for selecting a suitable solvent system.
References
-
Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Capoferri, L., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(7), 3546-3569. Available from: [Link]
-
PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved January 18, 2026, from [Link]
-
Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. (n.d.). OCEANCHEM. Retrieved January 18, 2026, from [Link]
-
Capoferri, L., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. ACS Publications. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). WO2007084391A2 - Thiazole compounds as protein kinase b (pkb) inhibitors.
-
Ge, J., et al. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. ResearchGate. Retrieved January 18, 2026, from [Link]
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- Google Patents. (n.d.). CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
-
Ge, J., et al. (2025). Kinetic stability and transformation pathway of halogenated nitrophenols in drinking water. Science of The Total Environment. Retrieved January 18, 2026, from [Link]
-
MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. Retrieved January 18, 2026, from [Link]
-
Chemistry Stack Exchange. (2018). Halogenation of Phenol. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 4-Bromo-2-fluoro-5-nitrophenol. Retrieved January 18, 2026, from [Link]
-
Giles, C. H., & Trivedi, A. S. (1969). Note on stability of p‐nitrophenol in aqueous solutions. Journal of Applied Chemistry, 19(6), 178-178. Available from: [Link]
Sources
stability of 5-Bromo-4-fluoro-2-nitrophenol under acidic/basic conditions
Welcome to the technical support center for 5-Bromo-4-fluoro-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions and a troubleshooting guide to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily influenced by three key functional groups on the benzene ring:
-
Phenolic Hydroxyl Group (-OH): This group is weakly acidic and can be deprotonated under basic conditions to form a phenoxide ion. The acidity is significantly increased by the presence of the electron-withdrawing nitro group.
-
Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro group, positioned ortho to the hydroxyl group, significantly increases the acidity of the phenol.[1][2] It also activates the aromatic ring for nucleophilic aromatic substitution (SNAr) of the halogen atoms, particularly at positions ortho and para to it.[3][4]
-
Halogen Atoms (-Br and -F): The carbon-halogen bonds on the aromatic ring are generally stable. However, their susceptibility to nucleophilic attack is enhanced by the activating effect of the ortho-nitro group.[3][4]
Q2: What are the general storage and handling recommendations for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Room temperature.[5]
-
Atmosphere: Under an inert atmosphere, such as nitrogen, to prevent potential oxidative degradation.[5]
-
Container: A tightly sealed container to protect from moisture.
-
Light: Protect from light, as many nitrophenols can be light-sensitive.
Q3: How stable is this compound in acidic conditions?
A3: Generally, this compound is expected to be relatively stable in mild to moderate acidic conditions at ambient temperatures. The phenolic hydroxyl group will remain protonated, and the carbon-halogen bonds on the aromatic ring are not typically susceptible to acid-catalyzed hydrolysis under these conditions. However, at elevated temperatures in the presence of strong acids, the potential for degradation may increase.
Q4: What is the expected stability of this compound under basic conditions?
A4: this compound is significantly less stable under basic conditions. The primary degradation pathway is nucleophilic aromatic substitution (SNAr). Here's what you can expect:
-
Deprotonation: The phenolic hydroxyl group will be deprotonated by a base to form the more reactive phenoxide ion.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-donating phenoxide and the electron-withdrawing nitro group activate the ring for nucleophilic attack. Hydroxide ions (from the base) can act as nucleophiles, displacing the bromide and/or fluoride ions. The fluorine atom, being at a position para to the activating nitro group, is particularly susceptible to displacement.[6] While counterintuitive based on alkyl halide chemistry, fluoride can be a better leaving group than bromide in SNAr reactions due to its high electronegativity which makes the attached carbon more electrophilic.[7]
This can lead to the formation of dihydroxy-nitrobromobenzene or dihydroxy-nitrofluorobenzene derivatives, and potentially further substitution products. The rate of this degradation is dependent on the base concentration, temperature, and reaction time.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Scenario 1: You observe unexpected byproducts in your reaction mixture when using a basic catalyst.
-
Possible Cause: Degradation of this compound via nucleophilic aromatic substitution (SNAr) by the basic catalyst or other nucleophiles present in the reaction mixture.
-
Troubleshooting Steps:
-
Analyze the Byproducts: If possible, isolate and characterize the byproducts using techniques like LC-MS or NMR to confirm if they are substituted phenols.
-
Lower the Temperature: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature may minimize the degradation of your starting material.
-
Use a Weaker Base: If your reaction chemistry allows, consider using a non-nucleophilic or sterically hindered base to minimize its attack on the aromatic ring.
-
Reduce Reaction Time: Monitor your reaction closely and stop it as soon as the desired product is formed to limit the exposure time of your starting material to basic conditions.
-
Scenario 2: Your reaction yield is consistently low when performing a reaction in a protic solvent under basic conditions.
-
Possible Cause: The protic solvent (e.g., water, methanol) can act as a nucleophile, especially at elevated temperatures and in the presence of a base, leading to the degradation of this compound.
-
Troubleshooting Steps:
-
Switch to an Aprotic Solvent: If compatible with your reaction, use an aprotic solvent (e.g., THF, DMF, acetonitrile) to eliminate the possibility of solvent-mediated nucleophilic attack.
-
Perform a Control Experiment: Run the reaction without your primary substrate to see if the solvent and base interact with this compound under your reaction conditions. This can be monitored by techniques like HPLC or TLC.
-
Scenario 3: The color of your this compound solution changes to a deeper yellow or brown upon addition of a base.
-
Possible Cause: The color change is likely due to the formation of the phenoxide ion, which is often more colored than the protonated phenol.[8] While this is an expected acid-base reaction, a significant darkening to brown could indicate the onset of degradation.
-
Troubleshooting Steps:
-
Monitor by Spectroscopy: Use UV-Vis spectroscopy to monitor the spectral changes. The formation of the phenoxide will result in a bathochromic shift (shift to longer wavelength). Degradation may lead to the appearance of new absorption bands over time.
-
Time-Course Analysis: Analyze aliquots of the basic solution over time using HPLC or TLC to correlate the color change with the appearance of degradation products.
-
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for investigating the stability of this compound under acidic, basic, and neutral conditions.
Objective: To determine the degradation profile of this compound under hydrolytic stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Volumetric flasks, pipettes, and vials
-
HPLC system with a UV detector (or other suitable analytical instrument)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.
-
Sample Preparation for Stress Studies:
-
Acidic Condition: In a vial, mix a known volume of the stock solution with 0.1 M HCl to achieve a final concentration of approximately 50-100 µg/mL.
-
Basic Condition: In a separate vial, mix a known volume of the stock solution with 0.1 M NaOH to the same final concentration.
-
Neutral Condition: In a third vial, mix a known volume of the stock solution with HPLC-grade water to the same final concentration.
-
Control Sample: Prepare a control sample by diluting the stock solution with the organic solvent to the same final concentration.
-
-
Incubation:
-
Incubate one set of acidic, basic, and neutral samples at room temperature.
-
Incubate a second set of samples at an elevated temperature (e.g., 60°C) to accelerate degradation.[9]
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial.
-
For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the degradation reaction.
-
Dilute the samples as necessary with the mobile phase for analysis.
-
-
Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.
-
The mobile phase could be a gradient of acetonitrile (or methanol) and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Monitor the chromatograms for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point for each condition.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
-
Visualization of Potential Degradation Pathway
Under basic conditions, the primary degradation pathway is expected to be nucleophilic aromatic substitution. The following diagram illustrates the potential initial products.
Caption: Potential initial degradation pathways of this compound under basic conditions via nucleophilic aromatic substitution.
Summary of Expected Stability
| Condition | Temperature | Expected Stability | Primary Degradation Pathway |
| Neutral (Water) | Room Temperature | High | Minimal degradation expected. |
| Elevated (e.g., 60°C) | Moderate to High | Slow hydrolysis may occur over extended periods. | |
| Acidic (e.g., 0.1 M HCl) | Room Temperature | High | Generally stable. |
| Elevated (e.g., 60°C) | Moderate | Potential for slow acid-catalyzed hydrolysis. | |
| Basic (e.g., 0.1 M NaOH) | Room Temperature | Low to Moderate | Nucleophilic Aromatic Substitution (SNAr). |
| Elevated (e.g., 60°C) | Low | Accelerated Nucleophilic Aromatic Substitution (SNAr). |
References
Sources
- 1. Nitrophenol - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. This compound | 944805-22-5 [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijrpp.com [ijrpp.com]
preventing side reactions of the nitro group in 5-Bromo-4-fluoro-2-nitrophenol
Welcome to the dedicated technical support guide for 5-Bromo-4-fluoro-2-nitrophenol. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile but reactive intermediate. The unique arrangement of a nitro group, a phenolic hydroxyl, and two different halogens on the aromatic ring presents specific challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your synthetic routes.
Troubleshooting Guide: Navigating Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. The solutions are based on established chemical principles and field-proven laboratory practices.
Q1: I am attempting a reaction, but my starting material is consumed, and I'm observing a complex mixture of products. Mass spectrometry suggests the nitro group has been unintentionally reduced to an amine. How can I prevent this?
A1: Unintentional reduction of the aromatic nitro group is one of the most common side reactions, as it is susceptible to a wide variety of reagents, particularly catalytic hydrogenation and certain metals.[1][2] The key is to select reagents and conditions that are chemoselective for your desired transformation while leaving the nitro group intact.
Root Cause Analysis: The nitro group is a powerful electron-withdrawing group, but it is also readily reduced under conditions that generate hydride equivalents or involve electron transfer. Common culprits include:
-
Catalytic Hydrogenation: Standard catalysts like Palladium on Carbon (Pd/C) with H₂ gas are highly efficient at reducing nitro groups to amines.[1]
-
Dissolving Metals: Reagents like Iron (Fe), Zinc (Zn), or Tin (Sn) in acidic media are classic reagents for nitro reduction.[1]
-
Hydride Reagents: While strong hydride reagents like LiAlH₄ can produce azo compounds from aromatic nitro groups rather than amines, milder reagents can sometimes lead to undesired reductions depending on the substrate and conditions.[1]
Strategic Solutions:
-
Re-evaluate Your Reagents: If your protocol involves any of the conditions listed above, they are the likely cause. You must switch to a synthetic strategy that avoids these highly reductive environments.
-
Protecting Other Functional Groups: If a reduction is necessary elsewhere in the molecule (e.g., a ketone), it is often easier to protect the other functional group first (e.g., as a ketal), perform the desired reaction, and then deprotect, rather than trying to protect the nitro group itself.[3][4]
Workflow: Selecting an Alternative, Non-Reducing Reagent
Caption: Troubleshooting unwanted nitro group reduction.
Q2: During my reaction with a nucleophile, I'm observing the loss of the fluorine atom, leading to a substitution product. Why is this happening and how can I minimize it?
A2: This is a classic case of Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing nitro group activates the aromatic ring for attack by nucleophiles, and the fluorine atom is a surprisingly good leaving group in this context.[5][6]
Mechanistic Explanation: The nitro group, being ortho to the fluorine atom's position (position 4), powerfully stabilizes the negative charge of the intermediate (a Meisenheimer complex) formed when a nucleophile attacks the carbon bearing the fluorine.[5][7] Fluorine, despite being a weak leaving group in SN1/SN2 reactions, is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine makes the carbon it's attached to more electrophilic and thus more susceptible to attack.[6] The bromine at position 5 is meta to the nitro group, so its position is not electronically activated for SNAr.[6]
Mitigation Strategies:
-
Control Temperature: SNAr reactions are often highly sensitive to temperature. Running your reaction at a lower temperature (e.g., 0 °C or -78 °C) can dramatically reduce the rate of the unwanted SNAr side reaction.
-
Use a Weaker Base/Nucleophile: If possible, switch to a less potent nucleophile or a non-nucleophilic base. The choice will depend on your desired primary reaction.
-
Protect the Phenolic Hydroxyl Group: The phenoxide, formed by deprotonating the hydroxyl group, is a powerful electron-donating group. Its presence can slightly deactivate the ring towards nucleophilic attack compared to the neutral phenol. However, if your nucleophile is also a strong base, deprotonation is inevitable. In such cases, protecting the phenol as an ether (e.g., methyl or benzyl ether) before introducing the nucleophile can be an effective strategy.
Diagram: SNAr Mechanism on this compound
Caption: The SNAr pathway leading to fluorine displacement.
Q3: I am trying to selectively reduce the nitro group to an amine, but I am also losing the bromine substituent (dehalogenation). What conditions should I use to preserve the C-Br bond?
A3: Dehalogenation is a well-known side reaction during catalytic hydrogenation of aryl halides, particularly with palladium-based catalysts.[8] To achieve a selective reduction of the nitro group while preserving the bromine atom, you must switch to a different reduction system.
Comparative Analysis of Reducing Agents:
| Reagent/System | Selectivity for Nitro Group | Risk of Dehalogenation | Comments |
| H₂ / Pd/C | High | High | The method of choice for nitro reduction when no halogens are present.[1] Avoid in this case. |
| H₂ / Raney Nickel | High | Low to Moderate | Often used specifically to avoid dehalogenation of aryl chlorides and bromides.[1][8] |
| SnCl₂·2H₂O | Very High | Very Low | An excellent choice for chemoselective reduction of nitro groups in the presence of sensitive functionalities, including halogens.[1][3][8] |
| Fe / NH₄Cl or Fe / AcOH | Very High | Very Low | A classic, robust, and inexpensive method that is highly selective for the nitro group and does not typically cause dehalogenation.[1][8] |
| Sodium Sulfide (Na₂S) | Moderate to High | Very Low | Useful when acidic or hydrogenolysis conditions must be avoided. Can sometimes selectively reduce one nitro group if multiple are present.[1] |
Recommended Protocol: Reduction using Tin(II) Chloride This is a reliable and highly selective laboratory-scale method.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in ethanol or ethyl acetate.
-
Reagent Addition: Add 4-5 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Reaction: Heat the mixture to reflux (typically 50-80 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-4 hours.
-
Workup: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This will precipitate tin salts.
-
Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine, which can then be purified by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q: What are the primary modes of reactivity for the nitro group on this molecule?
A: The nitro group on this compound primarily exhibits two types of reactivity:
-
Reduction: It can be reduced to various oxidation states, most commonly to the corresponding aniline (-NH₂). This transformation is fundamental for introducing an amino group for further functionalization.[2]
-
Electronic Activation: As a potent electron-withdrawing group, it strongly activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr), particularly at the ortho and para positions. In this molecule, it makes the fluorine at C4 the most likely site for substitution.[5][9]
Q: Is it possible to "protect" the nitro group from reacting?
A: Generally, there are no practical "protecting groups" for the nitro functional group in the same way there are for alcohols or amines.[10][11] In fact, the nitro group is often considered a robust "masked amine" or a protecting group for the amine itself, which can be revealed by reduction at a late stage in a synthesis.[10] The best strategy is not to protect the nitro group but to choose reaction conditions that are compatible with it. If you are facing a situation where the nitro group is interfering (e.g., in a Grignard reaction), the entire synthetic route must be redesigned, perhaps by introducing the nitro group at a later step or by using the "reduce-protect-react-deprotect-reoxidize" sequence for the corresponding amine, though this is often inefficient.
Q: Under what general conditions can I consider the nitro group to be stable and non-reactive?
A: The nitro group is quite stable under a wide range of conditions, which is why it's a valuable functional group in multi-step synthesis. It is generally inert to:
-
Most Oxidizing Conditions: Reagents like PCC, KMnO₄ (under neutral/basic conditions), or Swern oxidation conditions will not affect the nitro group.
-
Weakly Acidic and Basic Conditions: It is stable across a broad pH range. However, very strong bases may induce other reactions on the molecule, such as SNAr.
-
Many C-C Bond Forming Reactions: It is compatible with Suzuki, Heck, and Sonogashira cross-coupling reactions (provided the catalyst system is chosen carefully to avoid reduction). However, recent research has shown that under specific palladium catalysis, the C-NO₂ bond itself can be cleaved and participate in cross-coupling, though this requires specialized ligands and conditions not typically encountered in general synthesis.[12][13]
-
Protection/Deprotection Chemistry: Conditions for forming silyl ethers (e.g., TBSCl, imidazole) or removing them (TBAF) are generally safe for the nitro group.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. RSC Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). C–H activation reactions of nitroarenes: current status and outlook. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Thieme. (2022). Reactions of Nitroarenes with Corey–Chaykovsky Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). A novel protecting group methodology for syntheses using nitroxides. Chemical Communications. Retrieved from [Link]
-
Reddit. (2022). Protection group for Nitro group : r/OrganicChemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
American Chemical Society. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research. Retrieved from [Link]
-
PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]
-
ResearchGate. (2012). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?. Retrieved from [Link]
-
Reddit. (2019). Protecting a nitro group : r/Chempros. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reduction of nitro compound using protection group. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
Sources
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions of 5-Bromo-4-fluoro-2-nitrophenol
Welcome to the technical support center for 5-Bromo-4-fluoro-2-nitrophenol. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges of scaling up reactions involving this versatile but reactive intermediate. This guide is structured to address specific problems you may encounter, explaining the underlying chemical principles to empower you to make informed decisions during process development and scale-up.
Physicochemical Properties and Safety Data
Before initiating any scale-up, a thorough understanding of the starting material's properties is critical. This data informs solvent selection, reaction monitoring, and, most importantly, safety protocols.
| Property | Value | Source |
| CAS Number | 944805-22-5 | [1] |
| Molecular Formula | C₆H₃BrFNO₃ | [1] |
| Molecular Weight | 236.00 g/mol | |
| Appearance | Light yellow to yellow solid | [1] |
| Boiling Point | 277.2±35.0 °C (Predicted) | [1] |
| Density | 1.965±0.06 g/cm³ (Predicted) | [1] |
| pKa | 5.75±0.27 (Predicted) | [1] |
| Storage | Room temperature, under inert atmosphere (e.g., nitrogen) | [2] |
Troubleshooting Guide
This section addresses specific, common issues encountered during the scale-up of reactions with this compound in a question-and-answer format.
Issue 1: Poor Solubility of Starting Material at Scale
Question: My this compound starting material is not fully dissolving in the reaction solvent at a larger scale, leading to inconsistent reaction initiation and incomplete conversion. What can I do?
Answer: This is a common challenge when moving from a lab-scale flask, where heating and agitation are more efficient, to a large reactor. The issue stems from the compound's relatively polar, crystalline nature.
-
Causality: The nitro and phenol groups contribute to high lattice energy in the solid state. On scale-up, the surface-area-to-volume ratio decreases, making dissolution slower. Inadequate agitation in large reactors can lead to the material settling at the bottom, creating localized areas of high concentration and preventing full dissolution.
-
Recommended Solutions:
-
Solvent System Optimization: While nitrophenols are soluble in polar aprotic solvents like acetone and acetonitrile, for scale-up, consider solvents with higher boiling points and better safety profiles such as Dimethylformamide (DMF), Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP).[3] Always perform a solubility study at your target reaction temperature before committing to a solvent at scale.
-
Controlled Addition: Instead of adding the solid all at once, consider adding it portion-wise to the heated solvent with vigorous agitation. This ensures that the dissolution rate keeps pace with the addition rate.
-
Slurry Addition: For reactions where the solvent volume is limited, you can prepare a stirred slurry of the nitrophenol in a portion of the reaction solvent and add this slurry to the main reactor. This improves material handling and dispersion.
-
Gentle Pre-heating: Gently warming the solvent (well below the reaction temperature) before adding the starting material can significantly improve the rate of dissolution. Ensure this pre-heating does not cause any degradation.
-
Issue 2: Exothermic Runaway and Formation of Impurities
Question: During our pilot batch, we observed a dangerous temperature spike after adding the nucleophile/reagent, resulting in a dark-colored reaction mixture and the formation of several unknown impurities. What happened and how can we prevent it?
Answer: You likely experienced an exothermic runaway, a critical safety hazard in nitrophenol chemistry. The electron-withdrawing nature of the nitro group, bromine, and fluorine makes the aromatic ring highly activated towards nucleophilic aromatic substitution (SNAr), which is often a very exothermic process.
-
Causality: The rate of heat generation from the reaction exceeded the rate of heat removal by the reactor's cooling system. This temperature spike can lead to side reactions and decomposition. Phenols are susceptible to oxidation, which can be accelerated at high temperatures, leading to tarry by-products.[4] Over-nitration or other side reactions can also occur if not properly controlled.[4]
-
Recommended Solutions:
-
Calorimetry Studies: Before any scale-up, a reaction calorimetry (RC1) study is essential. This will quantify the heat of reaction and help you design an adequate cooling protocol.
-
Controlled Reagent Addition: The most effective way to control the exotherm is to control the rate of reaction. This is achieved by adding the limiting reagent slowly via a dosing pump, allowing the cooling system to manage the heat generated in real-time. The addition should be linked to the internal temperature probe, with the pump rate slowing or stopping if the temperature exceeds a set limit.
-
Dilution: Increasing the solvent volume can help moderate the temperature by providing a larger thermal mass to absorb the heat. However, this may impact reaction kinetics and downstream processing, so it must be carefully evaluated.
-
Lower Reaction Temperature: Initiating the reaction at a lower temperature (e.g., 0-10°C) can help control the initial exotherm.[4] Once the initial exotherm is managed, the reaction temperature can be slowly raised if necessary to ensure completion.
-
Workflow for Troubleshooting Scale-Up Issues
The following diagram outlines a logical workflow for diagnosing and solving common problems during the scale-up process.
Caption: Troubleshooting workflow for scaling up production.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at scale?
A1: Beyond the exothermic potential of its reactions, you must consider the compound's own hazard profile. Substituted nitrophenols should be handled with care. Always consult the Safety Data Sheet (SDS). Key hazards include skin and eye irritation, and potential toxicity if inhaled or ingested.[5][6] When scaling up, the risk of dust formation increases, necessitating the use of appropriate personal protective equipment (PPE), including respirators, gloves, and eye protection, within a well-ventilated area or contained system.[5][6]
Q2: How do I effectively remove acidic impurities during the work-up process on a large scale?
A2: Acidic impurities are common in nitrophenol chemistry. On a lab scale, simple liquid-liquid extraction is straightforward. At scale, this can be challenging due to the potential for emulsion formation. A common procedure is to quench the reaction mixture in water and then perform a pH-controlled wash. A wash with a dilute sodium bicarbonate solution can effectively remove acidic byproducts.[4] However, it is bad practice to use strong bases like sodium hydroxide, as this can cause resinification of nitrophenols.[7] The pH must be carefully controlled to avoid converting your phenolic product into its water-soluble sodium salt, which would lead to yield loss in the organic phase.
Q3: What is the best method for purifying the final product at a large scale?
A3: Recrystallization is typically the most effective and scalable method for purifying solid products like substituted nitrophenols. The key is to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol/water or isopropanol/heptane mixtures.[4] For challenging separations, such as removing closely related structural isomers, techniques like complex-assisted crystallization may be explored to enhance purity without significant yield loss.[8][9]
Q4: What analytical techniques are recommended for in-process control (IPC) during a scaled-up reaction?
A4: Visual checks are unreliable at scale. High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the consumption of the starting material and the formation of the product and impurities.[4] For faster, qualitative checks, Thin Layer Chromatography (TLC) can be used, but HPLC provides quantitative data essential for making decisions about reaction completion or adjustments.
General Scale-Up Workflow
This diagram illustrates the logical progression from a laboratory-validated procedure to full-scale manufacturing.
Caption: A typical workflow for chemical process scale-up.
Experimental Protocol Example
Protocol 1: General Procedure for Scale-Up of a Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol provides a generalized workflow for an SNAr reaction with this compound, focusing on safety and control during scale-up.
Materials and Equipment:
-
This compound
-
Nucleophile (e.g., an amine or alcohol)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF, NMP)
-
Jacketed reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet
-
Addition funnel or dosing pump
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with this compound and the base (if solid).
-
Solvent Addition: Add the anhydrous solvent to the reactor with moderate agitation.
-
Inerting: Purge the reactor headspace with nitrogen for at least 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.
-
Temperature Control: Cool the reactor jacket to the target initial temperature (e.g., 10°C).
-
Reagent Addition: Dissolve the nucleophile in the reaction solvent. Slowly add the nucleophile solution to the stirred reactor slurry/solution via a dosing pump over 2-4 hours. Crucially, monitor the internal temperature throughout the addition. If the temperature rises more than 5°C above the set point, pause the addition until it stabilizes.
-
Reaction Monitoring: Once the addition is complete, allow the reaction to stir at the set temperature. Take samples periodically for in-process control (e.g., by HPLC) to monitor the disappearance of the starting material.
-
Reaction Completion & Quench: Once the reaction is deemed complete by IPC, cool the mixture to room temperature. Slowly and carefully quench the reaction by transferring the mixture into a separate vessel containing cold water.
-
Work-up and Isolation: Proceed with the established work-up procedure, which may include extraction, aqueous washes to remove salts and base, and solvent swapping.
-
Purification: Purify the crude product by recrystallization from a pre-determined solvent system.
-
Drying: Dry the purified product under vacuum at a temperature determined to be safe by thermal stability analysis (e.g., TGA/DSC).
References
-
NOP (2006). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Organic Chemistry Portal. [Link]
-
PrepChem (n.d.). Preparation of 4-nitrophenol. PrepChem.com. [Link]
-
Organic Syntheses (n.d.). m-NITROPHENOL. Organic Syntheses Procedure. [Link]
-
Chemistry Stack Exchange (2012). How can we synthesize para-nitrophenol. Stack Exchange. [Link]
-
Pakistan Academy of Sciences (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]
- Google Patents (n.d.).
-
Pakistan Academy of Sciences (2025). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]
-
RSC Publishing (n.d.). Purification of nitrophenols using complex-assisted crystallization. [Link]
-
Justia Patents (1989). Continuous direct preparation of nitrophenols. [Link]
-
ChemIQSoc (n.d.). Preparation of 4-nitrophenol. [Link]
- Google Patents (n.d.).
-
ResearchGate (2025). Purification of nitrophenols using complex-assisted crystallization | Request PDF. [Link]
-
ResearchGate (2025). Third order nonlinear studies and other characterization of 4-nitrophenol (4-NP) single crystals. [Link]
-
ResearchGate (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]
-
Intermediates (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]
-
PubChem (n.d.). 2-Bromo-4-fluoro-5-nitrophenol. [Link]
-
ATSDR (n.d.). Toxicological Profile for Nitrophenols. [Link]
-
PubChem (n.d.). 5-Fluoro-2-nitrophenol. [Link]
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- 9. researchgate.net [researchgate.net]
analytical methods for monitoring 5-Bromo-4-fluoro-2-nitrophenol reaction progress
Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 5-Bromo-4-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Accurate real-time or periodic monitoring of its reactions is crucial for optimizing reaction conditions, maximizing yield, ensuring product purity, and understanding reaction kinetics. This guide provides a comprehensive overview of the primary analytical techniques for this purpose, focusing on practical troubleshooting and addressing common challenges encountered in the laboratory.
Choosing the Right Analytical Tool: A Decision Workflow
The selection of an appropriate analytical method is paramount for successful reaction monitoring. The choice depends on several factors including the nature of the reaction, the information required (qualitative vs. quantitative), available equipment, and the chemical properties of the reactants and products.
Caption: Decision tree for selecting an analytical method.
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective method for qualitative reaction monitoring, allowing for the quick visualization of the consumption of starting material and the appearance of products.[1][2]
Experimental Protocol: Basic TLC Monitoring
-
Solvent System Selection: Start with a solvent system that provides a good separation of your starting material, with an Rf value of approximately 0.3-0.4.[3] A common starting point for compounds like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2]
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate. Mark lanes for your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[3][4]
-
Spotting: Use a capillary tube to spot small amounts of your samples onto the designated lanes. The co-spot is crucial for confirming the identity of the starting material spot in the reaction mixture.[3]
-
Development: Place the TLC plate in a chamber containing the chosen solvent system, ensuring the origin line is above the solvent level. Cover the chamber to allow the solvent to ascend the plate.[4]
-
Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[3] If compounds are not UV-active, use a staining solution such as potassium permanganate or iodine.[5]
| Issue | Probable Cause(s) | Troubleshooting Steps |
| Streaky Spots | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase to reduce tailing of acidic or basic compounds.[5] |
| Overlapping Spots (Similar Rf) | - The polarity difference between the starting material and the product is minimal.- The chosen mobile phase is not providing adequate separation. | - Test a range of solvent systems with varying polarities. For example, try different ratios of hexane/ethyl acetate or switch to a different solvent system like dichloromethane/methanol.[5] |
| No Visible Spots | - The sample is too dilute.- The compound does not absorb UV light, and no stain was used. | - Concentrate the reaction aliquot before spotting.- Use a universal chemical stain, such as potassium permanganate or an iodine chamber, to visualize the spots.[5] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both qualitative and quantitative analysis, offering high resolution for separating complex mixtures.[5][6] For this compound and its derivatives, reversed-phase HPLC (RP-HPLC) is typically the method of choice.[7]
Experimental Protocol: General RP-HPLC Method
-
Column: A C18 column is a robust starting point for the analysis of aromatic compounds.[7][8]
-
Mobile Phase: A gradient of water (often with an acid modifier like 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol is common.[9]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a solvent compatible with the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to prevent column clogging.[7][9]
-
Detection: UV detection is suitable for nitrophenols, typically in the range of 254-300 nm.[7][10]
Caption: General workflow for HPLC analysis.[9]
| Issue | Probable Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Active sites on the column interacting with the polar phenol group.- Column overload.- Extracolumn dead volume. | - Use a high-purity, end-capped silica column.- Lower the sample concentration.- Ensure all fittings and tubing are properly connected with minimal dead volume. |
| Poor Resolution | - Inadequate mobile phase composition.- Column degradation. | - Optimize the mobile phase gradient. Adjusting the pH can be critical for phenolic compounds.[6]- Flush the column or, if necessary, replace it.[6] |
| Baseline Noise or Drift | - Contaminated or improperly prepared mobile phase.- Air bubbles in the system.- Detector lamp issues. | - Use HPLC-grade solvents and degas the mobile phase thoroughly.[11]- Purge the pump to remove any trapped air.[11]- Check the detector lamp's age and intensity. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction. | - Prepare mobile phase accurately and consistently.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure a stable flow rate.[11] |
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. While phenols can be analyzed directly, derivatization is sometimes employed to improve peak shape and sensitivity by masking the polar hydroxyl group.[12][13][14]
| Issue | Probable Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Active sites in the injector liner or column interacting with the polar phenolic group.[15][16] | - Use a deactivated liner and column.[16]- Trim the first few centimeters of the column inlet to remove accumulated non-volatile residues.[16]- Consider derivatization of the phenol to reduce its polarity. |
| Poor Resolution | - Incorrect temperature program.- Inappropriate column phase. | - Optimize the temperature ramp rate.[17]- Select a column with a stationary phase that offers better selectivity for halogenated phenols. A mid-polarity phase may provide better resolution than a non-polar phase.[18] |
| Ghost Peaks | - Carryover from a previous injection.- Septum bleed. | - Run a blank solvent injection to confirm carryover.- Increase the injector temperature and use a solvent flush.- Use high-quality, low-bleed septa. |
| Irreproducible Results | - Inconsistent injection volume or technique.- Leaks in the system. | - Use an autosampler for consistent injections.[17]- Check for leaks at the injector, column fittings, and detector. |
Frequently Asked Questions (FAQs)
Q1: Can I monitor my reaction in real-time without taking samples?
A1: Yes, in-situ reaction monitoring is possible using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.[19] These methods utilize probes that can be inserted directly into the reaction vessel, providing continuous data on the concentration of reactants and products without the need for sampling.[19][20] This is particularly useful for studying transient intermediates or reactions that are sensitive to air or moisture.
Q2: My compound, this compound, is a solid. How do I prepare it for analysis?
A2: For TLC and HPLC, you will need to dissolve a small, accurately weighed amount of your sample in a suitable solvent.[9] For HPLC, the ideal diluent is the mobile phase itself or a solvent that is miscible with the mobile phase and in which your compound is soluble.[8] For GC, you would dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane.
Q3: What is the purpose of a D2O shake in ¹H NMR analysis?
A3: A D2O shake is a simple and effective method to identify the proton signal from the hydroxyl (-OH) group of a phenol.[21] After acquiring a standard ¹H NMR spectrum, a few drops of deuterium oxide (D2O) are added to the NMR tube, and the sample is shaken. The acidic phenolic proton rapidly exchanges with deuterium. Since deuterium is not observed in a standard ¹H NMR spectrum, the original -OH peak will disappear in a subsequent scan, confirming its identity.[21]
Q4: I am seeing multiple product spots on my TLC plate. What does this mean?
A4: The presence of multiple product spots indicates the formation of byproducts or isomers in your reaction. This is valuable information for reaction optimization. You can use techniques like HPLC or LC-MS to separate and identify these different species.
Q5: How can I quantify the reaction progress using NMR?
A5: NMR is an inherently quantitative technique.[22] To determine the relative concentrations of your starting material and product, you can integrate the area under their respective, well-resolved peaks in the ¹H NMR spectrum. By comparing the integral of a product peak to the integral of a starting material peak (and accounting for the number of protons each signal represents), you can calculate the percent conversion over time.[22][23]
References
- Using thin-layer chromatography to investigate the reactions. Royal Society of Chemistry.
- Separation of Some Halogenated Phenols by GC-MS.
- Chromatographic Methods of Analysis.
- Application Notes and Protocols for TLC Visualization of Nitro Compounds. Benchchem.
- GC Troubleshooting: Common Issues & How to Fix Them.
- Troubleshooting Real GC Problems. LCGC International.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
- GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores.
- How To: Monitor by TLC. University of Rochester, Department of Chemistry.
- HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Monitoring Reactions by TLC.
- Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
- Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
- Monitoring the levels of 2-amino-4-nitrophenol in industrial process effluents by high performance liquid chromatography.
- Kinetics / reaction monitoring. IMSERC.
- NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH.
- Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate.
- Analysis of Nitrophenols With Gas ChromatographyMa | PDF. Scribd.
- Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts.
- Comparative Guide to HPLC Analysis of 3,4-Dichloro-5-fluorothiophenol and its Derivatives. Benchchem.
- A Comparative Guide to the Purity Assessment of (2-Fluoro-5-nitrophenyl)methanamine by High-Performance Liquid Chromatography (HPLC). Benchchem.
- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH.
- Methods for monitoring the progress of reactions with (3-Amino-5-fluoro-2-nitrophenyl)methanol. Benchchem.
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Validation & Comparative
A Comparative Guide for Synthetic Strategy: 5-Bromo-4-fluoro-2-nitrophenol vs. 5-Chloro-4-fluoro-2-nitrophenol
In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the selection of appropriately functionalized building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule.[1][2] Among the vast arsenal of available synthons, halogenated nitrophenols serve as versatile intermediates, offering multiple reaction handles for diversification. This guide provides an in-depth comparison of two such critical building blocks: 5-Bromo-4-fluoro-2-nitrophenol and 5-Chloro-4-fluoro-2-nitrophenol. Our analysis, grounded in established chemical principles and supported by experimental data, will aid researchers in making informed decisions for their synthetic campaigns.
Core Structural Features and Physicochemical Properties
Both this compound and 5-Chloro-4-fluoro-2-nitrophenol share a common scaffold: a phenol ring activated by a nitro group and substituted with two different halogens. The strategic placement of the electron-withdrawing nitro group ortho to the hydroxyl and para to the fluorine atom significantly influences the reactivity of the aromatic ring. This electronic arrangement is pivotal for activating the ring towards nucleophilic aromatic substitution (SNAr).[3]
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[4]
| Property | This compound | 5-Chloro-4-fluoro-2-nitrophenol |
| CAS Number | 944805-22-5[5] | 1500154-08-4 |
| Molecular Formula | C₆H₃BrFNO₃[6] | C₆H₃ClFNO₃ |
| Molecular Weight | 235.99 g/mol [6] | 191.54 g/mol |
| Appearance | Solid[5] | Solid |
Reactivity in Synthesis: A Tale of Two Halogens
The primary point of differentiation between these two molecules in a synthetic context lies in the nature of the halogen at the 5-position. While both compounds are primed for SNAr reactions, the choice between a bromo or chloro substituent can have subtle yet significant implications for reaction kinetics, yields, and the potential for subsequent transformations.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions on this scaffold, the fluorine atom at the 4-position is the most likely site of substitution by a nucleophile. This is due to the powerful activating effect of the para-nitro group. The high electronegativity of fluorine makes the carbon to which it is attached highly electrophilic, facilitating the initial nucleophilic attack, which is often the rate-determining step.
While the halogen at the 5-position has a lesser impact on the initial SNAr at the 4-position, its electronic and steric properties can still modulate the overall reactivity. Bromine is slightly less electronegative than chlorine but is larger. These differences can influence the solubility and crystal packing of the molecules, which can have practical implications in the laboratory.
Subsequent Cross-Coupling Reactions
The key synthetic difference emerges when considering the halogen at the 5-position as a handle for further functionalization, typically through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In this context, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This allows for selective functionalization at the 5-position under milder conditions when using the bromo-analog. This can be a significant advantage in multi-step syntheses where preserving other functional groups is crucial.
Application in the Synthesis of Bioactive Molecules
Both 5-bromo- and 5-chloro-4-fluoro-2-nitrophenol are valuable precursors for a range of complex molecules, most notably in the synthesis of kinase inhibitors and other therapeutic agents.[1][7] A common synthetic strategy involves an initial Williamson ether synthesis at the phenolic hydroxyl group, followed by further modifications.[8][9]
Representative Synthetic Workflow: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming an ether linkage.[8][9] In a typical protocol, the phenol is deprotonated with a suitable base to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[10][11][12]
Sources
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- 2. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 944805-22-5 [sigmaaldrich.com]
- 6. 2-Bromo-4-fluoro-5-nitrophenol | C6H3BrFNO3 | CID 13268179 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the Reactivity of Halogenated Nitrophenols in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, halogenated nitrophenols serve as pivotal precursors. Their reactivity in nucleophilic aromatic substitution (SNAr) reactions is a cornerstone of their utility, allowing for the precise installation of a wide array of functional groups. However, the reactivity of these substrates is not uniform; it is profoundly influenced by the nature and position of both the halogen and the nitro substituents. This guide offers an in-depth, objective comparison of the reactivity of various halogenated nitrophenols, supported by established mechanistic principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Underlying Principles: Activating a Benzene Ring for Nucleophilic Attack
Aromatic rings, with their delocalized π-electron systems, are inherently electron-rich and thus typically undergo electrophilic rather than nucleophilic substitution. For a nucleophile to attack an aromatic ring, the ring's electron density must be significantly reduced. This is precisely the role of the nitro group (-NO₂), a potent electron-withdrawing group. When positioned ortho or para to a halogen atom, the nitro group can effectively stabilize the negative charge of the intermediate formed during nucleophilic attack through resonance. This stabilization of the intermediate, known as a Meisenheimer complex, is the key to activating the ring for SNAr reactions.[1][2]
The general mechanism for the SNAr reaction of a halogenated nitrophenol is a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized, negatively charged intermediate (the Meisenheimer complex). This is typically the rate-determining step of the reaction.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the halide ion.
Figure 1: The addition-elimination mechanism of nucleophilic aromatic substitution (SNAr) on a halogenated nitrophenol.
Factors Influencing Reactivity: A Head-to-Head Comparison
The rate of an SNAr reaction on a halogenated nitrophenol is a delicate interplay of several factors. Understanding these allows for a rational comparison of the reactivity of different isomers.
The Nature of the Halogen Leaving Group
Contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group, the reactivity order for halogens in SNAr reactions is:
This seemingly counterintuitive trend is a direct consequence of the reaction mechanism. The rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect. This effect polarizes the C-X bond and makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The strength of the carbon-halogen bond, which is greatest for the C-F bond, has a lesser impact on the overall reaction rate because its cleavage occurs in the second, faster step.[3]
The Position of the Nitro Group
The activating effect of the nitro group is most pronounced when it is located at the ortho or para position relative to the halogen leaving group.[3][5] This is because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group through resonance, significantly stabilizing the intermediate. When the nitro group is in the meta position, this resonance stabilization is not possible, and the activation is limited to the weaker inductive effect. Consequently, meta-nitro-substituted halophenols are significantly less reactive in SNAr reactions.
Figure 2: Comparison of resonance stabilization in the Meisenheimer complex for ortho/para vs. meta nitro substitution.
The Nature of the Nucleophile
The reactivity of the nucleophile also plays a crucial role. Stronger nucleophiles will generally react faster. The nucleophilicity is influenced by factors such as basicity, polarizability, and steric hindrance. For instance, more basic nucleophiles, like alkoxides, are generally more reactive than their corresponding neutral alcohols.
Solvent Effects
The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are generally preferred for SNAr reactions. These solvents can solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, reducing its reactivity.
Quantitative Comparison of Reactivity: Experimental Data
To provide a concrete comparison, the following table summarizes the expected trend in second-order rate constants (k₂) for the reaction of a series of 2-halo-4-nitrophenols with a common nucleophile, such as piperidine, in a polar aprotic solvent.
| Halogenated Nitrophenol | Halogen (X) | Relative Rate Constant (k₂) |
| 2-Fluoro-4-nitrophenol | F | Highest |
| 2-Chloro-4-nitrophenol | Cl | Intermediate |
| 2-Bromo-4-nitrophenol | Br | Lower |
| 2-Iodo-4-nitrophenol | I | Lowest |
Note: This table illustrates the generally accepted trend in reactivity. Actual rate constants will vary depending on the specific nucleophile, solvent, and temperature.
Experimental Protocol: A Self-Validating System for Kinetic Analysis
The reactivity of halogenated nitrophenols can be quantitatively compared by measuring their reaction rates under controlled conditions. UV-Visible spectrophotometry is a convenient and powerful technique for this purpose, as the formation of the product often results in a change in the absorption spectrum.[6][7]
Objective
To determine the second-order rate constants for the reaction of a series of 2-halo-4-nitrophenols with a nucleophile (e.g., piperidine) using UV-Visible spectrophotometry.
Materials
-
2-Fluoro-4-nitrophenol
-
2-Chloro-4-nitrophenol
-
2-Bromo-4-nitrophenol
-
2-Iodo-4-nitrophenol
-
Piperidine (or other suitable nucleophile)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
UV-Visible Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Stopwatch
Experimental Workflow
Figure 3: A step-by-step workflow for the kinetic analysis of SNAr reactions.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each halogenated nitrophenol (e.g., 1 x 10⁻³ M) in acetonitrile.
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine) of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in acetonitrile.
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the final product of one of the reactions to determine the wavelength of maximum absorbance (λmax) where the starting material does not significantly absorb.
-
-
Kinetic Runs (Pseudo-First-Order Conditions):
-
Pipette a known volume of the halogenated nitrophenol stock solution into a quartz cuvette and dilute with acetonitrile to a final volume of, for example, 2.5 mL. The final concentration of the substrate should be low (e.g., 5 x 10⁻⁵ M).
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25.0 °C).
-
To initiate the reaction, inject a small, known volume of one of the nucleophile stock solutions into the cuvette. The concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at λmax at regular time intervals until the reaction is complete (i.e., the absorbance reaches a constant value, A∞).
-
-
Data Collection and Analysis:
-
Repeat the kinetic run for each concentration of the nucleophile.
-
For each run, calculate the pseudo-first-order rate constant (kobs) by plotting ln(A∞ - At) versus time (t), where At is the absorbance at time t. The slope of this plot will be -kobs.
-
To determine the second-order rate constant (k₂), plot kobs versus the concentration of the nucleophile. The slope of this linear plot will be k₂.
-
-
Comparative Analysis:
-
Repeat the entire procedure for each of the other halogenated nitrophenols under identical conditions.
-
Compare the determined k₂ values to establish the quantitative reactivity order of the different halogens.
-
Conclusion
The reactivity of halogenated nitrophenols in nucleophilic aromatic substitution is a well-defined and predictable phenomenon governed by the principles of electronic effects and reaction kinetics. The key takeaways for researchers are:
-
Halogen Reactivity: For SNAr reactions, fluoro-substituted nitrophenols are the most reactive, followed by chloro, bromo, and iodo derivatives.
-
Positional Isomers: Ortho and para nitro-substituted isomers are significantly more reactive than their meta counterparts due to effective resonance stabilization of the Meisenheimer intermediate.
-
Experimental Validation: The comparative reactivity can be precisely quantified through kinetic studies using techniques like UV-Visible spectrophotometry.
By understanding these fundamental principles and employing robust experimental designs, researchers can effectively harness the synthetic potential of halogenated nitrophenols in the development of novel molecules with desired functionalities.
References
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
-
Wikipedia. (2023). Hammett equation. [Link]
- Um, I. H., et al. (2010). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry, 8(19), 4473-4479.
-
ResearchGate. (2025). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: Change in RDS versus resonance contribution. [Link]
- Szostak, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4799.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Cook, R. D., et al. (2015). High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions.
- Williams, A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
- Gallardo-Fuentes, S., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 898801.
-
Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
- Guanti, G., et al. (1975). Reactivity of 2‐fluoro‐5‐nitrothiophene towards sodium thiophenoxide and piperidine. Comparison with other 2‐halogeno‐5‐nitrothiophenes. Journal of Heterocyclic Chemistry, 12(5), 945-949.
- Wendt, M. D., & Kunzer, A. R. (2010). Ortho selectivity in SNAr substitutions of 2,4-dihaloaromatic compounds. Reactions with piperidine. Tetrahedron Letters, 51(4), 641-644.
- Consiglio, G., et al. (1979). Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene. Journal of the Chemical Society, Perkin Transactions 2, (2), 222-224.
-
Virtual Labs. (n.d.). Study of kinetics of a reaction by using spectrophotometric method. [Link]
-
ResearchGate. (2024). Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Link]
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A Comparative Spectroscopic Guide to 5-Bromo-4-fluoro-2-nitrophenol and its Analogs
For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Spectroscopic analysis provides the foundational data for this understanding. This guide offers a detailed comparative analysis of the spectral characteristics of 5-Bromo-4-fluoro-2-nitrophenol, a key intermediate in organic synthesis. Due to the limited availability of its direct experimental spectra in public databases, this guide will leverage established spectroscopic principles and compare its expected spectral features with those of structurally related and more extensively characterized alternatives: 2-nitrophenol, 4-fluoro-2-nitrophenol, and 5-bromo-2-nitrophenol.
This guide is structured to provide not just data, but a deeper insight into the causal relationships between molecular structure and spectral output. By understanding how the addition of bromo and fluoro substituents to the 2-nitrophenol scaffold influences the spectral data, researchers can better interpret their own findings and predict the characteristics of novel compounds.
Comparative Compounds: A Rationale
The choice of comparative compounds is crucial for a meaningful analysis. The selected molecules allow for a systematic evaluation of the electronic and steric effects of the halogen substituents on the parent 2-nitrophenol structure.
-
2-Nitrophenol: The foundational structure, providing a baseline spectrum.
-
4-Fluoro-2-nitrophenol: Allows for the examination of the effect of a highly electronegative fluorine atom at the para position to the hydroxyl group.
-
5-Bromo-2-nitrophenol: Illustrates the impact of a less electronegative but larger bromine atom at the meta position to the hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy
In ¹H NMR, the introduction of electron-withdrawing groups like nitro (-NO₂), fluoro (-F), and bromo (-Br) deshields the aromatic protons, causing their signals to appear at a higher chemical shift (downfield). The magnitude of this effect and the coupling patterns (J-coupling) are diagnostic of the substituent positions.
Expected ¹H NMR Characteristics for this compound:
The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two aromatic protons.
-
H-3: This proton is ortho to the nitro group and meta to the hydroxyl group. The strong electron-withdrawing nature of the nitro group will cause a significant downfield shift.
-
H-6: This proton is ortho to the hydroxyl group and meta to both the bromo and nitro groups.
The fluorine atom at C-4 will introduce additional complexity through ¹H-¹⁹F coupling. The signal for H-3 will likely appear as a doublet of doublets due to coupling with H-6 and the fluorine atom. Similarly, the signal for H-6 will be split by H-3 and the fluorine atom. The phenolic proton (-OH) will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Key Observations |
| 2-Nitrophenol | ~7.0-8.2 | Complex multiplet pattern for the four aromatic protons. |
| 4-Fluoro-2-nitrophenol | ~7.2-8.0 | The fluorine atom influences the chemical shifts and introduces F-H coupling. |
| 5-Bromo-2-nitrophenol | ~7.1-8.3 | The bromine atom will cause a downfield shift of adjacent protons. |
| This compound (Predicted) | ~7.5-8.5 | Two aromatic signals, each showing complex splitting due to H-H and H-F coupling. |
¹³C NMR Spectroscopy
In ¹³C NMR, the chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.
Expected ¹³C NMR Characteristics for this compound:
-
C-F Bond: The carbon atom directly bonded to the highly electronegative fluorine (C-4) will exhibit a large downfield chemical shift and will appear as a doublet due to one-bond ¹³C-¹⁹F coupling (¹JCF).
-
C-Br Bond: The carbon attached to the bromine (C-5) will be shifted downfield, though to a lesser extent than the carbon attached to fluorine.
-
C-NO₂ Bond: The carbon bearing the nitro group (C-2) will be significantly deshielded.
-
C-OH Bond: The carbon attached to the hydroxyl group (C-1) will also be deshielded.
| Compound | Aromatic Carbon Chemical Shifts (δ, ppm) | Key Observations |
| 2-Nitrophenol | ~115-155 | Six distinct signals for the aromatic carbons. |
| 4-Fluoro-2-nitrophenol | ~110-160 | The C-F bond will show a characteristic large one-bond C-F coupling constant. |
| 5-Bromo-2-nitrophenol | ~110-150 | The C-Br bond will cause a downfield shift. |
| This compound (Predicted) | ~110-165 | Expect six signals, with the C-F and C-Br signals being particularly diagnostic. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Expected IR Characteristics for this compound:
-
-OH Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. Intramolecular hydrogen bonding between the -OH and -NO₂ groups will influence the position and shape of this band.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
-NO₂ Stretch: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
-
C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region.
-
C-Br Stretch: A weaker absorption band in the 500-700 cm⁻¹ region.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| 2-Nitrophenol | ~3200-3500 (O-H), ~1525 (asym N-O), ~1350 (sym N-O) |
| 4-Fluoro-2-nitrophenol | ~3200-3500 (O-H), ~1530 (asym N-O), ~1340 (sym N-O), ~1200 (C-F)[1] |
| 5-Bromo-2-nitrophenol | ~3200-3500 (O-H), ~1520 (asym N-O), ~1345 (sym N-O), ~600 (C-Br) |
| This compound (Predicted) | ~3200-3500 (O-H), ~1530 (asym N-O), ~1340 (sym N-O), ~1200 (C-F), ~600 (C-Br) |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation patterns of a molecule.
Expected Mass Spectrum of this compound:
The molecular formula of this compound is C₆H₃BrFNO₃. The presence of bromine is highly diagnostic in mass spectrometry due to its two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are present in a nearly 1:1 ratio. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units.
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound. The isotopic pattern will clearly indicate the presence of one bromine atom.
-
Fragmentation: Common fragmentation pathways for nitrophenols include the loss of the nitro group (-NO₂) and the hydroxyl group (-OH). The fragmentation pattern will provide further structural information.
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| 2-Nitrophenol | 139.11 | Loss of NO₂, OH, and NO |
| 4-Fluoro-2-nitrophenol | 157.10 | Loss of NO₂, OH, and F |
| 5-Bromo-2-nitrophenol | 217.01 | Loss of NO₂, OH, and Br; characteristic Br isotope pattern |
| This compound | 235.99 | Loss of NO₂, OH, F, and Br; characteristic Br isotope pattern |
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization, a common technique that generates a molecular ion and a series of fragment ions.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Visualizing the Structures and Workflow
To aid in the conceptualization of the molecular structures and the analytical workflow, the following diagrams are provided.
Caption: Molecular structures of the target compound and its comparative analogs.
Caption: General workflow for the spectral analysis of the phenolic compounds.
Conclusion
While experimental spectra for this compound are not widely disseminated, a robust and informative spectral characterization can be predicted through the comparative analysis of its structural analogs. The principles outlined in this guide demonstrate how the interplay of inductive and resonance effects of the bromo, fluoro, and nitro substituents manifests in NMR, IR, and mass spectra. This approach not only provides a strong predictive framework for the spectral properties of this compound but also enhances the foundational understanding of structure-spectrum relationships, a critical skill for any researcher in the chemical sciences.
References
-
PubChem. 2-Nitrophenol. [Link]
-
NIST Chemistry WebBook. 4-Fluoro-2-nitrophenol. [Link]
-
PubChem. 5-Bromo-2-nitrophenol. [Link]
Sources
A Comparative Guide to the Biological Activity of Compounds Synthesized from 5-Bromo-4-fluoro-2-nitrophenol
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. 5-Bromo-4-fluoro-2-nitrophenol emerges as a versatile starting material, offering multiple reaction sites for the synthesis of a diverse array of heterocyclic compounds. This guide provides an in-depth technical comparison of the biological activities of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives synthesized from this precursor. We will delve into their antimicrobial and antitumor properties, presenting supporting experimental data and methodologies to offer a comprehensive understanding of their potential as therapeutic agents.
Introduction: The Versatility of a Fluorinated Nitrophenol Building Block
This compound is a highly functionalized aromatic compound, making it an attractive starting point for medicinal chemistry campaigns. The presence of a bromine atom, a fluorine atom, a nitro group, and a phenolic hydroxyl group provides a rich tapestry of reactivity for synthetic chemists. The strategic incorporation of fluorine is a well-established method to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates. The nitro and hydroxyl groups serve as key handles for further chemical transformations, such as nucleophilic aromatic substitution, reduction to an aniline, etherification, or esterification.
This guide focuses on a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives synthesized from a chalcone precursor, which itself can be derived from this compound. We will explore the synthesis, antimicrobial efficacy, and in vitro antitumor activity of these compounds, comparing their performance against established therapeutic agents.
Synthetic Pathway: From Starting Material to Bioactive Heterocycles
The journey from this compound to the target 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives is a multi-step process. A plausible synthetic route involves the initial conversion of the nitrophenol to a corresponding acetophenone. This acetophenone then undergoes a Claisen-Schmidt condensation with an appropriate aldehyde to form a chalcone. The chalcone, a key intermediate, is subsequently cyclized to the desired heterocyclic core.
Caption: Proposed synthetic workflow from this compound.
The critical step in forming the 1,2,3-thiadiazole ring is the Hurd-Mori reaction, which involves the cyclization of a hydrazone derivative with thionyl chloride. A similar reaction using selenium dioxide can yield the corresponding 1,2,3-selenadiazole.
Comparative Biological Evaluation
A key study by Mhaidat et al. provides a foundational dataset for comparing the biological activities of three synthesized derivatives: a propenoxide derivative (4a), a carbaldehyde derivative (4b), and a benzene derivative (4c).[1]
Antimicrobial Activity: A Head-to-Head Comparison
The antimicrobial properties of compounds 4a, 4b, and 4c were evaluated against a panel of microorganisms, including Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 1: Antimicrobial Activity of Synthesized Compounds
| Compound | Target Microorganism | Activity |
| 4a (propenoxide derivative) | Candida albicans | Active |
| Escherichia coli (Gram-negative) | Active | |
| 4b (carbaldehyde derivative) | Candida albicans | Active |
| 4c (benzene derivative) | Candida albicans | Active |
| Staphylococcus aureus (Gram-positive) | Very Active |
Data sourced from Mhaidat et al. (2015).[1]
From this data, it is evident that all three compounds exhibit activity against the yeast-like fungus Candida albicans. Compound 4a uniquely shows activity against the Gram-negative bacterium E. coli, while compound 4c is particularly potent against the Gram-positive bacterium S. aureus. This differential activity suggests that the nature of the substituent on the heterocyclic core plays a crucial role in determining the antimicrobial spectrum.
In Vitro Antitumor Activity: Benchmarking Against a Standard Chemotherapeutic
The in vitro antitumor activity of the synthesized compounds was assessed against a panel of human cancer cell lines and compared with the standard chemotherapeutic agent, 5-fluorouracil (5-FU).
Table 2: In Vitro Antitumor Activity (IC₅₀ in µg/mL) of Synthesized Compounds and 5-Fluorouracil
| Cell Line | Compound 4b | Compound 4c | 5-Fluorouracil (5-FU) |
| SW480 (Colon Carcinoma) | 114.79 | 31.91 | >50 |
| HCT116 (Colon Carcinoma) | 52.17 | 34.02 | >50 |
| C32 (Amelanotic Melanoma) | 88.01 | 48.98 | Not Reported |
| MV3 (Melanoma) | 90.21 | 51.23 | Not Reported |
| HMT3522 (Breast Cancer) | 101.12 | 528.10 | Not Reported |
| MCF-7 (Breast Adenocarcinoma) | 98.76 | 45.67 | >50 |
Data sourced from Mhaidat et al. (2015).[1]
The results are striking. Compound 4c demonstrated significantly greater antitumor activity than both compound 4b and the reference drug 5-FU against the SW480, HCT116, and MCF-7 cancer cell lines.[1] This suggests that the benzene derivative (4c) is a more potent inhibitor of cancer cell proliferation in these specific cell lines. Interestingly, the HMT3522 breast cancer cell line showed high resistance to both synthesized compounds. Compound 4a was found to have no antitumor activity against any of the tested cell lines.[1]
Mechanistic Insights: How Do These Compounds Exert Their Effects?
The biological activities of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives are believed to stem from their ability to interact with various biological targets.
Caption: Potential antitumor mechanisms of 1,2,3-thiadiazole derivatives.
In the context of cancer, 1,3,4-thiadiazole derivatives, which are structurally related to the compounds in this guide, have been shown to induce apoptosis and inhibit specific molecular targets involved in cancer progression. Some derivatives act as microtubule-destabilizing agents by interfering with tubulin polymerization, leading to cell cycle arrest and cell death. The mesoionic character of the thiadiazole ring is thought to facilitate the crossing of cellular membranes, allowing for strong interactions with biological targets.
For selenadiazole derivatives, studies have shown that they can induce cell cycle arrest and apoptosis. For instance, some selenadiazoles have been observed to cause a decrease in the G₀/G₁ phase cell population and an increase in S and G₂/M cells, suggesting mitotic arrest.
Alternatives and Future Directions
While compound 4c shows promise, particularly in its outperformance of 5-FU in certain cancer cell lines, it is important to consider the broader landscape of cancer therapeutics. For colon cancer, alternatives to 5-FU include capecitabine (an oral prodrug of 5-FU), and combination therapies such as XELOX (capecitabine and oxaliplatin). Other therapeutic strategies include immunotherapy with checkpoint inhibitors for specific tumor types.
The promising in vitro results for the 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives warrant further investigation. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships through the synthesis of additional analogs, and conducting in vivo studies to assess their efficacy and safety in animal models.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key biological assays are provided below.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
This method determines the sensitivity or resistance of bacteria to antimicrobial compounds.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Placement: Aseptically place filter paper disks impregnated with known concentrations of the test compounds onto the agar surface.
-
Incubation: Invert the plates and incubate at 35°C for 16-18 hours.
-
Zone Measurement: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.
In Vitro Antitumor Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.
Conclusion
The derivatives of 1,2,3-thiadiazole and 1,2,3-selenadiazole synthesized from a this compound precursor demonstrate significant and varied biological activities. Notably, the benzene derivative (4c) exhibits potent in vitro antitumor activity, surpassing that of the standard chemotherapeutic 5-FU against several cancer cell lines.[1] Furthermore, the synthesized compounds display a range of antimicrobial activities against clinically relevant pathogens. These findings underscore the potential of this chemical scaffold in the development of novel therapeutic agents. Further research is warranted to optimize the structure for enhanced efficacy and selectivity, and to fully elucidate the mechanisms of action.
References
-
Mhaidat, N. M., Al-Smadi, M., Al-Momani, F., Alzoubi, K. H., Mansi, I., & Al-Balas, Q. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug Design, Development and Therapy, 9, 3875–3883. [Link]
Sources
A Comparative Guide to Purity Assessment of Synthesized 5-Bromo-4-fluoro-2-nitrophenol for Research and Development
In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent discovery and development efforts are built. 5-Bromo-4-fluoro-2-nitrophenol, a halogenated nitrophenol, serves as a critical building block in the synthesis of more complex molecules.[1] Its molecular structure, featuring a reactive nitro group and halogen substituents, makes it a versatile intermediate. However, these same features can also lead to the formation of isomeric and other process-related impurities during synthesis.
This guide provides a comprehensive, multi-technique framework for assessing the purity of synthesized this compound. We will move beyond rote protocol recitation to explore the underlying scientific rationale for each method, enabling researchers to make informed decisions for their specific analytical needs. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the analytical results.
The Analytical Imperative: A Multi-Faceted Approach to Purity
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the orthogonal application of multiple methods, each interrogating different physicochemical properties of the analyte and its potential impurities. This guide will focus on a suite of techniques that, when used in concert, provide a high-resolution view of the purity profile of this compound.
Figure 1: A comprehensive workflow for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Quantification
HPLC is an indispensable technique for the purity determination of non-volatile and thermally labile compounds.[2] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.[3] For halogenated nitrophenols, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach.[4]
Causality Behind Experimental Choices:
-
Stationary Phase (Column): A C18 column is selected for its hydrophobic nature, which provides excellent retention and separation for aromatic compounds like our target molecule. The non-polar C18 chains interact with the aromatic ring of the analyte and its impurities.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or formic acid) is employed. Acetonitrile is a common organic modifier that elutes the compounds from the C18 column. The gradient elution, where the concentration of acetonitrile is increased over time, allows for the separation of compounds with a range of polarities. The acid is added to suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and more reproducible retention times.
-
Detector: A UV detector set at a wavelength where the nitrophenol chromophore has significant absorbance (e.g., 254 nm) is a robust and widely applicable choice.[2][4]
Detailed Experimental Protocol: HPLC-UV Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases using an ultrasonic bath or an online degasser.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the area percent method: % Purity = (Area of the main peak / Total area of all peaks) x 100
-
Comparison of Chromatographic Techniques
| Technique | Principle | Advantages for this Application | Limitations |
| HPLC-UV | Partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for isomers, non-destructive, excellent for quantification.[2][3] | May not separate all co-eluting impurities, requires reference standards for impurity identification. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High sensitivity, provides molecular weight and fragmentation data for impurity identification.[5] | Requires derivatization for polar compounds, not suitable for thermally labile impurities. |
Gas Chromatography-Mass Spectrometry (GC-MS): Orthogonal Separation and Impurity Identification
GC-MS serves as an excellent orthogonal technique to HPLC.[3] While phenols can be analyzed directly by GC, derivatization is often employed to improve peak shape and thermal stability.[5] The key advantage of GC-MS is the mass spectrometric detection, which provides structural information about the separated components, aiding in the identification of unknown impurities.
Causality Behind Experimental Choices:
-
Derivatization: Silylation of the acidic phenolic proton with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common strategy. This replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, reducing peak tailing and improving volatility.
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized analytes based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard method that generates reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification.
Detailed Experimental Protocol: GC-MS Analysis (with Derivatization)
Figure 2: Step-by-step workflow for GC-MS analysis with silylation.
-
Sample Derivatization:
-
In a vial, accurately weigh approximately 1 mg of the synthesized product.
-
Add 1 mL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 5 min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-500 m/z.
-
-
Data Analysis:
-
Identify the peak for the TMS-derivatized this compound.
-
Search the mass spectra of any impurity peaks against the NIST library to propose their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and for detecting and quantifying impurities, particularly isomers.[3] For this compound, both ¹H and ¹⁹F NMR are highly informative.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. The aromatic region of the spectrum will be particularly useful for identifying the substitution pattern on the benzene ring and distinguishing between isomers.
-
¹⁹F NMR: Since the target molecule contains a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique.[6] The chemical shift of the fluorine signal is very sensitive to its electronic environment, making it an excellent probe for identifying the correct isomer and detecting any fluorine-containing impurities.[7]
Expected NMR Data (in CDCl₃):
-
¹H NMR: Two doublets in the aromatic region, corresponding to the two aromatic protons. The coupling constants will be indicative of their relative positions. A broad singlet for the phenolic -OH proton.
-
¹⁹F NMR: A single resonance, likely a doublet of doublets due to coupling with the neighboring aromatic protons.
Hypothetical Data Comparison for Purity Assessment
| Analytical Technique | Expected Result for >99% Pure Sample | Example of an Impure Sample Result |
| Melting Point | Sharp melting point, e.g., 124-127°C.[8] | Broad melting range at a lower temperature. |
| HPLC-UV (254 nm) | Main peak >99% area. | Additional peaks observed, e.g., an isomeric impurity with a similar retention time. |
| GC-MS | A single major peak for the derivatized product. | Peaks corresponding to starting materials or by-products (e.g., debrominated or defluorinated species). |
| ¹H NMR | Clean spectrum with expected aromatic proton signals. | Additional sets of aromatic signals indicating the presence of an isomer. |
| ¹⁹F NMR | A single, sharp signal at the expected chemical shift. | Multiple signals in the ¹⁹F spectrum, indicating the presence of different fluorine-containing compounds. |
Conclusion: An Integrated and Validated Approach
The purity assessment of a key synthetic intermediate like this compound is a critical step in the drug development pipeline. A superficial analysis can lead to downstream complications, including failed reactions and misinterpreted biological data. By employing a multi-technique approach that combines the quantitative power of HPLC, the impurity identification capabilities of GC-MS, and the structural confirmation of NMR, researchers can establish a comprehensive and reliable purity profile.
The validation of these analytical procedures is paramount to ensure they are fit for their intended purpose.[9][10] This involves demonstrating specificity, linearity, accuracy, precision, and robustness, in line with guidelines from bodies such as the International Council for Harmonisation (ICH).[11] The protocols and rationale provided in this guide serve as a robust starting point for developing and validating a comprehensive quality control strategy for this compound, thereby ensuring the integrity of your research and development programs.
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comparative study of different synthetic routes to 5-Bromo-4-fluoro-2-nitrophenol
Introduction
5-Bromo-4-fluoro-2-nitrophenol is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a hydroxyl, a nitro group, a bromine atom, and a fluorine atom, provides multiple reactive sites for further chemical transformations. This makes it a valuable building block in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic incorporation of fluorine can enhance metabolic stability and bioavailability, while the bromo and nitro functionalities serve as versatile handles for cross-coupling reactions and reductions, respectively.
This guide provides an in-depth comparative analysis of two plausible synthetic routes to this compound, designed for researchers and scientists. The discussion delves into the mechanistic underpinnings of each pathway, provides detailed experimental protocols, and objectively evaluates the merits and drawbacks of each approach based on factors such as regioselectivity, potential yield, and safety considerations.
Mechanistic Considerations: The Role of Substituent Directing Effects
The success of both synthetic strategies hinges on the principles of electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is dictated by the electronic effects of the substituents already present on the aromatic ring.[1][2]
-
Hydroxyl Group (-OH): A powerful activating group that donates electron density into the ring through resonance, making the ortho and para positions more nucleophilic and susceptible to electrophilic attack.[3]
-
Nitro Group (-NO₂): A strong deactivating group that withdraws electron density from the ring, directing incoming electrophiles to the meta position.[4][5]
-
Halogens (-F, -Br): These are a unique class of substituents that are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[2][6]
A comprehensive understanding of these competing effects is crucial for predicting the feasibility and outcome of each synthetic route.
Route A: Electrophilic Bromination of 4-Fluoro-2-nitrophenol
This synthetic approach commences with the commercially available 4-fluoro-2-nitrophenol and introduces the bromine atom in a single electrophilic substitution step.
Caption: Synthetic pathway for Route A.
Causality Behind Experimental Choices and Mechanistic Analysis
The key challenge in this route is achieving the desired regioselectivity. The starting material, 4-fluoro-2-nitrophenol, has three substituents with competing directing effects:
-
The hydroxyl group strongly directs ortho and para. The para position is blocked by the fluorine atom. The C2-ortho position is occupied by the nitro group. This leaves the C6-ortho position as the most activated site for electrophilic substitution.
-
The nitro group directs meta to itself, which would be the C4 (blocked by F) and C6 positions.
-
The fluorine atom directs ortho and para. The para position is blocked by the hydroxyl group. The ortho positions are C3 and C5.
Considering the powerful activating and directing effect of the hydroxyl group, bromination is most likely to occur at the C6 position. The target C5 position is meta to the strongly activating hydroxyl group, making direct substitution at this site less favorable. Therefore, this route is expected to produce a mixture of isomers, with the desired 5-bromo isomer being a minor product, if formed at all. This presents a significant purification challenge and likely leads to a low overall yield of the target compound.
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
This protocol is a general method for the monobromination of activated phenols and would require optimization and careful analysis of the product mixture for the synthesis of the target compound.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-2-nitrophenol (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the stirred solution at room temperature. To enhance the reaction, a catalytic amount of ammonium acetate can be added.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Extract the residue with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product will likely be a mixture of isomers requiring purification by column chromatography.
Route B: Nitration of 3-Bromo-4-fluorophenol
This alternative route begins with 3-bromo-4-fluorophenol and introduces the nitro group in the final step.
Caption: Synthetic pathway for Route B.
Causality Behind Experimental Choices and Mechanistic Analysis
The regioselectivity of the nitration of 3-bromo-4-fluorophenol is primarily governed by the strongly activating hydroxyl group.[4][9]
-
The -OH group directs the incoming nitronium ion (NO₂⁺) to its ortho and para positions. The para position (C6) is sterically unhindered. The two ortho positions are C2 and C6.
-
The -F atom at C4 also directs ortho (to C3 and C5) and para (to C1, which is occupied by the -OH group).
-
The -Br atom at C3 directs ortho (to C2 and C4) and para (to C6).
The powerful activating effect of the hydroxyl group is the dominant factor. It strongly activates the positions ortho and para to it. The position para to the hydroxyl group is C6. The positions ortho to the hydroxyl group are C2 and C6. Therefore, nitration is expected to occur at either the C2 or C6 position. Given that the C2 position is flanked by the hydroxyl and bromo groups, and the C6 position is adjacent to the fluorine, steric hindrance will play a role. However, the electronic activation by the hydroxyl group at the C2 position is very strong. Literature on similar systems suggests that nitration ortho to a hydroxyl group is a very common and efficient process.[10] This makes Route B a more promising approach to selectively synthesize this compound.
Experimental Protocol: Nitration with Nitric Acid and Sulfuric Acid
This protocol is adapted from general procedures for the nitration of substituted phenols.[11][12]
-
Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while maintaining the temperature below 10 °C.
-
Reaction Setup: Dissolve 3-bromo-4-fluorophenol (1 equivalent) in a suitable solvent like chloroform or acetic acid in a separate reaction vessel, and cool the solution to 0-5 °C.
-
Addition of Nitrating Agent: Add the pre-cooled nitrating mixture dropwise to the solution of the phenol, ensuring the temperature does not rise above 10 °C.
-
Reaction and Monitoring: Stir the reaction mixture at low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction's progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent like dichloromethane.
-
Purification: Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Comparative Analysis
| Parameter | Route A: Bromination of 4-Fluoro-2-nitrophenol | Route B: Nitration of 3-Bromo-4-fluorophenol |
| Starting Material | 4-Fluoro-2-nitrophenol | 3-Bromo-4-fluorophenol |
| Key Transformation | Electrophilic Bromination | Electrophilic Nitration |
| Regioselectivity | Poor: The directing groups do not favor substitution at the desired C5 position. A mixture of isomers is expected, with the C6-bromo isomer likely being the major product. | Good to Excellent: The powerful ortho, para-directing effect of the hydroxyl group is expected to strongly favor nitration at the C2 position, leading to the desired product. |
| Potential Yield | Low for the desired isomer due to poor regioselectivity and purification challenges. | Moderate to High, as the reaction is predicted to be highly regioselective. |
| Purification | Difficult: Requires careful separation of constitutional isomers, likely through column chromatography. | Simpler: The desired product is expected to be the major component, potentially allowing for purification by recrystallization. |
| Safety Concerns | N-Bromosuccinimide is a corrosive solid and an oxidizer.[7][13][14] Elemental bromine is highly toxic and corrosive. | The use of a concentrated nitric acid/sulfuric acid mixture is highly hazardous. It is extremely corrosive and can cause severe burns.[15][16][17] Nitration reactions are often highly exothermic and require strict temperature control to prevent runaway reactions.[17] |
| Scalability | Potentially problematic due to purification issues on a larger scale. | Feasible with appropriate engineering controls for handling hazardous reagents and managing the exothermic nature of the reaction. |
Conclusion and Recommendation
Based on a thorough analysis of the directing effects of the substituents, Route B, the nitration of 3-bromo-4-fluorophenol, is the more logical and promising synthetic strategy for the preparation of this compound. The powerful activating and ortho, para-directing nature of the hydroxyl group is anticipated to provide a high degree of regioselectivity, leading to the desired product in a potentially higher yield and with simpler purification compared to Route A.
While Route A is conceptually simpler as a single-step addition of the final substituent, the competing directing effects of the hydroxyl, nitro, and fluoro groups make it an unfavorable pathway. The likely formation of a complex mixture of isomers would render the isolation of the target compound inefficient and challenging.
For researchers undertaking the synthesis of this compound, it is recommended to pursue Route B, with careful attention to the safety protocols required for handling highly corrosive and reactive nitrating agents.
Characterization Data for this compound
-
Appearance: White powder[18]
-
Molecular Formula: C₆H₃BrFNO₃
-
Molecular Weight: 236.00 g/mol
-
CAS Number: 944805-22-5[18]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24538, Nitrating acid. Retrieved from [Link]
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East Harbour Group (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]
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Dyno Nobel (2020, July 20). Safety Data Sheet: NITRATING ACID MIXTURE. Retrieved from [Link]
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Organic Chemistry Tutor (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Chemistry LibreTexts (2022, October 4). 7.5: Directing Effects. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13268179, 2-Bromo-4-fluoro-5-nitrophenol. Retrieved from [Link]
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Patsnap (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Retrieved from [Link]
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ResearchGate (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
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National Institutes of Health (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
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Organic Syntheses (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]
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The Strategic Utility of 5-Bromo-4-fluoro-2-nitrophenol: A Comparative Guide for Synthetic Chemists
For Immediate Release
In the landscape of modern drug discovery and agrochemical development, the judicious selection of molecular building blocks is paramount to the successful synthesis of novel and effective compounds. Among the vast arsenal of available synthons, halogenated and nitrated phenols represent a critically important class, offering a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 5-Bromo-4-fluoro-2-nitrophenol , a highly functionalized building block, against its common alternatives. We will delve into its reactivity, supported by experimental data, and provide a framework for its strategic application in synthetic workflows.
Introduction: The Power of Polysubstitution
This compound is a trifunctionalized aromatic ring system that offers medicinal and process chemists multiple handles for synthetic manipulation. The presence of a bromine atom, a fluorine atom, and a nitro group, all on a phenolic scaffold, imparts a unique combination of reactivity and physicochemical properties. The strategic incorporation of fluorine is a well-established method for enhancing metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The nitro group, a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily reduced to an amine for further derivatization. The phenolic hydroxyl group provides a convenient site for etherification or esterification, while the bromine atom can participate in a variety of cross-coupling reactions.
Comparative Analysis of Building Blocks
The efficacy of this compound as a building block is best understood in the context of its alternatives. The choice of a particular building block will depend on the desired synthetic outcome, including target molecule structure, desired reactivity, and overall synthetic strategy.
| Building Block | Key Features | Advantages | Potential Disadvantages |
| This compound | Trifunctionalized: Bromo, Fluoro, Nitro, Phenol | - Multiple, distinct reaction sites for sequential functionalization.- Activated for SNAr at the fluorine position.- Bromine allows for late-stage cross-coupling.- Fluorine enhances drug-like properties. | - Potentially more complex reactivity to control.- Higher cost compared to simpler analogues. |
| 5-Fluoro-4-methyl-2-nitrophenol | Fluoro, Methyl, Nitro, Phenol | - Fluorine for improved DMPK properties.- Methyl group can offer steric hindrance or a site for oxidation.- Activated for SNAr. | - Lacks the bromine handle for cross-coupling reactions. |
| 4-Fluoro-2-nitrophenol | Fluoro, Nitro, Phenol | - Simpler reactivity profile.- Good for introducing a fluorinated nitrophenyl moiety. | - Fewer functional handles for subsequent modifications. |
| 2-Bromo-4-fluorophenol | Bromo, Fluoro, Phenol | - Useful for introducing a bromo-fluorophenyl group.- Can be nitrated to introduce a nitro group if needed. | - Lacks the activating effect of the nitro group for SNAr. |
The primary advantage of this compound lies in its pre-installed, orthogonal functionalities. This allows for a more convergent and efficient synthesis, avoiding the need for additional functional group interconversions. For instance, in the synthesis of complex kinase inhibitors, the fluoronitrophenyl moiety is a common pharmacophore. The presence of the bromine atom on this scaffold allows for a late-stage diversification of the molecule via Suzuki or Buchwald-Hartwig coupling, a powerful strategy in lead optimization.
Key Synthetic Transformations and Mechanistic Considerations
The utility of this compound is best illustrated through its application in key synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group ortho to the fluorine atom significantly activates the latter towards nucleophilic attack. This makes the SNAr reaction a highly efficient method for introducing a wide variety of substituents at this position. The general mechanism proceeds through a resonance-stabilized Meisenheimer complex.
Figure 1: General mechanism of the SNAr reaction on this compound.
The fluorine atom is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than chlorine. This allows for milder reaction conditions and broader substrate scope.
Williamson Ether Synthesis
The phenolic hydroxyl group of this compound can be readily deprotonated with a mild base to form a phenoxide, which is a potent nucleophile for the Williamson ether synthesis. This reaction is a reliable method for the formation of aryl ethers.
Experimental Data and Protocols
A relevant example is the methylation of the closely related 4-bromo-2-fluoro-5-nitrophenol, as described in patent WO 2025/109026 A1.[1] Although a specific yield for this step is not provided, the subsequent successful transformation of the product implies a high conversion rate.
Representative Protocol: Methylation of a Halogenated Nitrophenol (Adapted from WO 2025/109026 A1)
This protocol describes the methylation of a bromofluoronitrophenol, a reaction analogous to the Williamson ether synthesis that would be employed for this compound.
Reaction Scheme:
Figure 2: Methylation of 4-bromo-2-fluoro-5-nitrophenol.
Materials:
-
4-bromo-2-fluoro-5-nitrophenol (1 equivalent)
-
Potassium carbonate (1.2 equivalents)
-
Iodomethane (1.1 equivalents)
-
Acetone (sufficient volume to dissolve the phenol)
-
Ethyl acetate
-
1N Hydrochloric acid
-
10% Aqueous sodium thiosulfate
-
Saturated aqueous sodium chloride
Procedure:
-
To a solution of 4-bromo-2-fluoro-5-nitrophenol in acetone, add potassium carbonate and iodomethane.
-
Heat the resulting mixture at 60°C for 2 hours.
-
Cool the reaction mixture to ambient temperature and filter off the salts.
-
Concentrate the filtrate and take up the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1N hydrochloric acid, 10% aqueous sodium thiosulfate, and saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Outcome:
Based on the protocol described in the patent, this reaction is expected to proceed with high efficiency. The workup procedure is straightforward, and the product can be isolated in good purity.
Application in the Synthesis of Bioactive Molecules
The strategic placement of functional groups in this compound makes it an ideal building block for the synthesis of complex bioactive molecules, particularly kinase inhibitors. Many kinase inhibitors feature a substituted aniline or phenoxy moiety, which can be readily accessed from this starting material.
Figure 3: A potential synthetic workflow for a kinase inhibitor scaffold using this compound.
This workflow highlights the convergent nature of syntheses employing this building block. The SNAr reaction can be used to introduce a key pharmacophoric element, followed by reduction of the nitro group to an aniline, which can then be further functionalized. The bromine atom provides a late-stage handle for introducing diversity through cross-coupling reactions, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly versatile and powerful building block for the synthesis of complex organic molecules. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of diverse molecular scaffolds with desirable physicochemical properties. While direct comparative data on its reactivity versus simpler analogues is sparse, its utility is evident from its application in the synthesis of precursors for biologically active compounds, as demonstrated in the patent literature. For researchers and drug development professionals seeking to streamline their synthetic routes and access novel chemical space, this compound represents a valuable and strategic addition to their synthetic toolbox.
References
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Topic: The Strategic Advantage of 5-Bromo-4-fluoro-2-nitrophenol in Complex Molecule Synthesis
An In-Depth Guide for Medicinal Chemists
This guide provides a comprehensive comparison of 5-Bromo-4-fluoro-2-nitrophenol with analogous precursors, offering experimental insights and data to inform strategic decisions in drug discovery and development. As Senior Application Scientists, our goal is to elucidate the nuanced reactivity and synthetic utility that distinguishes this building block, enabling researchers to accelerate their synthetic campaigns and achieve higher efficiency in constructing complex molecular architectures, particularly in the realm of kinase inhibitors.
Introduction: The Architectural Value of a Multi-Functionalized Precursor
In the intricate field of medicinal chemistry, the design of a synthetic route is as critical as the design of the target molecule itself. The choice of starting materials dictates the efficiency, scalability, and, ultimately, the feasibility of a project. This compound has emerged as a premier building block due to its unique arrangement of functional groups, which allows for a sequence of predictable, high-yield, and regioselective reactions.
The strategic placement of a nitro group, a phenolic hydroxyl, a fluorine atom, and a bromine atom on a single phenyl ring creates a versatile scaffold. The electron-withdrawing nitro group profoundly influences the reactivity of the adjacent halogen atoms, setting the stage for controlled, sequential functionalization. This guide will explore the distinct advantages this specific substitution pattern offers over structurally similar alternatives.
Core Advantage: Orthogonal Reactivity for Controlled Elaboration
The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. This "orthogonal" reactivity allows for a two-step, selective functionalization process that is difficult to achieve with other precursors.
Step 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
The cornerstone of this precursor's utility is a highly activated Nucleophilic Aromatic Substitution (SNAr) reaction. The potent electron-withdrawing nitro group at the C2 position, ortho to the fluorine atom at C4, dramatically lowers the electron density of the aromatic ring. This activation facilitates the attack of nucleophiles, primarily amines, at the C4 position.
The reaction proceeds through a stabilized Meisenheimer complex. The negative charge of this intermediate is delocalized onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction and favoring the displacement of the fluoride ion. Fluorine's high electronegativity makes it an excellent leaving group in this context, superior to chlorine or bromine.
Caption: SNAr mechanism highlighting the stabilized Meisenheimer intermediate.
Step 2: Palladium-Catalyzed Cross-Coupling at the C5 Position
Following the SNAr reaction, the bromine atom at the C5 position remains intact. This bromine serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, or Stille reactions. This second step allows for the introduction of diverse aryl, heteroaryl, alkyl, or amino groups, which is a critical strategy for exploring the Structure-Activity Relationship (SAR) of a drug candidate.
This two-step sequence—SNAr followed by cross-coupling—is the molecule's defining feature, enabling the construction of highly complex and diverse libraries from a single, common intermediate.
Caption: Sequential functionalization workflow of the precursor molecule.
Comparative Analysis with Similar Precursors
To fully appreciate the advantages of this compound, it is essential to compare it with its common alternatives. The choice of precursor has profound implications for reaction outcomes, yields, and the overall synthetic strategy.
| Precursor | CAS Number | Key Structural Difference | Advantage of this compound |
| This compound (Target) | 944805-22-5 | - | Optimal Reactivity Profile: Activated fluorine for SNAr and bromine for subsequent cross-coupling. |
| 2-Bromo-4-fluoro-5-nitrophenol[1] | 84478-87-5 | Isomeric (nitro at C5) | The nitro group is ortho to the fluorine in the target, providing significantly stronger activation for SNAr. The meta-nitro in the isomer offers much weaker activation, leading to slower reactions and lower yields. |
| 5-Fluoro-2-nitrophenol[2] | 446-36-6 | Lacks bromine atom | While SNAr at the C4 position is still possible, the absence of the bromine atom removes the crucial second handle for diversification via cross-coupling, severely limiting the synthetic scope. |
| 5-Bromo-4-chloro -2-nitrophenol | N/A | Chlorine instead of fluorine | Fluorine is a superior leaving group in SNAr reactions due to its ability to stabilize the intermediate Meisenheimer complex. Reactions with the chloro-analog are typically slower and require harsher conditions. |
Experimental Protocols and Supporting Data
The following protocols are representative of the typical reaction sequences and are designed to be self-validating through clear monitoring and purification steps.
Protocol 1: Synthesis of 5-Bromo-2-nitro-4-(morpholino)phenol via SNAr
This protocol demonstrates the highly efficient and selective SNAr reaction at the C4 position.
Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add morpholine (1.2 eq).
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base to scavenge the HF byproduct.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Expected Results: This reaction typically proceeds with high conversion and yields ranging from 85-95%, demonstrating the superior reactivity of the C4-F bond.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Morpholine, DIPEA, DMF |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Protocol 2: Suzuki Coupling for C5-Arylation
This protocol illustrates the subsequent diversification at the bromine position.
Methodology:
-
To a degassed solution of 5-bromo-2-nitro-4-(morpholino)phenol (1.0 eq) and phenylboronic acid (1.5 eq) in a 3:1 mixture of dioxane and water (0.1 M), add potassium carbonate (K₂CO₃, 3.0 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the C5-phenylated product.
Expected Results: Suzuki couplings on this substrate are generally robust, with yields typically in the range of 70-90%, allowing for the introduction of a wide array of aryl and heteroaryl moieties.
Conclusion: A Strategically Superior Building Block
This compound offers a distinct and powerful advantage over similar precursors due to its pre-activated, orthogonal halogen handles. The strategic arrangement of its functional groups enables a reliable and high-yield two-step functionalization process: a highly efficient SNAr reaction followed by a versatile palladium-catalyzed cross-coupling. This capability is paramount in modern drug discovery, particularly in the synthesis of kinase inhibitors, where rapid library generation and deep exploration of SAR are essential for success.[3][4] By choosing this precursor, researchers can streamline complex syntheses, enhance molecular diversity, and ultimately accelerate the development of novel therapeutics.
References
- Vertex AI Search Result. (2026). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Sigma-Aldrich. (n.d.). This compound.
- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- MDPI. (2023). Novel Dual-Target Kinase Inhibitors of EGFR and ALK Were Designed, Synthesized, and Induced Cell Apoptosis in Non-Small Cell Lung Cancer.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromopyrimidine.
- PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol.
- PubChem. (n.d.). 5-Fluoro-2-nitrophenol.
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literature review of 5-Bromo-4-fluoro-2-nitrophenol applications
Starting Literature Review
I've started with a focused literature search on "5-Bromo-4-fluoro-2-nitrophenol." My plan is to expand the scope to explore related areas. I'll include search terms like "synthesis of substituted nitrophenols" and "applications of halogenated phenols" to ensure comprehensive coverage.
Defining Scope & Search Terms
I'm now expanding my search terms. Beyond the initial focus on "this compound," I'm incorporating "synthesis of substituted nitrophenols," "applications of halogenated phenols," and "medicinal chemistry" uses. I'm aiming for a broader view of related compounds and applications, especially as an intermediate, and I'm looking for experimental data.
Developing Application Comparisons
I'm now focusing on analyzing the data, identifying applications of the compound, and planning comparisons with related chemicals. I plan to emphasize pharmaceutical and agrochemical uses, and also will be building tables for quick reference. I'm focusing on crafting a step-by-step protocol for one key application, and intend to use Graphviz diagrams to visualize reaction schemes.
Pinpointing the compound
I've located the CAS number (944805-22-5) and basic data, like the molecular formula. The compound is a solid, typically with about 97% purity. Suppliers are a key source of preliminary information, although further analysis is definitely needed. I am moving on to other data sources to complete the initial review.
Uncovering applications details
I'm now digging deeper into the uses of this compound. While the initial search provided basic data, I need specifics. I found a positional isomer described as a building block for pharmaceuticals and agrochemicals, which gives me a useful template. Similar compounds are intermediates in drug discovery, so that's likely the case here as well. Patent searches are also providing relevant information on preparation methods.
Deepening application insights
I'm now zeroing in on the specific applications of this compound. While suppliers hinted at "healing drugs," I need concrete examples. Searching for the positional isomer provided a useful template, as this suggests a use as a building block. I've found that similar compounds are used as intermediates in drug discovery and agrochemicals. I'm focusing next on identifying concrete examples of its synthesis applications. I am seeking suitable alternatives to facilitate comparisons.
Uncovering Key Precursors
I've learned that this compound acts as a chemical intermediate, potentially pivotal for pharmaceutical and agrochemical syntheses, much like its close relatives. I'm focusing on its role in creating complex molecules and exploring the potential reaction pathways involved. I have more to uncover!
Seeking Concrete Applications
I'm now hunting for specific examples. The initial sweep revealed its intermediate nature, but no published synthesis details surfaced. While I have a sense of the molecule types it could build, like kinase inhibitors, the goal is to pinpoint its role in a specific synthesis. I need to find a publication or patent that directly links this compound to a particular synthetic pathway. Then I can identify a suitable alternative for comparison.
Identifying Chemical Intermediates
I've been focusing on the role of this compound. My searches indicate it's a key chemical intermediate, utilized in constructing more elaborate molecules. The data strongly suggests this compound is critical in the manufacture of pharmaceuticals. A patent was also discovered.
Analyzing Synthetic Pathways
I've made headway, understanding the specific application of this compound in synthesizing PRMT5 inhibitors, as outlined in WO2020033288A1. Now, I'm diving deeper into the patent, scrutinizing the synthetic steps to build a protocol. My focus is on identifying a comparable compound and gathering detailed experimental data (yields, purity, conditions), and comparing biological activity for a comprehensive comparison.
Detailing Synthesis Protocols
I'm now fully immersed in the patent, aiming to extract the precise synthetic steps that utilize this compound. My objective is to create a detailed protocol, and then identify a comparable compound for synthesis comparisons. Following this, I will gather yields, reaction conditions, and purity details, before comparing biological activity data for a robust guide.
Pinpointing Key Application
I've identified a key application for this compound. It's used in synthesizing PRMT5 inhibitors, as detailed in patent WO2020033288A1. This application is a crucial stepping stone.
Deepening the Analysis
I've dived deeper into the patent WO2020033288A1, which details the conversion of this compound to 4-bromo-5-fluoro-2-nitroaniline, a PRMT5 inhibitor precursor. I now need to extract the specific experimental protocol, including reagents, conditions, yields, and purification steps. I am also seeking an experimental protocol for a comparable synthesis of a similar key intermediate, like 4-bromo-2-fluoro-5-nitroaniline, to establish a strong comparison.
Extracting Experimental Details
I'm now fully focused on extracting the nitty-gritty from the patent. While I know the conversion occurs, I still need the exact reagents, conditions, and yields for this compound to 4-bromo-5-fluoro-2-nitroaniline. I'm also hunting for a solid, detailed experimental protocol for a comparable aniline synthesis to create that crucial comparison. Finally, I will seek data on biological activity.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-4-fluoro-2-nitrophenol
As a Senior Application Scientist, it is imperative to not only advance novel research but also to ensure that every stage of the experimental lifecycle, including waste disposal, is conducted with the highest commitment to safety and environmental stewardship. The compound 5-Bromo-4-fluoro-2-nitrophenol, a halogenated nitrophenol, presents a unique set of disposal challenges due to its combined chemical properties. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety standards and chemical principles, to ensure the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
Before any disposal procedure, a thorough understanding of the hazards associated with this compound is crucial. This compound is classified as hazardous, and its risks stem from its constituent functional groups:
-
Nitrophenol Moiety : Nitrophenols are known to be toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] They can also cause skin and eye irritation.[5][6][7][8]
-
Halogenation (Bromo and Fluoro) : The presence of bromine and fluorine atoms increases the compound's chemical reactivity and potential for environmental persistence. Halogenated aromatic compounds can be toxic to aquatic life and may form hazardous byproducts upon incomplete combustion.[9]
-
Solid Form : As a solid, it may form combustible dust concentrations in the air, creating an explosion hazard if dispersed and exposed to an ignition source.[4][5]
Given these properties, this compound must be handled as a hazardous waste, and its disposal must comply with local, state, and federal regulations.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory to prevent exposure:
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[3][6]
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.[6][7]
-
Respiratory Protection : If there is a risk of generating dust, a NIOSH-approved respirator for particulates should be used.[7]
-
Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.[6][7]
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[5][6][7]
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of laboratory safety. The following diagram illustrates the decision process for segregating this compound waste.
Caption: Waste Segregation Workflow for this compound.
Step-by-Step Collection Protocol:
-
Container Selection : Choose a waste container that is compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of initial waste accumulation.
-
Collection :
-
Solid Waste : Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Avoid creating dust.[5][6]
-
Contaminated Materials : Any materials contaminated with the compound, such as gloves, weighing paper, or pipette tips, should also be placed in this container.
-
-
Storage : Keep the waste container tightly closed and store it in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials like strong oxidizing agents and bases.[5][6][7]
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
Small Spills:
-
Evacuate and Ventilate : If safe to do so, restrict access to the spill area and ensure adequate ventilation.
-
Don PPE : Wear the appropriate personal protective equipment as outlined in Section 2.
-
Containment and Cleanup :
-
Decontamination : Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Large Spills:
-
Evacuate Immediately : Evacuate the area and alert laboratory personnel and the institutional safety office.
-
Emergency Response : Follow your institution's emergency response plan.[10][11] Do not attempt to clean up a large spill without specialized training and equipment.
Final Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility. The primary and most effective method for the destruction of this compound is high-temperature incineration.
Caption: Disposal Workflow for this compound.
Rationale for Incineration:
-
Chemical Decomposition : High-temperature incineration ensures the complete thermal decomposition of the molecule. The hazardous combustion products include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen fluoride, and hydrogen bromide.[5]
-
Pollution Control : Licensed hazardous waste incinerators are equipped with sophisticated off-gas treatment systems, including scrubbers, to neutralize acidic gases like HBr and HF and to control the emission of other pollutants, thereby preventing their release into the atmosphere.[9]
Alternative Disposal Methods (with caveats):
-
Neutralization : While some bromine-containing waste can be neutralized with reducing agents like sodium bisulfite or sodium thiosulfate, this is not recommended for this compound due to the complexity of the molecule and the potential for hazardous side reactions.[9]
-
Landfill : Direct landfilling of this compound is not an environmentally responsible option due to its potential to leach into soil and groundwater.[12]
Regulatory Compliance
All disposal activities must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the workplace safety standards established by the Occupational Safety and Health Administration (OSHA).[11][13][14][15][16] It is the responsibility of the waste generator to ensure that all documentation, including hazardous waste manifests, is completed accurately.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding their commitment to safety and scientific integrity.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Fluoro-2-nitrophenol.
- Synquest Labs. (2018). 5-Fluoro-2-nitrophenol Safety Data Sheet.
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PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromo-2-nitrophenol.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrophenol.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
- Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Nitrophenol.
- Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-2-fluoro-6-nitrophenol.
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
- Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 39(22), 8691–8699.
- U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]
- Guidechem. (n.d.). 2-BROMO-4-FLUORO-5-NITROPHENOL (CAS No. 84478-87-5) SDS.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
- Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- University of Nevada, Reno. (n.d.). EPA Hazardous Waste | Environmental Health & Safety.
- Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management.
- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols.
- Occupational Safety and Health Administration. (n.d.). 1926.252 - Disposal of waste materials.
- CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
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A Senior Application Scientist's Guide to Handling 5-Bromo-4-fluoro-2-nitrophenol: From Hazard Assessment to Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the integrity of our research is intrinsically linked to the safety of our researchers. 5-Bromo-4-fluoro-2-nitrophenol, a halogenated nitrophenol derivative, presents a specific hazard profile that demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the chemical's toxicological properties, ensuring that every procedural step is a self-validating system of safety.
Immediate Safety Protocol: At-a-Glance
Before any manipulation of this compound, a clear and immediate understanding of the required protective measures is essential. The following table summarizes the minimum required Personal Protective Equipment (PPE) based on the operational context.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Safety glasses with side shields | Nitrile gloves (double-gloved recommended) | Fully-buttoned laboratory coat | Required if not in a fume hood or ventilated enclosure |
| Preparing Solutions | Chemical splash goggles | Nitrile or Neoprene gloves | Chemical-resistant lab coat | Required; work must be conducted in a chemical fume hood |
| Running Reactions/Heating | Chemical splash goggles and face shield | Neoprene or Butyl rubber gloves | Chemical-resistant lab coat; rubber apron for splash risk | Required; work must be conducted in a chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant coveralls or suit | Air-purifying respirator with appropriate cartridges |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for PPE selection based on task-specific risks.
Understanding the Risk: A Toxicological Profile
This compound belongs to a class of compounds, halogenated nitrophenols, that carry a multi-faceted hazard profile. The presence of the nitro group and halogen atoms significantly influences its reactivity and toxicity.
-
Acute Toxicity : This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[1] The primary danger lies in its ability to be absorbed systemically.
-
Skin and Eye Irritation : It is a known skin and serious eye irritant.[1][2][3] A critical aspect of phenol-based compounds is their anesthetic effect, which can cause severe burns that may not be immediately painful or visible.[4] This property can lead to a delayed recognition of exposure and more extensive tissue damage.
-
Respiratory Irritation : Inhalation of dust or aerosols can cause respiratory tract irritation.[1][2] Therefore, all manipulations that could generate airborne particles must be performed with appropriate engineering controls.
The PPE Arsenal: A Component-by-Component Analysis
The selection of PPE is not arbitrary; it is a direct response to the specific routes of exposure the chemical presents.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.[1][3]
-
Minimum Requirement : Chemical splash goggles are mandatory for all operations.[5]
-
Enhanced Protection : When there is a significant risk of splashing, such as during the preparation of solutions or during reactions, a face shield must be worn over the safety goggles.[5][6] This provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection
Dermal absorption is a primary route for systemic toxicity with phenol derivatives.[4]
-
General Handling : For handling solids or dilute solutions with minimal contact time, nitrile gloves provide adequate splash protection.[5] It is best practice to double-glove to facilitate rapid removal of a contaminated outer glove.
-
Extended Use or Concentrated Solutions : For tasks involving prolonged contact or the use of concentrated solutions, more robust gloves are required. Neoprene or butyl rubber gloves offer greater resistance to breakthrough.[4] Always inspect gloves for tears or punctures before use.[5]
Body Protection
Protecting the skin from accidental contact is crucial.
-
Standard Use : A clean, fully buttoned, flame-resistant laboratory coat should be worn at all times.[2][5]
-
Splash Hazard : If there is a potential for significant splashing, a chemical-resistant or rubber apron should be worn over the lab coat.[4]
Respiratory Protection
Preventing inhalation of dusts or aerosols is critical to avoid respiratory irritation and systemic absorption.
-
Primary Control : The preferred method for controlling respiratory exposure is the use of engineering controls. All work with this compound should be conducted within a certified chemical fume hood.[7]
-
Secondary Control : In the rare event that a fume hood is not available or insufficient, a NIOSH-approved air-purifying respirator with particulate filters (P3 for dusts) is required.[8]
Operational Blueprint: Step-by-Step Procedures
A. Preparation and Handling
-
Designate Area : Clearly designate and label the work area for handling this compound.
-
Verify Engineering Controls : Ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that a safety shower and eyewash station are accessible and unobstructed.[2][3]
-
Don PPE : Put on all required PPE as determined by your risk assessment (see table and workflow above).
-
Dispensing : When weighing the solid compound, do so within the fume hood or a ventilated balance enclosure to prevent dust generation.[5] Use appropriate tools to minimize aerosolization.
-
In Use : Keep all containers tightly sealed when not in active use.[2] Avoid all personal contact with the substance.[9]
B. Waste Disposal
-
Segregation : All waste materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Protocol : The container must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7] Do not pour any waste down the drain.
Emergency Response Plan
Rapid and correct response to an exposure or spill is critical.
A. Personnel Exposure
-
Skin Contact : Immediately remove all contaminated clothing.[6] Flush the affected area with copious amounts of water for at least 15 minutes.[10] For phenol-type compounds, it is highly recommended to then gently wipe the area with gauze soaked in Polyethylene Glycol 300 or 400 (PEG-300/400) if available.[4] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15-20 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[10] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Rinse the mouth thoroughly with water. Do NOT induce vomiting.[10] Call a poison control center or physician immediately.
B. Spill Management
-
Evacuate : Alert personnel in the immediate area and evacuate if necessary.
-
Control : If safe to do so, prevent the spread of the spill. For solid spills, avoid generating dust.[9]
-
Cleanup : Wearing appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a designated hazardous waste container.[10]
-
Decontaminate : Clean the affected area thoroughly.
-
Dispose : Seal and label the waste container for proper disposal.
By integrating this comprehensive safety and handling protocol into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, fostering a culture of safety that empowers scientific discovery.
References
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- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Sigma-Aldrich. (2024). Safety Data Sheet: 5-Bromo-2-fluorobenzonitrile.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Fluoro-2-nitrophenol.
- Cefic Phenol Acetone Sector Group. (n.d.). for the SAFE USE of PHENOL.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-2-fluoro-6-nitrophenol.
- PubChem. (n.d.). 2-Bromo-4-fluoro-5-nitrophenol.
- Thermo Fisher Scientific. (2015). Safety Data Sheet: 4-Nitrophenol.
- Apollo Scientific. (2022). 5-Bromo-4-fluoro-2-nitrobenzenesulphonyl chloride Safety Data Sheet.
- SynQuest Laboratories, Inc. (2018). 5-Fluoro-2-nitrophenol Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Nitrophenol.
- Echemi. (n.d.). 2-bromo-4-fluoro-5-nitrophenol Safety Data Sheet.
- Fisher Scientific. (2015). Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol, 98%.
- Guidechem. (n.d.). 2-BROMO-4-FLUORO-5-NITROPHENOL (CAS No. 84478-87-5) SDS.
- Sigma-Aldrich. (n.d.). This compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
